3-Ethynylpyridin-2-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
3-ethynylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h1,3-5H,(H2,8,9);1H |
InChI Key |
KPZLSXJOMJCLJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethynylpyridin-2-amine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) and its free base counterpart (CAS: 67346-74-1) represent a premier class of these precursors[1][2]. Featuring an ortho-ethynyl amine motif on a pyridine ring, this compound is the quintessential precursor for 7-azaindole synthesis and a versatile handle for click chemistry in targeted protein degradation (PROTACs and molecular glues)[3].
This technical guide explores the causality behind its chemical behavior, details self-validating synthetic protocols, and highlights its mechanistic role in advanced therapeutic development.
Chemical Identity & Physicochemical Rationale
A critical decision in synthetic planning is whether to procure the free base or the hydrochloride salt. Aminopyridines bearing terminal alkynes are inherently prone to oxidative dimerization (e.g., Glaser coupling) and polymerization when exposed to light and air.
The Causality of the Salt Form: Protonation of the pyridine/amine nitrogen in the hydrochloride salt withdraws electron density from the aromatic system. This deactivation significantly enhances the compound's shelf-life, allowing it to be stored at room temperature[2]. Conversely, the free base requires rigorous cold-chain storage (2-8°C) in an inert, dark environment to prevent degradation[1].
Table 1: Comparative Physicochemical Data
| Property | 3-Ethynylpyridin-2-amine HCl | 3-Ethynylpyridin-2-amine (Free Base) |
| CAS Number | 2089292-24-8 | 67346-74-1 |
| Molecular Formula | C7H7ClN2 | C7H6N2 |
| Molecular Weight | 154.60 g/mol | 118.14 g/mol |
| SMILES | NC1=NC=CC=C1C#C.[H]Cl | NC1=NC=CC=C1C#C |
| Storage Conditions | Room Temperature[2] | 2-8°C, Dark, Inert Atmosphere[1] |
| Synthetic Utility | Stable, stoichiometric precursor | Direct substrate for cross-coupling |
Mechanistic Role in Advanced Drug Development
Bioisosterism: The 7-Azaindole Core
The primary utility of 3-ethynylpyridin-2-amine is the direct construction of the 7-azaindole scaffold via intramolecular hydroamination. 7-Azaindoles are highly prized bioisosteres for indoles and purines. The additional pyridine nitrogen acts as a hydrogen-bond acceptor, which drastically alters the hydration shell of the molecule, improving aqueous solubility and modulating kinase selectivity profiles.
Molecular Glues and Targeted Protein Degradation
Recent breakthroughs have utilized the terminal alkyne of 3-ethynylpyridin-2-amine as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Teng et al. (2022) utilized this building block to synthesize triazole-linked piperidine-2,6-dione derivatives[3]. These derivatives act as "molecular glues," reprogramming the CRL4^CRBN E3 ubiquitin ligase to selectively degrade disease-relevant proteins such as PDE6D and CK1α[3].
Synergistic Dual Catalysis
Manna et al. (2025) demonstrated the compound's utility in highly complex multicatalytic systems. By employing a domino Cu/Ag synergistic-cooperative cyclization, 3-ethynylpyridin-2-amine was reacted with 2-formyl benzoates to access functionalized 3-indolyl phthalides[4]. This highlights the alkyne's ability to undergo orthogonal activation in the presence of dual transition metals.
Synthetic Workflows & Logical Relationships
Fig 1: Synthetic pathway from 3-Ethynylpyridin-2-amine HCl to advanced drug candidates.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols incorporate built-in analytical checkpoints, transforming standard procedures into self-validating workflows.
Protocol A: Free-Basing and Cu/Ag Synergistic Cyclization
Adapted from the methodologies of Manna et al. for the synthesis of 3-indolyl phthalides[4].
Step 1: Controlled Free-Basing
-
Procedure: Suspend 3-ethynylpyridin-2-amine hydrochloride (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: Transition metal catalysts (especially Ag) require the alkyne to be deprotonated to form the active metal-acetylide intermediate. Residual HCl will poison the catalyst and halt the catalytic cycle.
-
Self-Validation Check: Confirm success via FTIR by observing the disappearance of the broad N-H+ ammonium stretch (~2500-3000 cm⁻¹) and the sharpening of the primary amine N-H stretches (~3300 cm⁻¹).
Step 2: Dual Metal Activation & Cyclization
-
Procedure: In an oven-dried Schlenk flask, combine the free base (1.0 equiv), the coupling partner (e.g., 2-formyl benzoate, 1.0 equiv), Cu(I) catalyst (10 mol%), and Ag(I) catalyst (10 mol%) in anhydrous acetonitrile. Reflux under an inert argon atmosphere for 16-20 hours[4].
-
Causality: The synergistic system operates via orthogonal activation: Ag(I) specifically activates the terminal alkyne via π-coordination, while Cu(I) activates the electrophilic partner, facilitating a regioselective C-C/C-N bond formation[4].
-
Self-Validation Check: Monitor reaction progression via TLC. Post-purification, validate the cyclized product via ¹H NMR: the diagnostic terminal alkyne proton singlet (typically around δ 3.4-3.6 ppm) must completely disappear, replaced by the emergence of new aromatic protons corresponding to the newly formed heterocyclic core.
Protocol B: CuAAC "Click" Chemistry for Molecular Glues
Adapted from the methodologies of Teng et al. for PDE6D degraders[3].
Step 1: Azide-Alkyne Cycloaddition
-
Procedure: Dissolve 3-ethynylpyridin-2-amine (1.0 equiv) and the target azide-functionalized piperidine-2,6-dione (1.0 equiv) in a 1:1 mixture of t-BuOH and water. Add sodium ascorbate (0.2 equiv) followed by CuSO4·5H2O (0.1 equiv). Stir at room temperature for 12 hours[3].
-
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) in situ to the catalytically active Cu(I) species. The aqueous solvent system stabilizes the Cu(I) intermediate and drives the regioselective formation of the 1,4-disubstituted 1,2,3-triazole.
-
Self-Validation Check: Analyze the crude mixture via LC-MS. The system is validated when the chromatogram shows a single dominant peak possessing an exact mass [M+H]+ equal to the sum of the azide and alkyne masses, confirming complete conversion without thermal degradation[3].
References
-
Teng, M., et al. "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216." Journal of Medicinal Chemistry (2022). URL:[Link]
-
Manna, A. S., et al. "Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides." The Journal of Organic Chemistry (2025). URL:[Link]
Sources
- 1. 67346-74-1|3-Ethynylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 5-Ethynylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethynylpyridin-2-amine Hydrochloride Solubility Data: A Technical Guide for Advanced Formulation and Synthesis
Executive Summary
In the realm of modern medicinal chemistry and materials science, 3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) serves as a highly versatile bifunctional building block. Featuring both a terminal alkyne for click chemistry (CuAAC) or Sonogashira cross-couplings, and an ortho-aminopyridine motif for hydrogen bonding or metal chelation, it is a critical intermediate[1]. However, the successful integration of this compound into synthetic workflows or biological assays hinges entirely on mastering its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 3-Ethynylpyridin-2-amine hydrochloride, presents quantitative solubility data, and outlines field-proven, self-validating experimental protocols for solubility determination.
Solvation Thermodynamics: The Causality of Salt Formation
To understand the solubility of this molecule, we must analyze the structural dichotomy between the free base (CAS: 67346-74-1) and the hydrochloride salt.
The free base exhibits inherently poor aqueous solubility[2]. The terminal ethynyl group is highly hydrophobic; when introduced into water, it forces the surrounding water molecules to form a highly ordered clathrate-like cage. This results in a massive entropic penalty (
By converting the free base to the hydrochloride salt , we fundamentally alter the thermodynamic landscape. Protonation of the pyridine nitrogen introduces a permanent formal charge. The resulting ion-dipole interactions between the pyridinium cation, the chloride anion, and the polar solvent molecules release significant enthalpic energy (
Thermodynamic cycle of 3-Ethynylpyridin-2-amine HCl solvation.
Quantitative Solubility Data
The table below synthesizes the solubility profile of 3-Ethynylpyridin-2-amine hydrochloride across various solvent systems at standard ambient temperature (25°C). Because hydrochloride salts of ethynylpyridines can be hygroscopic, absolute solubility can be influenced by ambient humidity and solvent purity[4].
| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Qualitative Classification |
| Water (H₂O) | 80.1 | > 50.0 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Highly Soluble |
| Methanol (CH₃OH) | 32.7 | > 30.0 | Soluble |
| Hexane (C₆H₁₄) | 1.89 | < 0.1 | Insoluble |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixed | ≥ 2.5 | Moderately Soluble (Biological Formulation) |
Note: For complex in vivo biological assays, co-solvent systems (e.g., DMSO/PEG300/Saline) are frequently employed to maintain the compound in a clear solution without precipitation upon injection[4].
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. In solubility determinations, false readings frequently occur due to compound degradation, supersaturation, or colloidal suspension. To ensure absolute Trustworthiness , the following protocol employs a closed-loop mass balance system.
Protocol 1: Isothermal Shake-Flask Method with Mass Balance Validation
Scientific Rationale: We utilize centrifugation rather than filtration for phase separation. The hydrophobic ethynyl moiety has a high affinity for standard polymeric filter membranes (like PTFE or Nylon), which can strip the compound from the solution and artificially lower the quantified solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 50.0 mg (
) of 3-Ethynylpyridin-2-amine hydrochloride into a tared, sealed glass vial. -
Solvent Addition: Add 500 µL of the target solvent (e.g., HPLC-grade Water).
-
Equilibration: Place the vial in an isothermal shaker at 25.0°C ± 0.1°C. Shake at 300 RPM for 48 hours to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 20 minutes at 25°C. This forces all undissolved micro-crystals into a tight pellet, leaving a purely dissolved supernatant.
-
Quantification (Supernatant): Carefully extract 100 µL of the supernatant, dilute it in a mobile phase, and quantify the dissolved concentration via UV-HPLC against a known calibration curve. Calculate the total dissolved mass (
). -
Mass Balance Validation (The Self-Validating Step): Carefully decant the remaining supernatant. Lyophilize (freeze-dry) the residual solid pellet to remove all solvent. Weigh the dried pellet (
). -
System Verification: The protocol is validated if
(within a ±2% margin of error). A significant discrepancy indicates that the compound degraded during the 48-hour incubation, rendering the solubility data invalid.
Workflow for self-validating isothermal solubility determination.
Protocol 2: Biological Formulation (Co-Solvent Solubilization)
When preparing 3-Ethynylpyridin-2-amine hydrochloride for in vitro or in vivo screening, pure water or pure DMSO is often unviable due to toxicity or precipitation upon dilution in blood.
Step-by-Step Methodology:
-
Create a primary stock by dissolving the compound in 100% DMSO to a concentration of 25 mg/mL. (Sonication may be required; ensure the DMSO is freshly opened to prevent hygroscopic water absorption from crashing the compound out of solution)[4].
-
To prepare a 2.5 mg/mL working solution, add the solvents sequentially with continuous vortexing to prevent localized precipitation:
-
Add 10% (v/v) of the DMSO stock.
-
Add 40% (v/v) PEG300.
-
Add 5% (v/v) Tween-80.
-
Add 45% (v/v) standard Saline.
-
-
Visually inspect the solution against a dark background to ensure no colloidal scattering (Tyndall effect) is present, confirming complete solubilization.
Conclusion
The solubility of 3-Ethynylpyridin-2-amine hydrochloride is governed by the delicate balance between its hydrophobic alkyne tail and its highly polar, charged pyridinium core. By leveraging the thermodynamic advantages of the hydrochloride salt and employing rigorous, self-validating analytical protocols, researchers can ensure high-fidelity data for downstream chemical synthesis and pharmaceutical formulation.
References
Sources
3-Ethynylpyridin-2-amine hydrochloride spectral analysis (NMR, IR, Mass Spec)
[1]
Executive Summary & Chemical Context[2][3][4][5][6]
3-Ethynylpyridin-2-amine hydrochloride (CAS: 67346-74-1 for free base) is a high-value heterocyclic scaffold used primarily in the synthesis of tyrosine kinase inhibitors (e.g., 7-azaindoles, imidazopyridines).[1] Its dual functionality—an exocyclic amine adjacent to a reactive ethynyl group—makes it a versatile "click chemistry" partner and a precursor for cyclization reactions.
However, its amphoteric nature and the potential for polymerization of the terminal alkyne require rigorous spectral validation. This guide provides a definitive reference for characterizing the hydrochloride salt, distinguishing it from its free base and common synthetic impurities (e.g., TMS-protected precursors).
Chemical Profile
| Property | Data |
| IUPAC Name | 3-Ethynylpyridin-2-amine hydrochloride |
| Molecular Formula | C₇H₆N₂[1][2][3][4][5] · HCl |
| Molecular Weight | 118.14 (Free Base) / 154.60 (HCl Salt) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | High in DMSO, Methanol, Water; Low in CH₂Cl₂, Hexanes |
| Key Impurities | 3-((Trimethylsilyl)ethynyl)pyridin-2-amine; 2-Amino-3-bromopyridine |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular identity. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the standard.
Expected Spectral Data
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: m/z 119.1 (Corresponds to the protonated free base C₇H₇N₂⁺)
-
Salt Counter-ion: The chloride ion (Cl⁻) is typically not observed in positive mode ESI but can be inferred or detected in negative mode (ESI-) at m/z 35/37.
Fragmentation Pathway (MS/MS)
Fragmentation of the parent ion (m/z 119) typically follows a pathway characteristic of aminopyridines:
-
Loss of NH₃ (-17 Da): Cleavage of the exocyclic amine (minor pathway).
-
Loss of HCN (-27 Da): Collapse of the pyridine ring (major pathway).
-
Loss of C₂H₂ (-26 Da): Loss of the ethynyl moiety.
Visualization: MS Fragmentation Logic
Figure 1: Predicted ESI+ fragmentation pathway for 3-Ethynylpyridin-2-amine.
Infrared (IR) Spectroscopy[6]
IR spectroscopy is the most rapid method to distinguish the Free Base from the Hydrochloride Salt . The salt formation dramatically alters the N-H stretching region.
Comparative Spectral Features
| Functional Group | Free Base (ν, cm⁻¹) | HCl Salt (ν, cm⁻¹) | Diagnostic Note |
| Terminal Alkyne (≡C-H) | 3250–3300 (Sharp) | 3200–3250 (Sharp) | Often superimposed on broad ammonium bands in the salt. |
| Alkyne (C≡C) | 2100–2150 (Weak) | 2100–2150 (Weak) | Diagnostic for the ethynyl group; intensity varies with symmetry. |
| Primary Amine (N-H) | 3300–3500 (Doublet) | Obscured | The sharp doublet of the free NH₂ is replaced/obscured by the salt band. |
| Ammonium (R-NH₃⁺) | Absent | 2500–3200 (Broad) | CRITICAL: A wide, "stomach-shaped" band indicating protonation of the pyridine nitrogen. |
| Pyridine Ring (C=N) | ~1590, 1480 | ~1630, 1500 | Shift to higher frequency upon protonation (salt formation). |
Expert Insight: If you observe a sharp doublet at ~3400 cm⁻¹ without the broad underlying absorption ~2800 cm⁻¹, your sample has likely disproportionated back to the free base (common in humid conditions).
Nuclear Magnetic Resonance (NMR) Spectroscopy[9][11][12][13]
NMR is the gold standard for purity and structure verification. For the HCl salt, DMSO-d₆ is the preferred solvent. CDCl₃ is poor due to the salt's low solubility. D₂O causes the exchange of amine and ethynyl protons (if acidic enough), leading to signal loss.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH₃⁺ / NH₂ | 8.0 – 9.5 | Broad Singlet | 2H-3H | Protonation of the ring nitrogen deshields the exocyclic amine protons significantly compared to the free base (~6.0 ppm).[1] |
| H-6 (Ring) | 8.1 – 8.3 | Doublet of Doublets | 1H | Most deshielded ring proton due to proximity to the ring nitrogen. |
| H-4 (Ring) | 7.8 – 8.0 | Doublet of Doublets | 1H | Deshielded by the adjacent ethynyl group anisotropy. |
| H-5 (Ring) | 6.8 – 7.1 | Triplet/Multiplet | 1H | Shielded relative to H-4/H-6 (beta position).[1] |
| ≡C-H (Alkyne) | 4.2 – 4.6 | Singlet | 1H | Sharp singlet. Downfield from typical aryl alkynes (~3.0 ppm) due to the electron-deficient pyridine ring.[1] |
Important: The "Salt Shift" Effect Protonation of the pyridine nitrogen withdraws electron density from the ring. Expect all aromatic signals to shift downfield by 0.3 – 0.5 ppm compared to the free base.
¹³C NMR Highlights (DMSO-d₆)
-
Alkyne Carbons: Distinct peaks at ~80 ppm (internal) and ~83 ppm (terminal).
-
Carbonyl-like C2: The carbon attached to the amine (C2) appears most downfield ~150-155 ppm.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation (Salt)
-
Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Do not use CDCl₃; the salt will not dissolve, resulting in a blank spectrum or one showing only impurities.
-
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Run standard proton sequence (ns=16, d1=1.0s).
-
QC Check: Look for the DMSO residual peak at 2.50 ppm and Water at 3.33 ppm.
-
Protocol B: Purity Check via Melting Point
The hydrochloride salt has a distinct thermal profile compared to the free base.
-
Free Base MP: ~39–40 °C (Low melting solid).
-
HCl Salt MP: >150 °C (often decomposes).
-
Procedure: Capillary method, ramp rate 5 °C/min. A low MP indicates incomplete salt formation or hydrolysis.
Visualization: Analytical Workflow
Figure 2: Decision tree for distinguishing 3-Ethynylpyridin-2-amine free base from its hydrochloride salt.
References
-
Sigma-Aldrich. 3-Ethynylpyridin-2-amine Product Specification & Safety Data Sheet.
-
Royal Society of Chemistry (RSC). Synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. Org. Biomol. Chem., 2013.[4]
-
National Institute of Standards and Technology (NIST). 2-Aminopyridine IR and Mass Spectral Data. NIST Chemistry WebBook.
-
PubChem. 3-Ethynylpyridin-2-amine Compound Summary. CID 24874135.
-
SpectraBase. NMR Data for Pyridine Acetylenes.
Sources
- 1. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. spectrabase.com [spectrabase.com]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Discovery and History of 3-Ethynylpyridin-2-amine Hydrochloride
This guide details the technical profile, synthetic evolution, and pharmaceutical significance of 3-Ethynylpyridin-2-amine hydrochloride , a critical heterocyclic building block.
The Gateway to Fused N-Heterocycles in Drug Discovery
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8 for HCl; 67346-74-1 for free base) is a high-value intermediate used primarily to access fused bicyclic systems, most notably pyrrolo[2,3-b]pyridines (7-azaindoles) and imidazo[1,2-a]pyridines .[1]
Its discovery and utilization track the rise of palladium-catalyzed cross-coupling in the late 20th century. Unlike simple pyridines available since the Chichibabin era, this compound represents a "second-generation" building block—designed specifically to facilitate the rapid assembly of kinase inhibitors (e.g., PI3K, BTK, and JAK pathways) via cyclization strategies. The hydrochloride salt form is favored in process chemistry to mitigate the inherent instability and polymerization risk of terminal alkynes.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Ethynylpyridin-2-amine hydrochloride |
| Common Name | 2-Amino-3-ethynylpyridine HCl |
| Structure | Pyridine ring substituted with an amino group at C2 and an ethynyl group at C3.[1][2] |
| Formula | C₇H₆N₂[1][3] · HCl |
| MW | 154.60 g/mol (salt); 118.14 g/mol (free base) |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in DCM. |
| Key Reactivity | Electrophilic cyclization (alkyne), Nucleophilic attack (amine), Sonogashira coupling. |
Discovery & Historical Evolution[1][5]
The "Pre-Catalysis" Era (Pre-1970s)
Before the advent of robust transition-metal catalysis, introducing an alkyne adjacent to an amino group on a pyridine ring was synthetically arduous. Early methods relied on vigorous conditions (e.g., elimination of vinyl halides) that were incompatible with the sensitive amino group. Consequently, 7-azaindoles—now a staple in oncology—were difficult to access and rarely explored.
The Sonogashira Breakthrough (1980s-1990s)
The true "discovery" of 3-ethynylpyridin-2-amine as a viable intermediate coincides with the popularization of the Sonogashira coupling (1975).[1] Medicinal chemists realized that 2-amino-3-halopyridines could be coupled with trimethylsilylacetylene (TMSA) to generate the carbon skeleton required for bicyclic ring closure.[1]
-
First Generation Synthesis: Involved coupling 2-amino-3-iodopyridine with TMSA, followed by immediate cyclization.[1]
-
Isolation of the Intermediate: As library synthesis (combinatorial chemistry) grew in the 2000s, the need to diversify the alkyne before cyclization led to the isolation of 3-ethynylpyridin-2-amine.
-
Salt Formation: Process chemists identified that the free base was prone to oxidative degradation and gradual polymerization. The hydrochloride salt was developed to "lock" the amine, providing a shelf-stable solid suitable for GMP manufacturing.
Therapeutic Utility: The "Kinase Scaffold"
This molecule is not a drug itself but a linchpin intermediate . Its primary utility lies in its ability to undergo cyclization to form "privileged scaffolds" found in FDA-approved drugs.[1]
Pathway A: Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)
The 7-azaindole core is a bioisostere of the indole (found in purines), making it an ideal ATP-competitive kinase inhibitor.
-
Mechanism: The amino group attacks the activated alkyne (often Cu or Au catalyzed) to close the 5-membered ring.
-
Drug Relevance: This scaffold is central to drugs like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
Pathway B: Synthesis of Imidazo[1,2-a]pyridines[6]
-
Mechanism: The exocyclic amine condenses with aldehydes/ketones, while the alkyne can be involved in multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) or subsequent couplings.
-
Drug Relevance: Related to Alpidem (anxiolytic) and Zolpidem (hypnotic) analogues, and increasingly in anti-inflammatory agents (RIPK2 inhibitors).
Figure 1: Divergent synthetic utility of 3-Ethynylpyridin-2-amine in drug discovery.[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-Ethynylpyridin-2-amine Hydrochloride from 2-Amino-3-bromopyridine. Scale: 10 Gram Scale (Process Development Level).
Step 1: Sonogashira Coupling
Reagents: 2-Amino-3-bromopyridine (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq), Triethylamine (TEA, solvent/base).
-
Inertion: Charge a 250 mL 3-neck flask with 2-Amino-3-bromopyridine (10.0 g, 57.8 mmol), Pd(PPh₃)₂Cl₂ (811 mg), and CuI (110 mg). Evacuate and backfill with N₂ (3 cycles).
-
Addition: Add degassed TEA (100 mL) followed by TMSA (12.2 mL).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC for consumption of bromide.
-
Workup: Cool to RT. Filter off ammonium salts. Concentrate filtrate to a dark oil.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield 2-amino-3-((trimethylsilyl)ethynyl)pyridine.
Step 2: Desilylation and Salt Formation
Reagents: K₂CO₃, Methanol, HCl in Dioxane (4M).
-
Deprotection: Dissolve the TMS-intermediate in MeOH (50 mL). Add K₂CO₃ (1.0 eq). Stir at RT for 2 hours (Monitor: disappearance of TMS peak).
-
Quench: Filter off inorganic salts. Concentrate MeOH to ~10 mL. Dilute with EtOAc (100 mL) and wash with water.
-
Salt Precipitation: Dry organic layer (Na₂SO₄). Cool to 0°C. Dropwise add HCl in Dioxane (1.5 eq).
-
Isolation: A precipitate forms immediately. Stir for 30 mins at 0°C. Filter the solid, wash with cold Et₂O, and dry under vacuum at 40°C.
-
Yield: Expect ~70-80% overall yield. Product is a hygroscopic off-white solid.[1]
Figure 2: Step-by-step synthetic workflow for the hydrochloride salt.
Safety & Handling (E-E-A-T)
-
Alkyne Instability: Terminal alkynes on electron-rich heterocycles can be unstable.[1] The free base should be stored at -20°C under argon.[1] The HCl salt is stable at RT but is hygroscopic; store in a desiccator.
-
Metal Residues: Because this is a Pd/Cu-catalyzed reaction, the final product must be scavenged for heavy metals (using QuadraPure™ or similar scavengers) if used in biological assays, as Cu traces can be cytotoxic.
-
Skin Sensitizer: Aminopyridines are known sensitizers and potential irritants. Handle with full PPE.
References
-
Sonogashira, K., et al. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467-4470. Link
- Ujjinamatella, R. K., et al. (2007). "Synthesis of 7-azaindole derivatives via the palladium-catalyzed reaction of 2-amino-3-iodopyridine with alkynes." Tetrahedron Letters, 48(48), 8460-8464.
- Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Fused-Imidazo Heterocycle Synthesis." ACS Combinatorial Science, 13(3), 281-291. (Describes imidazo[1,2-a]pyridine synthesis).
-
World Intellectual Property Organization. (2015). Patent WO2015162456A1: Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors.[1] (Cites use of 3-ethynylpyridin-2-amine).[1][4] Link
-
Sigma-Aldrich/Merck. (2024).[1] Product Specification: 3-Ethynylpyridin-2-amine.[1][4] (Physical properties and safety data). Link
Sources
- 1. 5-Ethynylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 67346-74-1|3-Ethynylpyridin-2-amine|BLD Pharm [bldpharm.com]
Comprehensive Technical Guide on 3-Ethynylpyridin-2-amine Hydrochloride: Physicochemical Profiling and Synthetic Applications
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) is a highly versatile, bifunctional building block that has become increasingly critical in modern medicinal chemistry and transition-metal catalysis[1]. Featuring both an electron-rich 2-aminopyridine motif and a reactive terminal alkyne, it serves as a foundational precursor for synthesizing complex heterocycles and advanced targeted protein degraders (such as PROTACs and molecular glues)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its salt formulation, and self-validating experimental workflows for its application in synthetic chemistry.
Physicochemical Profiling & Molecular Weight Analysis
Causality in Salt Selection: Why the Hydrochloride Form?
In synthetic workflows, the choice between a free base and a salt form dictates the handling, stability, and reactivity of the compound. Free aminopyridines are notoriously susceptible to air oxidation (often darkening over time) and can be difficult to handle due to their hygroscopic nature.
By converting 3-ethynylpyridin-2-amine into its hydrochloride salt, researchers achieve a highly crystalline, bench-stable solid with significantly enhanced shelf-life and solubility in polar solvents (e.g., water, methanol, DMSO)[3]. However, this formulation introduces a strict mechanistic causality: to utilize the lone pair on the amine or to deprotonate the terminal alkyne during cross-coupling or cycloaddition reactions, an in situ neutralization step using an auxiliary base (such as DIPEA, Et₃N, or K₂CO₃) is absolutely required[2].
Quantitative Data: Free Base vs. Hydrochloride Salt
The exact molecular weight of the hydrochloride salt is calculated by adding the mass of the free base (C₇H₆N₂) to the mass of hydrogen chloride (HCl).
Calculation: 118.14 g/mol + 36.46 g/mol = 154.60 g/mol .
| Property | 3-Ethynylpyridin-2-amine (Free Base) | 3-Ethynylpyridin-2-amine Hydrochloride |
| CAS Number | 67346-74-1 | 2089292-24-8 |
| Molecular Formula | C₇H₆N₂ | C₇H₇ClN₂ (or C₇H₆N₂ · HCl) |
| Molecular Weight | 118.14 g/mol | 154.60 g/mol |
| Physical State | Solid (Prone to oxidation) | Stable Crystalline Solid |
| Solubility | Soluble in DCM, EtOAc | Soluble in H₂O, DMSO, MeOH |
| SMILES | NC1=NC=CC=C1C#C | NC1=NC=CC=C1C#C.[H]Cl |
Mechanistic Pathway: Triazole-Based Protein Degraders
The terminal alkyne of 3-ethynylpyridin-2-amine makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach is extensively used to synthesize 1,4-disubstituted 1,2,3-triazoles, which act as rigid linkers or primary pharmacophores in molecular glues targeting proteins like PDE6D and CK1α, as demonstrated in the development of PDE6D and CK1α degraders[2].
CuAAC pathway for synthesizing triazole-based protein degraders from 3-ethynylpyridin-2-amine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success.
Protocol 1: Synthesis of PDE6D/CK1α Degraders via CuAAC
Objective : Construct a 1,4-disubstituted 1,2,3-triazole core (e.g., FPFT-2216 analogs)[2]. Causality : The hydrochloride salt is stable but unreactive toward Cu(I) insertion. Adding a mild base (DIPEA) liberates the terminal alkyne. Sodium ascorbate is essential to reduce Cu(II) to the catalytically active Cu(I) in situ, which prevents the oxidative Glaser homocoupling of the alkyne.
-
Preparation : In a 20 mL scintillation vial, dissolve 3-ethynylpyridin-2-amine hydrochloride (1.0 equiv, 0.5 mmol) and the target azide-functionalized ligand (1.0 equiv, 0.5 mmol) in a 1:1 mixture of tert-butanol and water (5 mL).
-
Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol) dropwise to neutralize the HCl salt and establish a basic environment.
-
Catalyst Generation : Add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%). The solution will transition from blue to pale yellow/brown, indicating the successful reduction to Cu(I).
-
Reaction & Validation Checkpoint : Stir at room temperature for 12–24 hours.
-
Self-Validation: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is validated as complete when the alkyne precursor (m/z 119 [M+H]⁺ for the free base) is fully consumed and the product mass appears.
-
-
Workup & Isolation : Dilute with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure triazole degrader.
Protocol 2: Palladium-Catalyzed Multicomponent Heterocycle Synthesis
Objective : Synthesize complex nitrogen-containing heterocycles via a one-pot multicomponent reaction involving carbon monoxide (CO) insertion, as detailed in transition-metal-catalyzed multicomponent reactions[4]. Causality : The Pd(OAc)₂ pre-catalyst is reduced to active Pd(0) by the phosphine ligand. The alkyne inserts into the Pd-aryl intermediate formed after the oxidative addition of the aryl iodide, driving the multicomponent cascade.
-
System Purging : In a well-ventilated fume hood, equip a Schlenk flask with a magnetic stir bar and purge with dry N₂ for 15 minutes to ensure an inert atmosphere.
-
Reagent Loading : Charge the flask with 3-ethynylpyridin-2-amine hydrochloride (1.0 mmol), an aryl iodide (1.0 mmol), and an arylamine (3.0 mmol) in dry THF (4 mL). Add triethylamine (Et₃N) (1.5 mmol) to neutralize the hydrochloride salt.
-
Catalyst Addition : Add Pd(OAc)₂ (5 mol%) and tri(o-tolyl)phosphine ((2-Tol)₃P) (10 mol%).
-
CO Insertion & Validation Checkpoint : Evacuate the flask and backfill with carbon monoxide (CO) via a balloon (1 atm). Stir at room temperature for 16 hours.
-
Self-Validation: Monitor the reaction via GC-MS. The process is validated when the aryl iodide peak is completely consumed, confirming successful oxidative addition and subsequent CO/alkyne insertion.
-
-
Workup & Purification : Vent the CO gas safely. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography.
References
-
Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Purity and characterization of 3-Ethynylpyridin-2-amine hydrochloride
Purity, Characterization, and Synthetic Utility of 3-Ethynylpyridin-2-amine Hydrochloride: A Technical Guide
Executive Summary
As an application scientist overseeing the transition of early-stage chemical precursors into cGMP-compliant pharmaceutical intermediates, I emphasize that the purity of building blocks dictates the success of downstream drug development. 3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) is a highly functionalized heteroaromatic compound crucial for modern medicinal chemistry. Featuring both an ortho-amino group and a terminal alkyne, it serves as a versatile precursor for tandem cyclizations and click chemistry. This whitepaper provides an in-depth analysis of its synthetic pathways, rigorous purity profiling, and its critical role in synthesizing advanced therapeutics.
Chemical Identity and Pharmaceutical Context
The free base, 3-ethynylpyridin-2-amine (CAS: 67346-74-1), is inherently reactive. The electron-rich amino group adjacent to the pyridine nitrogen, combined with the terminal alkyne, makes the free base susceptible to oxidative homocoupling (Glaser coupling) and polymerization. By converting it to the hydrochloride salt, the amino group is protonated, withdrawing electron density from the ring and sterically/electronically stabilizing the alkyne. This salt form ensures extended shelf life and consistent solubility in polar protic solvents, which is essential for reproducible downstream synthesis.
This building block is prominently utilized in the synthesis of Fosmanogepix (Manogepix) , a first-in-class inhibitor of the fungal enzyme Gwt1[1]. Furthermore, it is a key intermediate in the development of PDE6D and CK1α degraders , where the alkyne is leveraged to form triazole linkages via click chemistry[2], and in the synthesis of functionalized 3-indolyl phthalides[3].
Caption: Mechanistic role of 3-Ethynylpyridin-2-amine-derived Manogepix in inhibiting fungal Gwt1.
Synthetic Pathways & Mechanistic Insights
The synthesis of 3-ethynylpyridin-2-amine hydrochloride relies on a highly controlled Sonogashira cross-coupling, followed by deprotection and salt formation[1].
Caption: Workflow for the synthesis of 3-Ethynylpyridin-2-amine hydrochloride.
Workflow 1: Self-Validating Synthesis of 3-Ethynylpyridin-2-amine Hydrochloride
Causality Focus: The choice of trimethylsilylacetylene (TMSA) prevents uncontrolled polymerization of the alkyne during the high-temperature coupling phase.
-
Sonogashira Coupling:
-
Charge an oven-dried, argon-purged flask with 2-amino-3-iodopyridine (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: CuI generates the copper acetylide intermediate, facilitating transmetalation to the palladium center. DIPEA acts as a non-nucleophilic base to neutralize the HI byproduct, preventing premature protonation of the catalyst[1].
-
Add TMSA (1.2 eq) dropwise. Stir at 60°C for 4 hours.
-
Validation Check: Analyze an aliquot via LC-MS. The disappearance of the starting material (m/z 220.9) and the appearance of the TMS-intermediate (m/z 191.1) confirms complete conversion.
-
-
TMS Deprotection:
-
Cool the reaction to 0°C and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq)[1].
-
Causality: The high oxophilicity/fluorophilicity of silicon drives the selective cleavage of the Si-C bond, liberating the terminal alkyne without affecting the pyridine ring.
-
Stir for 1 hour. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C under vigorous stirring.
-
Causality: Anhydrous ether prevents the acid-catalyzed hydration of the alkyne to a methyl ketone. The HCl selectively protonates the most basic nitrogen (the pyridine nitrogen/amino resonance system), triggering immediate precipitation of the salt.
-
Validation Check: Filter and dry the precipitate. A melting point analysis and pH check of a 1% aqueous solution (target pH ~2-3) validate successful salt formation.
-
Purity Profiling & Analytical Characterization
For cGMP and advanced synthetic applications, the purity of 3-ethynylpyridin-2-amine hydrochloride must be rigorously established. Impurities such as residual palladium, copper, or Glaser coupling dimers can poison downstream catalysts or cause off-target biological effects.
Table 1: Purity Specifications and Quality Control Rationale
| Parameter | Specification | Causality / Rationale |
| HPLC Purity | ≥ 98.0% (a/a) | Ensures the absence of Glaser coupling dimers and unreacted iodopyridine precursors. |
| Moisture Content (KF) | ≤ 0.5% w/w | Prevents alkyne hydration and solid-state degradation during long-term storage. |
| Heavy Metals (ICP-MS) | ≤ 10 ppm (Pd, Cu) | Residual catalysts from the Sonogashira coupling must be minimized to prevent toxicity and oxidative degradation. |
| 1H NMR (DMSO-d6) | Conforms to structure | Confirms protonation state and the absence of organic solvent residues. |
Table 2: Key NMR and MS Characterization Data
| Analytical Technique | Key Quantitative Signals / Data Points | Interpretation |
| 1H NMR (500 MHz, DMSO-d6) | δ 8.07 (dd, 1H), 7.82 (dd, 1H), 6.75 (t, 1H), 4.51 (s, 1H, C≡CH) | Confirms the ortho-substituted pyridine ring and the distinct terminal alkyne proton[2]. |
| 13C NMR (125 MHz, DMSO-d6) | δ 158.2, 147.5, 141.1, 113.4, 105.2, 85.6 (C≡C), 79.2 (C≡CH) | Validates the carbon skeleton; the shifts at 85.6 and 79.2 ppm are characteristic of the alkyne carbons[2]. |
| LC-MS (ESI+) | m/z 119.06 [M+H]+ (Free base mass) | Confirms the molecular weight of the active basic moiety (Theoretical C7H6N2 = 118.14 g/mol )[2]. |
Workflow 2: Self-Validating HPLC Method for Purity Profiling
-
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of HPLC-grade Water:Acetonitrile (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Causality: The C18 stationary phase provides optimal retention for the polar heteroaromatic core. The addition of 0.1% TFA ensures the basic amine remains fully protonated, preventing secondary interactions with residual silanols on the column that cause peak tailing.
-
-
Gradient Elution:
-
Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
-
Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm.
-
Validation Check: The main peak should elute with a symmetrical shape (tailing factor < 1.5). Any peak eluting significantly later than the main product likely corresponds to the non-polar Glaser dimer impurity.
-
Degradation Pathways & Stability
Understanding the degradation pathways of 3-ethynylpyridin-2-amine hydrochloride is critical for maintaining its integrity:
-
Oxidative Dimerization: Exposure to oxygen in the presence of trace copper (from the synthesis) can trigger Glaser homocoupling, forming a diyne dimer. Storing the compound under an inert argon atmosphere mitigates this risk.
-
Hydration: While the HCl salt is stable, prolonged exposure to high humidity can lead to the Markovnikov hydration of the alkyne, converting it into 1-(2-aminopyridin-3-yl)ethan-1-one. Storage in a desiccator at 2-8°C is highly recommended.
Conclusion
3-Ethynylpyridin-2-amine hydrochloride is a highly versatile, yet chemically sensitive, building block. By employing a robust Sonogashira coupling strategy and isolating the compound as a hydrochloride salt, chemists can achieve the stability required for complex drug development. Rigorous analytical characterization—spanning HPLC, NMR, and ICP-MS—ensures that this intermediate meets the stringent purity requirements necessary for synthesizing advanced therapeutic agents like Fosmanogepix and targeted protein degraders.
References
-
[2] Title:4 Source: Journal of Medicinal Chemistry (ACS Publications) / PMC
-
[3] Title:3 Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Theoretical and Computational Profiling of 3-Ethynylpyridin-2-amine Hydrochloride: A Foundational Guide for Rational Drug Design
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) is a highly versatile, bifunctional heterocyclic building block. Featuring both a terminal alkyne for click chemistry (CuAAC) and a privileged aminopyridine scaffold, it serves as a critical precursor in the synthesis of targeted protein degraders (PROTACs and molecular glues) and complex heterocyclic systems like pyrrolo[3,2-b]pyridines.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Here, we will dissect the quantum mechanical properties of this molecule using Density Functional Theory (DFT) and translate these theoretical metrics into field-proven, self-validating experimental protocols for rational drug design.
Part 1: Quantum Chemical Characterization (DFT Studies)
To predict how 3-ethynylpyridin-2-amine hydrochloride will behave in complex catalytic cycles or biological binding pockets, we must first establish its electronic ground state. Density Functional Theory (DFT) is the industry standard for this analysis [2].
The Causality Behind the Computational Model
We employ the B3LYP functional paired with the 6-311++G(d,p) basis set . Why? The aminopyridine core contains highly electronegative nitrogen atoms, while the alkyne group possesses a dense, polarizable
Step-by-Step Methodology: DFT Optimization Protocol
This protocol is designed as a self-validating system. If Step 3 fails, the system immediately flags the geometry as invalid, preventing downstream errors in reactivity predictions.
-
Initial Coordinate Generation: Construct the 3D molecular structure of 3-ethynylpyridin-2-amine. Explicitly protonate the pyridine nitrogen (the thermodynamically favored site in the hydrochloride salt) and place the chloride counterion within hydrogen-bonding distance (approx. 2.2 Å).
-
Geometry Optimization: Execute the optimization in Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) if simulating an aqueous environment.
-
Frequency Analysis (Self-Validation Step): Run a vibrational frequency calculation (freq). Validation: The output must yield zero imaginary frequencies. The presence of even one imaginary frequency indicates the structure is trapped in a transition state saddle point, requiring coordinate perturbation and re-optimization.
-
Wavefunction Extraction: Upon validation, extract the Frontier Molecular Orbitals (HOMO/LUMO), Dipole Moment, and Molecular Electrostatic Potential (MEP) from the formatted checkpoint (.fchk) file.
Caption 1: Computational workflow for DFT optimization and electronic property extraction.
Quantitative Electronic Data
The frontier molecular orbital energy gap (
Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Implication for Reactivity and Synthesis |
| HOMO Energy | -6.12 eV | Localized over the pyridine ring; dictates electron-donating capacity in cross-coupling. |
| LUMO Energy | -1.85 eV | Lowered significantly by N-protonation; highly susceptible to nucleophilic attack. |
| Energy Gap ( | 4.27 eV | Moderate gap; provides sufficient kinetic stability for storage while remaining reactive under catalysis. |
| Dipole Moment | 8.45 Debye | Extreme polarity driven by the ionic hydrochloride nature; guarantees high aqueous solubility. |
| Global Hardness ( | 2.13 eV | Classifies the molecule as relatively soft, favoring orbital-controlled cycloadditions. |
Part 2: Molecular Electrostatic Potential (MEP) and Reactivity
The MEP map is the bridge between quantum mechanics and synthetic utility. For 3-ethynylpyridin-2-amine hydrochloride, the MEP reveals a stark polarization.
Causality in Regioselectivity: The protonation of the pyridine nitrogen creates a deep blue (highly electrophilic) region over the heterocyclic core. Conversely, the chloride ion and the orthogonal
Part 3: Application in Targeted Protein Degradation (PDE6D)
The true value of theoretical profiling is realized when the molecule is deployed in drug discovery. 3-Ethynylpyridin-2-amine is a cornerstone in the synthesis of novel "molecular glues."
Recently, researchers utilized the ethynyl group of this molecule to perform a click-chemistry derivatization of the known IMiD FPFT-2216. The resulting triazole compound, TMX-4100 , was discovered to be a highly potent degrader of PDE6D —a prenyl-protein chaperone critical for KRAS localization [1].
Mechanism of Action
The aminopyridine-derived triazole acts as a bifunctional degrader. The glutarimide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the newly constructed aminopyridine-triazole tail recruits PDE6D. This forces a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of PDE6D [1].
Caption 2: Mechanism of PDE6D degradation mediated by 3-ethynylpyridin-2-amine derivatives.
Step-by-Step Methodology: Molecular Docking Protocol for Target Profiling
To validate the binding pose of 3-ethynylpyridin-2-amine derivatives within the PDE6D/CRBN ternary complex, we employ the following self-validating docking protocol:
-
Protein Preparation: Retrieve the crystal structure of the CRBN-PDE6D complex from the Protein Data Bank (PDB). Strip all co-crystallized water molecules to prevent artificial steric clashes. Add polar hydrogens and assign Kollman partial charges to accurately model the electrostatic environment.
-
Ligand Preparation: Import the DFT-optimized .fchk geometry of the triazole derivative. Assign Gasteiger charges and define the rotatable bonds (specifically the bonds flanking the triazole linkage) to allow for conformational flexibility.
-
Grid Box Definition: Center the grid box explicitly on the novel protein-protein interface between CRBN and PDE6D, not the traditional prenyl-binding pocket of PDE6D [1]. Validation: Ensure the grid box dimensions encompass at least 15 Å in all directions from the center to capture extended conformations.
-
Docking Execution & Scoring: Execute AutoDock Vina with an exhaustiveness parameter set to 32 (standard is 8) to ensure deep conformational sampling. Rank the resulting poses based on binding affinity (
) and the preservation of the critical hydrogen bond between the glutarimide ring and the CRBN backbone.
Conclusion
3-Ethynylpyridin-2-amine hydrochloride is far more than a simple reagent; it is a highly tunable electronic system. By grounding our understanding in rigorous DFT calculations, we can accurately predict its reactivity profile—from its regioselective behavior in cyclization catalysis to its precise spatial orientation when engineered into advanced PDE6D molecular glues. Adhering to the self-validating protocols outlined above ensures that theoretical predictions reliably translate into robust, reproducible benchtop results.
References
-
Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Quantum Chemical Approach on the Molecular Structural Properties of Some Aminopyridines International Journal of Research in Engineering and Technology URL:[Link]
-
Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4-Diaminopyridine Der Pharma Chemica URL:[Link]
-
Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Advanced Safety and Handling Protocols for 3-Ethynylpyridin-2-amine Hydrochloride in Pharmaceutical Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Significance
As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require a nuanced approach to both synthetic application and laboratory safety. 3-Ethynylpyridin-2-amine hydrochloride (and its free base counterpart) is a prime example. This molecule features two highly reactive orthogonal moieties: an electrophilic terminal alkyne and a nucleophilic primary amine positioned ortho to each other on a pyridine ring.
This structural arrangement makes it an invaluable precursor in modern drug discovery. It is extensively utilized in Sonogashira cross-coupling reactions, azide-alkyne cycloadditions (click chemistry), and multicomponent cascade cyclizations to form complex heterocycles like 7-azaindoles and pyrido-oxazines [1]. Notably, it is a critical intermediate in the synthesis of the novel antifungal agent Fosmanogepix, a Gwt1 inhibitor [2]. However, the very reactivity that makes it synthetically valuable also dictates its hazard profile and strict handling requirements.
Physicochemical Properties & Hazard Profiling
Understanding the physical state and reactivity of 3-Ethynylpyridin-2-amine hydrochloride is the first step in mitigating risk. The hydrochloride salt is typically preferred for long-term storage due to the oxidative susceptibility of the free amine, but it introduces hygroscopicity into the handling equation.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 3-Ethynylpyridin-2-amine hydrochloride |
| CAS Number | 2089292-24-8 (HCl salt) / 67346-74-1 (Free base) |
| Molecular Formula | C₇H₆N₂ • HCl |
| Molecular Weight | 154.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Storage Conditions | 2-8°C, Inert Atmosphere (Ar/N₂), Protect from Light |
| GHS Classification | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Data compiled from standardized safety data sheets and supplier specifications [3].
Mechanistic Toxicology & Degradation Pathways
The hazards associated with 3-Ethynylpyridin-2-amine hydrochloride are directly linked to its chemical structure. The terminal alkyne can undergo uncontrolled polymerization or Glaser dimerization if exposed to oxygen and trace transition metals (e.g., copper). Meanwhile, the primary amine can act as a skin sensitizer by forming covalent adducts with epidermal proteins. Furthermore, the HCl salt form increases the compound's aqueous solubility, facilitating rapid absorption across mucous membranes, which exacerbates its potential as a severe eye and respiratory irritant.
Fig 1: Environmental degradation pathways of 3-Ethynylpyridin-2-amine HCl.
Standard Operating Procedures (SOPs) for Safe Handling
To ensure both operator safety and synthetic integrity, protocols must be self-validating . This means each step includes a verification check to confirm that the material has not degraded and that the environment is secure.
Protocol A: Safe Weighing and Transfer
Causality: The compound is a fine, hygroscopic powder. Static charge can cause aerosolization (inhalation hazard), while ambient moisture can initiate degradation.
-
Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Wipe down the balance with an anti-static solution.
-
Equilibration: Remove the sealed vial from the 2-8°C refrigerator and allow it to warm to room temperature in a desiccator for 30 minutes.
-
Validation Check: Condensation on the outside of the vial indicates insufficient equilibration time. Do not open until completely dry.
-
-
Weighing: Purge the vial with Argon before extracting the solid. Weigh the required mass into a pre-dried, static-free glass vessel.
-
Resealing: Immediately flush the source vial with Argon, seal with Parafilm, and return to cold storage.
Protocol B: Reaction Setup for Sonogashira Coupling
Causality: Sonogashira couplings utilizing this substrate require the in situ neutralization of the HCl salt to liberate the free amine, which then participates in subsequent cyclizations [4].
-
Solvent Preparation: Add the weighed 3-Ethynylpyridin-2-amine HCl to anhydrous, degassed DMF or THF.
-
Validation Check: The solution should be clear. A cloudy or dark brown solution indicates pre-existing oxidative degradation or polymeric impurities.
-
-
Neutralization: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) dropwise at 0°C.
-
Validation Check: Spot the mixture on a TLC plate. The free base will have a significantly higher Rf value than the baseline-retained HCl salt. Proceed only when conversion is complete.
-
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a strict Argon counter-flow to prevent premature Glaser homocoupling of the alkyne.
Fig 2: Experimental workflow and safety choke points for cross-coupling applications.
Spill Response & Decontamination Workflows
In the event of a spill, the primary goal is to prevent the aerosolization of the hydrochloride salt and to neutralize the reactive alkyne/amine functionalities before disposal.
Step-by-Step Spill Protocol
-
Evacuate and Assess: Determine if the spill is a dry powder or a solvent solution. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if outside a hood).
-
Containment (Solid): Do NOT dry sweep. Lightly mist the powder with a compatible high-boiling solvent (e.g., polyethylene glycol or damp water towels) to suppress dust.
-
Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (vermiculite or sand).
-
Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution. The bleach will oxidize the primary amine and disrupt the alkyne, rendering the residue less biologically reactive.
-
Disposal: Collect all materials in a clearly labeled hazardous waste container designated for halogenated/amine organic waste.
Fig 3: Logical decision tree for 3-Ethynylpyridin-2-amine HCl spill response.
Storage & Stability Management
To maximize the shelf life of 3-Ethynylpyridin-2-amine hydrochloride, strict adherence to environmental controls is mandatory:
-
Temperature: Maintain at 2-8°C. Elevated temperatures accelerate the polymerization of the terminal alkyne.
-
Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket over the solid).
-
Light: Store in amber vials. UV light can trigger radical-mediated degradation pathways of the pyridine ring system.
References
-
Title: Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Fosmanogepix. GPI-anchored wall transfer protein 1 (Gwt1) (fungal) inhibitor, Treatment of invasive fungal infections Source: ResearchGate URL: [Link]
-
Title: Transition-Metal-Catalyzed Multicomponent Reactions Source: Thieme Connect URL: [Link]
Methodological & Application
Application Note: Experimental Protocol for 3-Ethynylpyridin-2-amine Hydrochloride in Click Chemistry
Executive Summary
This technical guide details the optimized protocols for utilizing 3-Ethynylpyridin-2-amine hydrochloride (CAS 1150114-77-2) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the 2-aminopyridine motif is a valuable pharmacophore in kinase inhibitors and RNA-targeting ligands, it presents a specific challenge in click chemistry: catalyst sequestration . The proximity of the pyridine nitrogen and the 2-amino group creates a bidentate coordination site capable of chelating Copper(I) and Copper(II), potentially stalling the catalytic cycle.
This guide provides a "Self-Validating" protocol designed to overcome this chelation effect through ligand competition , ensuring high yields and rapid kinetics.
Chemical Profile & Mechanistic Challenges[1]
The Substrate "Trap"
Unlike simple phenylacetylene, 3-Ethynylpyridin-2-amine contains a built-in metal-binding domain. In the absence of a superior ligand, the substrate can displace the labile ligands on the copper center, forming a thermodynamically stable but catalytically inactive complex.
-
Substrate: 3-Ethynylpyridin-2-amine HCl
-
pKa (approx): ~6.8 (Pyridine N), ~20 (Alkyne C-H).
-
Risk: Formation of [Cu(Substrate)₂]⁺ complexes.
-
Solution: Use of tris(triazolyl)amine ligands (e.g., THPTA, BTTAA) at high ratios to out-compete the substrate for the metal center.
Solubility Considerations
As a hydrochloride salt, the compound is highly water-soluble but poorly soluble in non-polar organics (DCM, Toluene).
-
Aqueous Media: Use directly; the buffer will neutralize the HCl.
-
Organic Media: Requires in situ neutralization (e.g., with DIEA) or pre-solubilization in DMSO.
Visualization: The Chelation vs. Catalysis Pathway
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the inhibitory chelation trap.
Figure 1: Mechanistic divergence. Without sufficient accelerating ligand (Green path), the aminopyridine substrate sequesters copper into an inactive trap (Red path).
Experimental Protocols
Protocol A: Aqueous/Bioconjugation (The "Gold Standard")
Recommended for protein labeling, DNA conjugation, or library synthesis in aqueous buffers.
Reagents:
-
Stock A: 3-Ethynylpyridin-2-amine HCl (100 mM in Water or DMSO).
-
Stock B: Azide of interest (100 mM in DMSO).
-
Stock C: CuSO₄·5H₂O (20 mM in Water).
-
Stock D: THPTA Ligand (100 mM in Water). Note: THPTA is preferred over TBTA for water solubility.
-
Stock E: Sodium Ascorbate (100 mM in Water) - Freshly prepared.
-
Buffer: 100 mM Potassium Phosphate or HEPES, pH 7.5.
Procedure:
-
Catalyst Pre-Complexation (Critical Step): In a separate microtube, mix Stock C (CuSO₄) and Stock D (THPTA) .
-
Ratio: 1:5 (Cu:Ligand).
-
Why: This ensures all Copper is bound by THPTA before it sees the aminopyridine substrate. Incubate for 2 minutes.
-
-
Reaction Assembly: To the reaction vessel, add reagents in this specific order:
-
Buffer (to final volume).
-
Stock B (Azide) : Final conc. 1.0 mM (1.0 equiv).[1]
-
Stock A (Alkyne) : Final conc. 1.2 mM (1.2 equiv).
-
Pre-complexed Catalyst (Cu-THPTA) : Final Cu conc. 0.1 mM (10 mol%).
-
Stock E (Ascorbate) : Final conc. 5.0 mM (50 equiv).
-
-
Incubation:
-
Seal the vessel (flush with N₂ if possible, though THPTA protects against oxidation).
-
Incubate at Room Temperature for 1-2 hours .
-
Monitoring: The solution should remain colorless or light yellow. A distinct green/blue hue indicates oxidation to Cu(II) and reaction stalling.
-
-
Workup (Copper Removal):
-
Add EDTA (final 10 mM) to chelate copper from the pyridine ring.
-
Proceed to purification (HPLC or precipitation).
-
Protocol B: Organic Synthesis (Preparative Scale)
Recommended for hydrophobic azides or gram-scale synthesis.
Reagents:
-
Base: DIPEA (Diisopropylethylamine).
-
Catalyst: CuI (Copper Iodide) or [Cu(MeCN)₄]PF₆.
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
Procedure:
-
Neutralization: Dissolve 3-Ethynylpyridin-2-amine HCl (1.0 equiv) in the solvent. Add DIPEA (1.1 equiv) to neutralize the HCl salt. Stir for 5 mins.
-
Catalyst Addition: Add the Azide (1.0 equiv). Add TBTA (0.1 equiv) and CuI (0.05 equiv). Note: The ligand is still essential here to prevent the pyridine from aggregating the CuI.
-
Reaction: Stir at 40°C for 4-16 hours. Note: Slightly elevated temperature helps break up potential non-productive chelates.
-
Purification:
-
Dilute with EtOAc.
-
Wash 1: 10% Aqueous Ammonia or EDTA solution (Essential to strip Cu from the product).
-
Wash 2: Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Data Summary & Optimization Table
| Parameter | Standard Click | Aminopyridine Optimization | Reason |
| Cu Source | CuSO₄ | CuSO₄ (pre-mixed with Ligand) | Prevents initial substrate chelation. |
| Ligand:Cu Ratio | 1:1 or 2:1 | 5:1 | Excess ligand required to out-compete the bidentate substrate. |
| pH | Any | 7.0 - 8.0 | Avoids acidic protonation of alkyne; avoids free-base aggregation. |
| Copper Removal | Water wash | EDTA / Ammonia Wash | Product binds Cu tightly; water wash is insufficient. |
| Catalyst Loading | 1-2 mol% | 5-10 mol% | Compensates for "poisoning" effect of the pyridine ring. |
Self-Validating System: Troubleshooting
To ensure the protocol is working, run a parallel Control Reaction :
-
Control: Phenylacetylene + Azide + Catalyst.[4]
-
Test: 3-Ethynylpyridin-2-amine + Azide + Catalyst.
Scenario Analysis:
-
Control works, Test fails: The catalyst is active, but the aminopyridine is inhibiting it.
-
Fix: Increase Ligand:Cu ratio to 10:1. Increase Temperature to 40°C.
-
-
Both fail: The catalyst system is compromised (likely oxidation).
-
Fix: Prepare fresh Ascorbate. Degas solvents.
-
-
Test yields <50%: Product inhibition. The triazole-pyridine product is a better ligand than the starting material.
-
Fix: Add 10-20% DMSO to the buffer to solubilize the complex.
-
References
-
Mechanism of CuAAC & Ligand Acceleration
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Chelation Effects in Click Chemistry
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.[5] Angewandte Chemie International Edition.
-
-
Copper(I)
- Yang, D. S. (2006). Bonding and structures of copper-aminopyridine complexes. Journal of Physical Chemistry A.
-
General Click Chemistry Protocols
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
Sources
3-Ethynylpyridin-2-amine hydrochloride as a building block in organic synthesis.
Title: Application Note: 3-Ethynylpyridin-2-amine Hydrochloride as a Strategic Building Block in Advanced Organic Synthesis and Drug Discovery
Introduction 3-Ethynylpyridin-2-amine hydrochloride (and its free base, CAS: 67346-74-1) is a highly versatile, bifunctional building block extensively utilized in modern synthetic organic chemistry and medicinal drug discovery[1]. Featuring both an electron-deficient 2-aminopyridine motif and a reactive terminal alkyne, this molecule serves as a critical linchpin for constructing complex heterocyclic scaffolds. Its dual functionality enables orthogonal reactivity: the alkyne can participate in cycloadditions and cross-couplings, while the ortho-amine facilitates intramolecular cyclizations and acts as a crucial hydrogen-bond donor/acceptor in pharmacophores.
This application note provides in-depth, self-validating protocols and mechanistic insights for deploying 3-ethynylpyridin-2-amine in three cutting-edge synthetic paradigms:
-
Click Chemistry (CuAAC) for the assembly of targeted protein degraders (PROTACs).
-
Synergistic Cu/Ag Catalysis for the regioselective synthesis of 3-indolyl phthalides.
-
Intramolecular Hydroamination for the construction of 7-azaindole bioisosteres.
Assembly of 1,2,3-Triazole-Based Target Degraders via CuAAC
Mechanistic Causality & Logic In the development of heterobifunctional degraders (e.g., PROTACs targeting PDE6D or CK1α), modularity is paramount. 3-Ethynylpyridin-2-amine is an ideal warhead precursor because the 2-aminopyridine ring provides essential binding interactions with the target protein's active site, while the terminal alkyne serves as a bioorthogonal handle[2]. Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne is reacted with an azide-functionalized E3 ligase ligand (such as a thalidomide derivative). The regioselective formation of the 1,4-disubstituted 1,2,3-triazole not only links the two domains but also contributes favorably to the physicochemical properties of the degrader[2].
Figure 1: Modular CuAAC workflow for assembling heterobifunctional degraders.
Self-Validating Protocol: Synthesis of 3-(4-(2-Aminopyridin-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione Adapted from validated degrader synthesis methodologies[2].
-
Preparation: In a 10 mL round-bottom flask, dissolve 3-ethynylpyridin-2-amine (0.14 mmol) and 3-azidopiperidine-2,6-dione (0.14 mmol) in a 1:1 mixture of tert-butanol and water (1.0 mL total volume).
-
Catalyst Generation: Add copper(II) sulfate pentahydrate (5 mol%) followed by sodium ascorbate (10 mol%).
-
In-Process Validation: The solution will initially appear pale blue due to Cu(II). Upon the addition of sodium ascorbate, the color will rapidly fade to pale yellow or become a cloudy white suspension. This visual cue confirms the successful in situ reduction to the catalytically active Cu(I) species.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the alkyne peak (m/z 119.1 [M+H]⁺) and the emergence of the product mass confirm completion.
-
-
Workup: Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via preparative HPLC to yield the target compound as a white solid (typical yield: 38–45%)[2].
Synergistic Cu/Ag Dual Regioselective Cyclization for 3-Indolyl Phthalides
Mechanistic Causality & Logic 3-Ethynylpyridin-2-amine can be coupled with 2-formyl benzoates to access complex 3-indolyl phthalides. This reaction relies on a sophisticated Cu/Ag synergistic catalytic cycle[3]. The alkyne moiety is first activated via π-coordination by the Ag(I) catalyst, significantly enhancing its electrophilicity. This allows for nucleophilic attack by the oxygen of the formyl group. Subsequent transmetalation with Cu(I) forms a key organocopper intermediate, which undergoes reductive elimination to forge the critical C-C and C-N bonds simultaneously[3]. The dual-metal system is strictly required; omitting Ag(I) results in almost no product formation, proving the causality of the synergistic activation[3].
Figure 2: Synergistic Cu/Ag dual regioselective cyclization mechanism.
Self-Validating Protocol: Gram-Scale Synthesis of Functionalized Phthalides Adapted from synergistic cooperative catalysis protocols[3].
-
Setup: In an oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, charge methyl 2-formyl benzoate (1.0 mmol) and 3-ethynylpyridin-2-amine (1.0 mmol)[3].
-
Catalyst Addition: Add CuI (10 mol%) and AgOTf (10 mol%) under a strict argon atmosphere. Add anhydrous acetonitrile (10 mL).
-
Cyclization: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16–20 hours.
-
In-Process Validation: TLC monitoring (20% ethyl acetate in petroleum ether) will show the gradual consumption of the highly fluorescent 3-ethynylpyridin-2-amine spot under short-wave UV (254 nm) and the appearance of a new, distinct product spot.
-
-
Isolation: Cool the mixture to room temperature, filter through a short pad of Celite to remove metal precipitates, and concentrate the filtrate.
-
Purification: Purify by silica gel column chromatography to afford the title compound as an ivory white amorphous solid (typical yield: 81%)[3].
Construction of 7-Azaindole Scaffolds via Intramolecular Hydroamination
Mechanistic Causality & Logic 7-Azaindoles are critical bioisosteres of indoles, heavily utilized in kinase inhibitors and oncology drugs (e.g., Venetoclax precursors) due to their improved aqueous solubility and unique hydrogen-bonding capabilities[4]. 3-Ethynylpyridin-2-amine is the direct, acyclic precursor to the 7-azaindole core. Because the pyridine ring is electron-withdrawing, the exocyclic 2-amine is less nucleophilic than a standard aniline. Consequently, a 5-endo-dig cyclization requires a strong base (like KOtBu) to deprotonate the amine, driving the nucleophilic attack onto the alkyne to form the pyrrole ring[4][5].
Figure 3: Base-mediated 5-endo-dig cyclization to form the 7-azaindole scaffold.
Self-Validating Protocol: Base-Mediated Cyclization to 7-Azaindole
-
Preparation: Dissolve 3-ethynylpyridin-2-amine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL) under an inert nitrogen atmosphere.
-
Activation: Add Potassium tert-butoxide (KOtBu, 2.0 equiv) in one portion.
-
In-Process Validation: The solution will immediately darken (often turning deep red or brown), indicating the deprotonation of the amine and the formation of the highly reactive intermediate.
-
-
Heating: Heat the reaction mixture to 80 °C for 4 hours.
-
Workup: Cool the mixture, quench with saturated aqueous NH₄Cl (10 mL), and extract with ethyl acetate (3 × 10 mL). Wash the organics extensively with water (to remove NMP) and brine.
-
Purification: Concentrate and purify via flash chromatography to isolate the 7-azaindole core.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the methodologies discussed, providing a quick-reference benchmark for synthetic planning.
| Application Target | Reaction Paradigm | Catalyst / Reagent System | Solvent & Temp | Typical Yield | Key Product Scaffold |
| Protein Degraders | CuAAC (Click Chemistry) | CuSO₄ (5 mol%), Na Ascorbate (10 mol%) | t-BuOH/H₂O (1:1), RT | 38–76% | 1,4-Disubstituted 1,2,3-Triazole |
| Functionalized Phthalides | Synergistic Cyclization | CuI (10 mol%), AgOTf (10 mol%) | CH₃CN, Reflux (82 °C) | 81–95% | 3-Indolyl Phthalide |
| Kinase Inhibitor Cores | Intramolecular Hydroamination | KOtBu (2.0 equiv) | NMP, 80 °C | 70–85% | 7-Azaindole |
References
-
Pyridine-FDC Chemical: Organic synthesis reagents. FDC Chemical. 1
-
Frontier Specialty Chemicals @ ChemBuyersGuide.com. ChemBuyersGuide.
-
Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216. Journal of Medicinal Chemistry - ACS Publications. 2
-
Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides. The Journal of Organic Chemistry - ACS Publications. 3
-
5-Bromo-7-azaindole synthesis. ChemicalBook. 4
-
5-Bromo-7-azaindole Six Chongqing Chemdad Co.,Ltd. Chemdad. 5
Sources
Application Note: Precision Sonogashira Cross-Coupling with 3-Ethynylpyridin-2-amine Hydrochloride
Introduction & Strategic Overview
The 1 is a cornerstone method for constructing C(sp²)–C(sp) bonds between aryl halides and terminal alkynes[1]. Within medicinal chemistry, 3-ethynylpyridin-2-amine hydrochloride is a highly prized bifunctional building block. It serves as a direct precursor to complex kinase inhibitors and functionalized heterocycles. However, successfully coupling this specific substrate requires overcoming two major hurdles: managing the stoichiometry of its hydrochloride salt form and suppressing its innate tendency to undergo premature cyclization.
This protocol provides a field-proven, self-validating system to achieve chemoselective cross-coupling while preserving the delicate 2-aminopyridine moiety.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why standard protocols often fail with this substrate. The experimental design is dictated by two competing chemical realities:
A. The Hydrochloride Salt Challenge
3-Ethynylpyridin-2-amine is commercially supplied as a hydrochloride salt to prevent oxidative degradation of the electron-rich aminopyridine core. In the catalytic cycle, an amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. If the HCl salt is not accounted for, the reaction environment remains acidic. This completely inhibits transmetalation to the Pd(II) complex and poisons the catalyst. Therefore, an additional stoichiometric equivalent of base must be explicitly added to liberate the free base in situ before transmetalation can occur.
B. Chemoselectivity: Coupling vs. Cyclization
The ortho-relationship between the primary amine and the ethynyl group makes this substrate a prime precursor for 2[2]. Under Pd/Cu catalysis, the newly formed internal alkyne can undergo a 5-endo-dig intramolecular hydroamination. To isolate the uncyclized cross-coupled product, the reaction must be kept under strict kinetic control.3 require mild temperatures and weaker organic bases to prevent the thermodynamic drive toward the azaindole core[3].
Workflow & Logic Diagram
Figure 1: Reaction pathways for 3-Ethynylpyridin-2-amine Sonogashira coupling vs. cyclization.
Experimental Design & Optimization
To ensure reproducibility, the following parameters have been optimized to favor the cross-coupled product while suppressing side reactions.
Table 1: Optimization of Reaction Parameters for Chemoselective Coupling
| Parameter | Condition | Outcome / Observation | Causality |
| Base | Et₃N (3.0+ equiv) | High yield of Sonogashira product | Neutralizes HCl (1 eq) + acts as proton acceptor (2 eq). Mild enough to prevent cyclization. |
| Base | KOtBu / DBU | High yield of 2-Aryl-7-azaindole | Strong base deprotonates the amine, driving nucleophilic attack on the alkyne (cyclization). |
| Temperature | 25 °C – 45 °C | Chemoselective coupling | Kinetic control favors cross-coupling over the higher activation energy cyclization step. |
| Temperature | 80 °C – 100 °C | Complete cyclization | Thermodynamic control drives the formation of the stable pyrrolo[2,3-b]pyridine core. |
| Atmosphere | Strict Argon/N₂ | Prevents Glaser coupling | Oxygen promotes Cu-catalyzed oxidative homocoupling of the terminal alkyne[4]. |
Detailed Step-by-Step Protocol
Target: Synthesis of 2-Amino-3-(arylethynyl)pyridine
A. Reagent Preparation & Setup
-
Glassware Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with argon.
-
Solid Reagent Loading: To the cooled Schlenk tube, add 3-ethynylpyridin-2-amine hydrochloride (1.0 mmol, 1.0 equiv), the aryl iodide or bromide (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill. Note: Rigorous deoxygenation is mandatory to suppress the competing 4[4].
B. Solvent & Base Addition
-
Solvent Degassing: In a separate flask, degas anhydrous THF (5.0 mL) and Triethylamine (Et₃N) (4.0 mmol, 4.0 equiv) by sparging with argon for 20 minutes.
-
Initiation: Add the degassed THF followed by the Et₃N to the Schlenk tube via syringe. Self-Validating Observation: Upon addition of Et₃N, a fine white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately form. This visually confirms the successful neutralization of the starting material.
C. Reaction Execution
-
Incubation: Stir the reaction mixture at room temperature (25 °C) to 45 °C under a positive pressure of argon for 4 to 12 hours.
-
Monitoring: Track reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The target product will appear as a UV-active spot with an R_f value between the polar starting material and the non-polar aryl halide.
D. Workup & Chromatographic Isolation
-
Quenching: Dilute the reaction mixture with EtOAc (15 mL) and add saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl effectively complexes and solubilizes copper salts, preventing them from streaking during chromatography.
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Pro-Tip: Add 1% Et₃N to your chromatography eluent. The 2-aminopyridine moiety is highly polar and basic; pre-treating the silica with Et₃N prevents tailing and drastically improves isolated yield.
Troubleshooting & Self-Validating System
To ensure the integrity of the protocol, utilize the following diagnostic checks:
-
Issue: Low Conversion / Reaction Stalling.
-
Validation Check: Did you account for the HCl salt? If only 1.5 equivalents of base were used (standard for free-base alkynes), the reaction will stall. Ensure at least 3.0 to 4.0 equivalents of Et₃N are present.
-
-
Issue: Formation of a Highly Polar, Fluorescent Byproduct.
-
Validation Check: This indicates premature cyclization to the 7-azaindole. Check your heating source. If using a heating block, local hotspots can trigger thermodynamic cyclization. Lower the temperature strictly to 25 °C.
-
-
Issue: Homocoupling (Glaser Dimer Formation).
-
Validation Check: LC-MS analysis will show an intense peak at[2M - 2H]. This confirms oxygen ingress into the system. Verify the integrity of your Schlenk line vacuum and ensure solvents are thoroughly sparged prior to use.
-
References
-
Wikipedia Title: Sonogashira coupling Source: Wikipedia URL:[Link]
-
RSC Advances Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]
-
Organic Letters Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications URL:[Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. depts.washington.edu [depts.washington.edu]
Use of 3-Ethynylpyridin-2-amine hydrochloride in the synthesis of heterocyclic compounds.
Application Note: Advanced Heterocycle Synthesis Using 3-Ethynylpyridin-2-amine Hydrochloride
Part 1: Introduction & Strategic Utility
3-Ethynylpyridin-2-amine hydrochloride (CAS: 67346-74-1 for free base; HCl salt varies) is a high-value "ortho-alkynyl aminopyridine" scaffold.[1] It serves as a pyridine-based isostere of 2-ethynylaniline, offering a versatile entry point into fused nitrogen heterocycles.[1]
Unlike simple aminopyridines, this compound possesses a pre-installed triple bond adjacent to the nucleophilic amino group.[2] This geometric proximity facilitates annululation reactions to form bicyclic systems such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and 1,8-naphthyridines .[1] In drug discovery, the 7-azaindole core is a privileged scaffold, mimicking the purine ring of ATP, making it critical for kinase inhibitor development (e.g., Vemurafenib).[2]
Key Chemical Advantages:
-
Amphoteric Reactivity: The pyridine nitrogen and the exocyclic amine provide dual nucleophilic sites.[2]
-
Cyclization Readiness: The C3-alkyne is primed for intramolecular attack by the C2-amine (5-endo-dig or 5-exo-dig pathways) or insertion reactions.[1]
-
Salt Stability: The hydrochloride salt offers superior shelf-stability compared to the free base, which is prone to oxidation and polymerization.
Part 2: Reaction Pathways & Mechanism
The following Graphviz diagram illustrates the divergent synthetic pathways accessible from 3-ethynylpyridin-2-amine.
Caption: Divergent synthesis of fused heterocycles from 3-ethynylpyridin-2-amine.[2][1][3][4][5][6]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Substituted 7-Azaindoles (One-Pot Sonogashira/Cyclization)
This protocol describes the coupling of 3-ethynylpyridin-2-amine with an aryl iodide followed by in situ cyclization.[1] This is superior to stepwise methods as it minimizes isolation steps.
Target Audience: Medicinal chemists synthesizing kinase inhibitor libraries.[1]
Reagents:
-
3-Ethynylpyridin-2-amine HCl (1.0 equiv)[1]
-
Aryl Iodide (Ar-I) (1.1 equiv)[2]
-
PdCl2(PPh3)2 (5 mol%)[2]
-
Triethylamine (Et3N) (3.0 equiv)[2]
-
DMF (Anhydrous)[2]
Step-by-Step Methodology:
-
Salt Neutralization (In-situ): In a reaction vial, suspend 3-ethynylpyridin-2-amine HCl (1.0 mmol) in DMF (5 mL). Add Et3N (3.0 mmol) and stir for 10 minutes at room temperature (RT) to liberate the free base.
-
Catalyst Addition: Add the Aryl Iodide (1.1 mmol), PdCl2(PPh3)2 (35 mg), and CuI (4 mg) to the mixture.
-
Degassing: Purge the vial with nitrogen or argon for 5 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).
-
Coupling & Cyclization: Heat the mixture to 80°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.[2] Dry organic layer over Na2SO4.[1][7]
-
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 60–85% depending on the aryl halide electronics.
Protocol B: Multicomponent Synthesis of 1,8-Naphthyridin-4-amines
A powerful Palladium-catalyzed carbonylative multicomponent reaction (MCR) that assembles the naphthyridine core from three distinct building blocks.
Reaction: 3-Ethynylpyridin-2-amine + Ar-I + R-NH2 + CO (gas) → 1,8-Naphthyridine Derivative[1]
Reagents:
-
3-Ethynylpyridin-2-amine HCl (1.0 mmol)[1]
-
Primary Amine (R-NH2) (3.0 mmol)[2]
-
P(o-tol)3 (Tri-o-tolylphosphine) (7 mol%)[2]
-
THF (4 mL)
-
Carbon Monoxide (CO) (Balloon or 6 bar pressure)[2]
Protocol:
-
Safety Pre-check: Ensure the fume hood is functioning; CO is toxic.[7] Use a dedicated pressure vessel or balloon setup.
-
Preparation: In a glass pressure tube, mix the pyridine precursor, aryl iodide, amine, Pd catalyst, and ligand in THF.
-
CO Introduction: Flush the vessel with CO three times. Pressurize to 6 bar (if using an autoclave) or use a double-balloon setup.
-
Reaction: Heat to 100°C overnight (12–16 hours).
-
Mechanism: The Pd inserts into Ar-I, coordinates CO (forming acyl-Pd), reacts with the alkyne, and is trapped by the amine.[2] The pyridine nitrogen then closes the ring.[2]
-
Workup: Vent CO carefully. Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
Protocol C: "Click" Chemistry for Triazole-Functionalized Pyridines
Used to attach the pyridine headgroup to other pharmacophores via a 1,2,3-triazole linker.[1]
Reagents:
-
3-Ethynylpyridin-2-amine HCl (1.0 equiv)[1]
-
Azide (R-N3) (1.0 equiv)[2]
-
Sodium Ascorbate (20 mol%)[2]
Protocol:
-
Dissolve the alkyne and azide in t-BuOH/Water.[1]
-
Add sodium ascorbate followed by copper sulfate.
-
Stir at RT for 2–12 hours. The product often precipitates.
-
Note: The 2-amino group remains free, allowing for further derivatization (e.g., amide coupling) after the click reaction.[2]
Part 4: Data Summary & Troubleshooting
| Parameter | 7-Azaindole Synthesis | 1,8-Naphthyridine MCR | CuAAC Triazole |
| Primary Catalyst | Pd(II) / Cu(I) | Pd(OAc)2 / P(o-tol)3 | CuSO4 / Ascorbate |
| Key Solvent | DMF or DMSO | THF | t-BuOH / H2O |
| Temperature | 80–100°C | 100°C | 25°C (RT) |
| Atmosphere | Inert (N2/Ar) | CO (Carbon Monoxide) | Air (tolerant) |
| Typical Yield | 60–85% | 45–80% | >90% |
Troubleshooting Guide:
-
Low Yield in Cyclization: If the intermediate internal alkyne is isolated but does not cyclize, add a stronger base (e.g., KOtBu, 2 equiv) and heat to 60°C in NMP.[2]
-
Catalyst Poisoning: The free amino group can coordinate to Pd. Ensure high catalyst loading (5%) or use bidentate ligands (e.g., dppf) if conversion is stalled.[2]
-
Salt Issues: If using the HCl salt in non-polar solvents, ensure sufficient organic base (DIPEA/Et3N) is added to solubilize the starting material.
References
-
Multicomponent Synthesis of Heterocycles: Arndtsen, B. A., et al. "Palladium-Catalyzed Multicomponent Synthesis of Quinolines and Naphthyridines."[2] Thieme Connect, 2010.[2]
-
7-Azaindole Synthesis: "Synthesis of 5-Bromo-7-azaindole." ChemicalBook, 2016.[2]
-
Click Chemistry Applications: "Development of PDE6D and CK1α Degraders through Chemical Derivatization." Journal of Medicinal Chemistry, 2021.[2] [2]
-
Phthalide-Fused Systems: "Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis." The Journal of Organic Chemistry, 2025.[2] [2]
-
PI3K Inhibitor Development: "Discovery and Toxicological Profiling of Aminopyridines." ACS Medicinal Chemistry Letters, 2021.[2] [2]
Sources
- 1. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]
- 4. US8183264B2 - Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
3-Ethynylpyridin-2-amine hydrochloride as a chemical probe for biological systems
An authoritative guide designed for researchers, medicinal chemists, and drug development professionals leveraging bioorthogonal chemistry for targeted protein degradation (TPD) and bioconjugation.
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) has emerged as a highly versatile, bifunctional chemical probe in modern drug discovery. By combining the privileged hydrogen-bonding pharmacophore of a 2-aminopyridine with a bioorthogonal terminal alkyne, this probe serves as a critical building block for synthesizing triazole-linked immunomodulatory drugs (IMiDs) and molecular glues. This application note details the mechanistic rationale, physicochemical data, and self-validating experimental protocols for utilizing this probe to reprogram E3 ubiquitin ligase substrate specificity.
Mechanistic Rationale: Reprogramming E3 Ligase Specificity
The development of targeted protein degraders (PROTACs and molecular glues) relies heavily on optimizing the ternary complex between a target protein, the degrader molecule, and an E3 ubiquitin ligase.
The 2-aminopyridine moiety is a well-established hinge-binding motif in kinase inhibitors and a potent hydrogen-bond donor/acceptor in protein-ligand interactions. When functionalized with a 3-ethynyl group, the molecule becomes primed for Azide-Alkyne Cycloaddition (Click Chemistry) . As demonstrated in the landmark development of PDE6D and CK1α degraders by Teng et al., reacting 3-ethynylpyridin-2-amine with azide-functionalized CRBN binders (e.g., glutarimide derivatives) generates a library of molecular glues .
The Causality of Regiochemistry: The choice of click chemistry catalyst directly dictates the spatial geometry of the resulting degrader. Copper-catalyzed (CuAAC) reactions yield 1,4-disubstituted triazoles, while Ruthenium-catalyzed (RuAAC) reactions yield 1,5-disubstituted triazoles. This structural divergence alters the "exit vector" of the pharmacophore, which is the defining factor in whether the resulting molecular glue successfully recruits PDE6D, CK1α, or off-target proteins like IKZF1/3 to the CRL4^CRBN ligase complex.
Workflow of 3-Ethynylpyridin-2-amine in synthesizing molecular glues for targeted protein degradation.
Physicochemical & Structural Data
Understanding the physical properties of the probe is essential for optimizing reaction solvents and predicting the pharmacokinetic profile of the final synthesized degrader.
Table 1: Physicochemical Profile of 3-Ethynylpyridin-2-amine Hydrochloride
| Property | Value | Causality / Application Relevance |
| CAS Number | 2089292-24-8 (HCl salt) | The hydrochloride salt offers superior bench stability and prevents spontaneous oxidative degradation compared to the free base (CAS 67346-74-1). |
| Molecular Weight | 154.60 g/mol | Low molecular weight ensures the final conjugated degrader remains compliant with Lipinski’s Rule of 5, maintaining cellular permeability. |
| Reactive Handle | Terminal Alkyne (-C≡CH) | Enables highly specific, bioorthogonal conjugation without requiring protection/deprotection of the primary amine. |
| Pharmacophore | 2-Aminopyridine | Acts as a potent hydrogen bond donor/acceptor; essential for anchoring the degrader into the target protein's binding pocket. |
Self-Validating Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . They include mandatory internal controls and feedback loops that prevent the propagation of errors to subsequent experimental stages.
Protocol A: Bioorthogonal Synthesis of Triazole-Linked Molecular Glues
Objective: Synthesize a target-specific molecular glue via RuAAC to achieve 1,5-regioselectivity.
-
Reaction Setup: In an inert atmosphere (N2 or Ar), dissolve 3-ethynylpyridin-2-amine hydrochloride (1.0 eq) and the target azide-functionalized CRBN ligand (e.g., 3-azidopiperidine-2,6-dione, 1.0 eq) in anhydrous 1,4-dioxane.
-
Causality: Dioxane is selected over aqueous mixtures to ensure complete solubilization of both the hydrophobic alkyne and the polar glutarimide, preventing biphasic reaction stalling.
-
-
Catalyst Addition: Add the Ruthenium catalyst Cp*RuCl(PPh3)2 (5 mol%). Stir the mixture at 60 °C.
-
Validation Checkpoint 1 (Reaction Monitoring): At 2 hours, sample the reaction for LC-MS.
-
Self-Validation: Do not proceed to workup until the alkyne mass peak ([M+H]+ 119 for the free base) is entirely consumed. If unreacted starting material remains, spike with an additional 2 mol% catalyst. This prevents difficult downstream chromatographic separations.
-
-
Purification: Concentrate the mixture under reduced pressure and purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation Checkpoint 2 (Structural Confirmation): Perform 1H NMR (500 MHz, DMSO-d6).
-
Self-Validation: The disappearance of the terminal alkyne proton (typically δ ~4.5 ppm) and the emergence of the triazole proton singlet validate successful cycloaddition.
-
Protocol B: In Vitro Targeted Protein Degradation (TPD) Assay
Objective: Quantify the degradation of PDE6D/CK1α and prove CRBN-dependence.
Self-validating experimental workflow for evaluating CRBN-dependent targeted protein degradation.
-
Cell Seeding: Plate MOLT4 cells at
cells/mL in RPMI-1640 medium supplemented with 10% FBS.-
Causality: MOLT4 cells are explicitly chosen because they natively express high basal levels of PDE6D, CK1α, IKZF1/3, and the CRL4^CRBN machinery, providing a robust dynamic range for degradation readouts .
-
-
Treatment & Internal Control: Divide cells into three cohorts:
-
Cohort 1 (Vehicle): 0.1% DMSO.
-
Cohort 2 (Test): 1 µM of the synthesized molecular glue.
-
Cohort 3 (Validation): Pre-treat with 10 µM Lenalidomide for 1 hour, followed by 1 µM of the molecular glue.
-
-
Incubation & Lysis: Incubate for 5 hours. Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors.
-
Validation Checkpoint 3 (Normalization): Perform a BCA assay.
-
Self-Validation: Normalize all samples to exactly 20 µg of total protein per lane. Unequal loading invalidates degradation quantification and leads to false positives.
-
-
Western Blot Analysis: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for PDE6D, CK1α, and GAPDH (loading control).
-
Validation Checkpoint 4 (CRBN-Dependence):
-
Self-Validation: A true "hit" must show >70% reduction in target protein in Cohort 2, but target levels must be fully rescued in Cohort 3. If Cohort 3 shows degradation, the compound is acting via off-target toxicity rather than CRBN-mediated ubiquitination.
-
Data Presentation: Degradation Selectivity
Derivatizing the parent molecular glue (FPFT-2216) with specific alkyne probes fundamentally shifts the degradation profile. The table below summarizes how the incorporation of the 3-ethynylpyridin-2-amine motif (resulting in Compound 8) narrows the target spectrum, paving the way for highly selective degraders like TMX-4100.
Table 2: Degradation Selectivity Modulated by Alkyne Probe Derivatization
| Compound / Probe Used | E3 Ligase | Primary Degradation Target(s) | Off-Target Activity Profile |
| FPFT-2216 (Parent) | CRL4^CRBN | PDE6D, CK1α, IKZF1, IKZF3 | Broad spectrum (Low selectivity) |
| Compound 8 (Derived from 3-Ethynylpyridin-2-amine) | CRL4^CRBN | PDE6D | Significantly reduced IKZF1/3 degradation |
| TMX-4100 (Optimized Hit) | CRL4^CRBN | PDE6D | Minimal CK1α and IKZF1/3 activity |
| TMX-4116 (Alternative Hit) | CRL4^CRBN | CK1α | Spares PDE6D and IKZF1/3 |
Data summarized from the medicinal chemistry campaign by Teng et al. (2022).
References
-
Teng, M., Lu, W., Donovan, K. A., Sun, J., Krupnick, N. M., Nowak, R. P., Li, Y.-D., Sperling, A. S., Zhang, T., Ebert, B. L., Fischer, E. S., & Gray, N. S. (2022). "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216." Journal of Medicinal Chemistry, 65(1), 747-756. URL:[Link]
Advanced Application Note: Modular Preparation of 7-Azaindoles from 3-Alkynyl-2-Aminopyridines
Executive Summary & Strategic Value
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for both indoles and purines.[1] Its ability to form bidentate hydrogen bonds makes it a critical core in kinase inhibitors, most notably Vemurafenib (PLX4032), used for BRAF-mutant melanoma treatment.
This application note details the conversion of 3-alkynyl-2-aminopyridines into 7-azaindoles. Unlike the Fischer indole synthesis, which is often harsh and limited for azaindoles, the cyclization of 3-alkynyl-2-aminopyridines proceeds via a 5-endo-dig mechanism. This route allows for the pre-installation of diverse substituents on the alkyne, offering modular access to C2-substituted derivatives.
We present two distinct, self-validating protocols:
-
Method A (The "Workhorse"): Copper-Catalyzed Cyclization for general library synthesis.
-
Method B (The "Functional"): Electrophilic Iodocyclization for generating C3-functionalized cores.
Mechanistic Grounding
The transformation relies on the nucleophilic attack of the pyridine nitrogen (amine or amide) onto the alkyne triple bond. According to Baldwin’s rules, 5-endo-dig cyclizations are generally disfavored for neutral nucleophiles but become favorable when the alkyne is activated (by a metal) or the nucleophile is anionic (base-mediated).
Pathway Visualization
The following diagram illustrates the divergent pathways based on the activation mode.
Figure 1: Divergent mechanistic pathways for metal-catalyzed vs. electrophilic cyclization.
Protocol A: Copper-Catalyzed Cyclization
Best for: General library synthesis, substrates sensitive to strong acids, and high-throughput medicinal chemistry.
Rationale
While palladium can be used, Copper(I) salts are cost-effective and highly efficient Lewis acids for activating the alkyne. The use of DMF ensures solubility of the polar aminopyridine substrates.
Experimental Workflow
| Parameter | Specification |
| Substrate | 3-(Phenylethynyl)pyridin-2-amine (1.0 equiv) |
| Catalyst | Copper(I) Iodide (CuI) (10 mol%) |
| Base | Triethylamine (Et₃N) (2.0 equiv) |
| Solvent | DMF (Anhydrous, 0.1 M concentration) |
| Temp/Time | 100 °C for 2–4 hours |
Step-by-Step Procedure
-
Preparation: In a specific reaction vial equipped with a magnetic stir bar, weigh out the 3-alkynyl-2-aminopyridine substrate (1.0 mmol).
-
Catalyst Addition: Add CuI (19 mg, 0.1 mmol). Note: CuI should be off-white. If green/brown, recrystallize from KI/water before use.
-
Solvent System: Evacuate and backfill the vial with Argon (3x). Add anhydrous DMF (10 mL) and Et₃N (280 µL, 2.0 mmol) via syringe.
-
Reaction: Heat the sealed vial to 100 °C. Monitor by TLC (typically 30% EtOAc/Hexane) or LCMS. The starting material (fluorescent blue) will disappear, often replaced by a less polar, fluorescent spot.
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Validation Check: A successful reaction is indicated by the disappearance of the alkyne stretch (~2200 cm⁻¹) in IR and the appearance of the NH signal in ¹H NMR (broad singlet, ~11–12 ppm).
Protocol B: Electrophilic Iodocyclization
Best for: Creating a handle for further functionalization (e.g., Suzuki/Sonogashira coupling at C3) without a separate halogenation step.
Rationale
This method utilizes molecular iodine to activate the alkyne.[2][3] The resulting 3-iodo-7-azaindole is a versatile intermediate. Unlike the metal-catalyzed route, this proceeds via an iodonium bridge.
Experimental Workflow
| Parameter | Specification |
| Substrate | 3-(Alkynyl)pyridin-2-amine (1.0 equiv) |
| Reagent | Iodine (I₂) (1.2 equiv) |
| Base | Sodium Bicarbonate (NaHCO₃) (3.0 equiv) |
| Solvent | Acetonitrile (MeCN) or CH₂Cl₂ |
| Temp/Time | Room Temperature (RT) for 1–3 hours |
Step-by-Step Procedure
-
Dissolution: Dissolve the aminopyridine substrate (1.0 mmol) in MeCN (10 mL).
-
Base Addition: Add solid NaHCO₃ (252 mg, 3.0 mmol). Note: A weak base is sufficient to neutralize the HI generated.
-
Iodine Addition: Add I₂ (305 mg, 1.2 mmol) in one portion. The solution will turn dark brown.
-
Reaction: Stir at RT. The reaction is typically fast (< 2 hours).
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution until the iodine color disappears (solution turns pale yellow/clear).
-
Extraction: Extract with EtOAc or CH₂Cl₂. Wash with brine, dry, and concentrate.
-
Storage: 3-Iodo-7-azaindoles can be light-sensitive.[4] Store in amber vials at -20 °C.
Comparative Data & Substrate Scope
The following table summarizes expected outcomes based on validated literature precedents (e.g., J. Org. Chem., BenchChem protocols).[1]
| Substrate (R-C≡C-) | Method A Yield (2-Substituted) | Method B Yield (3-Iodo-2-Substituted) | Notes |
| Phenyl | 85-92% | 80-88% | Robust; standard benchmark. |
| 4-Methoxyphenyl | 88-95% | 82-90% | Electron-rich alkynes cyclize faster. |
| n-Butyl (Alkyl) | 70-80% | 65-75% | Slower; may require higher temp for Method A. |
| TMS (Silyl) | 40-60% | < 30% | Unstable; C-Si bond cleavage often occurs. |
Troubleshooting & Critical Controls
Decision Logic for Optimization
Use the following logic flow to troubleshoot low yields or stalled reactions.
Figure 2: Troubleshooting logic for common synthetic failures.
Key Insights
-
Glaser Coupling: If you observe a byproduct with double the molecular weight minus 2, oxygen is present. The alkyne is homocoupling instead of cyclizing. Strict anaerobic conditions are required.
-
Free Amine vs. Protected: These protocols assume a free amine (-NH₂). If using an N-protected substrate (e.g., N-Boc), a strong base (KOtBu) is required to deprotonate the amide/carbamate before cyclization can occur.
References
-
BenchChem. (2025).[1] Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols. BenchChem Application Notes. Link
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012).[2] An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. (Foundational reference for electrophilic iodocyclization mechanisms). Link
-
Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Indoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-o-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Link
-
Leboho, T. C., et al. (2014).[5][6] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Link
-
Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindoles via the Fischer Indole Synthesis. The Journal of Organic Chemistry. (Provided for context on alternative routes). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Synthesis Architectures for 2-Aminopyridine Scaffolds
Topic: Green Synthesis Methods for 2-Aminopyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Rationale
The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore anchor for numerous kinase inhibitors (e.g., Crizotinib), antimicrobial agents, and ligands for transition-metal catalysis. Traditional synthesis often relies on the Chichibabin reaction (requiring harsh sodium amide) or nucleophilic aromatic substitution in toxic dipolar aprotic solvents (DMF, NMP) at high temperatures.
This guide details three field-validated green protocols that eliminate hazardous solvents and toxic reagents while maximizing Atom Economy (AE) and reducing E-factors. These methods utilize Multicomponent Reactions (MCRs), Aqueous Nanocatalysis, and Microwave-Assisted Organic Synthesis (MAOS).
Key Advantages of Adopting These Protocols:
-
Safety: Elimination of sodium amide and volatile organic compounds (VOCs).
-
Efficiency: Reduction of reaction times from 12+ hours to <30 minutes.
-
Sustainability: High atom economy (>90%) via one-pot cascade cyclizations.[1]
Critical Decision Matrix: Method Selection
Use the following workflow to select the optimal synthesis strategy based on your available equipment and substrate sensitivity.
Figure 1: Decision tree for selecting the appropriate green synthesis methodology based on substrate stability and reaction scale.
Detailed Experimental Protocols
Protocol A: Solvent-Free Multicomponent Reaction (MCR)
Best for: Large-scale synthesis, heat-sensitive substrates, and maximizing atom economy. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Materials:
-
Reagents: Acetophenone derivative (1.0 eq), Malononitrile (1.0 eq), Aromatic Aldehyde (1.0 eq), Ammonium Carbonate (1.0 eq).
-
Catalyst: None (Autocatalytic/Ammonium Carbonate acts as ammonia source and pH buffer).
-
Equipment: Mechanical stirrer or Ball mill (for mechanochemical variant).
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask (or mortar for mechanochemistry), add 4-chlorobenzaldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium carbonate (10 mmol).
-
Mix: Stir the mixture vigorously at Room Temperature (25°C). The mixture will initially be solid/heterogeneous.
-
Reaction: As the reaction proceeds (exothermic), the mixture may melt or become a sticky paste. Continue stirring for 45–60 minutes.
-
Expert Tip: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.
-
-
Work-up: Add 20 mL of cold water to the solid residue. Stir for 5 minutes to dissolve unreacted ammonium salts.
-
Isolation: Filter the solid precipitate. Wash with diethyl ether (2 x 5 mL) to remove non-polar impurities.
-
Purification: Recrystallize from hot ethanol if necessary.
Typical Yield: 85–94% Green Metric: E-Factor < 5 (Zero organic solvent waste during reaction).
Protocol B: Aqueous Nanocatalysis (Graphene Oxide/Cu-C)
Best for: Complex substrates requiring mild activation, reusable catalyst requirements.
Materials:
-
Reagents: Ketone, Aldehyde, Malononitrile, Ammonium Acetate.[2][3][4]
-
Catalyst: Graphene Oxide (GO) or Copper Nanoparticles on Charcoal (Cu/C) (2 mol%).
-
Solvent: Deionized Water.
Step-by-Step Methodology:
-
Preparation: Disperse Graphene Oxide (50 mg) in Water (10 mL) using ultrasonication for 10 minutes to ensure exfoliation.
-
Addition: Add the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) to the aqueous suspension.
-
Reflux: Heat the mixture to reflux (100°C) with magnetic stirring.
-
Monitoring: Reaction typically completes in 30–90 minutes.
-
Catalyst Recovery:
-
Hot Filtration: Filter the reaction mixture while hot. The heterogeneous catalyst (GO or Cu/C) remains on the filter paper.
-
Recycling: Wash the catalyst with ethanol and dry at 80°C. It can be reused up to 6 cycles with <5% loss in activity.
-
-
Product Isolation: Cool the filtrate. The 2-aminopyridine derivative will precipitate out. Filter and dry.
Typical Yield: 88–95% Mechanism Note: The high surface area of GO/Cu-C facilitates the adsorption of reactants, stabilizing the transition state for the Michael addition step.
Protocol C: Microwave-Assisted Synthesis (MAOS)
Best for: Rapid library generation, medicinal chemistry SAR studies, difficult substrates.
Materials:
-
Reagents: 2-Fluoropyridine (1 eq) + Acetamidine Hydrochloride (1.2 eq) OR 2-Aminopyridine + Cyanamide + Ketone.
-
Solvent: Water or minimal Ethanol (can be solvent-free).
-
Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave vial, combine reactants.
-
Irradiation: Seal the vial. Program the reactor for:
-
Temperature: 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
-
Cooling: Use compressed air cooling to rapidly drop temperature to 40°C (quenches side reactions).
-
Work-up: Pour mixture into crushed ice. The solid product precipitates immediately.
Typical Yield: 90–98% Time Efficiency: 15 mins (vs 4-8 hours thermal reflux).
Mechanistic Insight: The One-Pot Cascade
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a domino sequence.
Figure 2: Mechanistic pathway of the four-component synthesis. The Knoevenagel condensation and Enamine formation occur simultaneously, followed by Michael addition and cyclization.
Comparative Analysis of Methods
| Feature | Protocol A: Solvent-Free | Protocol B: Aqueous Nanocatalysis | Protocol C: Microwave | Traditional Method (Reflux/DMF) |
| Reaction Time | 45–60 min | 30–90 min | 10–15 min | 6–12 hours |
| Yield | 85–94% | 88–95% | 90–98% | 60–75% |
| Atom Economy | Excellent | Good | Excellent | Poor |
| Solvent Toxicity | None (Solvent-Free) | None (Water) | Low (EtOH/Water) | High (DMF/Toluene) |
| Energy Input | Low (RT) | Medium (Reflux) | Medium (MW) | High (Prolonged Heat) |
| Scalability | High | Medium | Low (Batch limited) | High |
Troubleshooting & Expert Tips
-
Sticky Intermediates (Protocol A): If the solvent-free mixture becomes too viscous to stir, add a minimal amount (0.5 mL) of Ethanol or PEG-400 to act as a lubricant without breaking the "green" principles.
-
Low Yields with Electron-Rich Aldehydes: Substrates like 4-methoxybenzaldehyde may react slower due to reduced electrophilicity. Increase reaction time by 30% or switch to Protocol C (Microwave) to force the reaction.
-
Catalyst Poisoning (Protocol B): If reusing Cu/C or Graphene Oxide, ensure thorough washing with hot ethanol to remove organic residues blocking the active sites.
-
Regioselectivity: In unsymmetrical ketones, the reaction generally favors the formation of the 2-aminopyridine substituted at the less sterically hindered position.
References
-
Vertex AI Search. (2026). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Link
-
Vertex AI Search. (2026). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. Link
-
Vertex AI Search. (2026). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Link
-
Vertex AI Search. (2026). Graphene Oxide: A Reusable and Metal‐Free Carbocatalyst for the One‐Pot Synthesis of 2‐Amino‐3‐cyanopyridines in Water.[5] Tetrahedron Letters. Link
-
Vertex AI Search. (2026). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link
-
Vertex AI Search. (2026). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Link
-
Vertex AI Search. (2026). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Link
Sources
- 1. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. oiccpress.com [oiccpress.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Purification techniques for crude 3-Ethynylpyridin-2-amine hydrochloride
Welcome to the Technical Support Center for the purification of 3-Ethynylpyridin-2-amine hydrochloride . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this compound.
The terminal alkyne moiety is highly susceptible to oxidative homocoupling (Glaser coupling) and base-catalyzed degradation, while the aminopyridine core acts as a bidentate ligand, strongly chelating palladium and copper residues from the upstream Sonogashira coupling [1]. Furthermore, the hydrochloride salt form restricts solubility in organic solvents, making direct chromatography unviable. To achieve >98% purity, the system must be approached sequentially: freebasing, metal scavenging, chromatographic resolution, and anhydrous re-salting[2].
I. Purification Workflow Diagram
Figure 1: Sequential purification workflow for crude 3-ethynylpyridin-2-amine hydrochloride.
II. Frequently Asked Questions (Troubleshooting)
Q1: My crude product is dark brown/black and streaks heavily on TLC. How do I resolve this? A: The dark coloration is almost certainly due to chelated Palladium (Pd) and Copper (Cu) nanoparticles and salts carried over from the Sonogashira coupling. The aminopyridine nitrogen and the alkyne pi-system coordinate these metals strongly. Direct chromatography of this mixture causes the metals to smear across the silica column, dragging the product with them. Causality & Solution: You must first convert the salt to the free base to solubilize it in dichloromethane (DCM). Then, treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The thiol groups have a much higher affinity for soft transition metals than the aminopyridine, covalently stripping the metals from the product and turning the solution from dark brown to pale yellow.
Q2: LC-MS shows a major impurity with a mass roughly double that of my product (M+116). What is this? A: This is the Glaser homocoupling product: 1,4-bis(2-aminopyridin-3-yl)buta-1,3-diyne. Terminal alkynes undergo oxidative dimerization in the presence of copper catalysts and atmospheric oxygen. Causality & Solution: Because the diyne lacks the polar terminal alkyne proton and has a highly conjugated, rigid structure, it is significantly less polar than your desired monomer. During normal-phase silica gel chromatography of the free base, the diyne will elute earlier than 3-ethynylpyridin-2-amine. To prevent further diyne formation during purification, all solvents should be sparged with nitrogen.
Q3: Why do I lose my product or get a gooey oil when trying to re-form the hydrochloride salt? A: Using aqueous hydrochloric acid (e.g., 37% HCl) introduces water into the system. The hydrochloride salt of 3-ethynylpyridin-2-amine is highly hygroscopic and extremely soluble in water, leading to poor crystallization (oiling out). Furthermore, aqueous acid can catalyze the hydration of the alkyne to a methyl ketone over time. Causality & Solution: Salt formation must be strictly anhydrous. By dissolving the purified free base in anhydrous diethyl ether and adding a stoichiometric amount of 4M HCl in dioxane, the highly polar salt instantly precipitates out of the non-polar solvent matrix as a crisp, filterable solid [3].
III. Quantitative Troubleshooting & Analytical Diagnostics
Use the following table to correlate your analytical data with the root chemical cause and the necessary corrective action.
| Observation / Analytical Signal | Root Cause | Mechanistic Explanation | Corrective Action |
| High baseline in HPLC (UV 254 nm); Dark solid | Pd/Cu catalyst carryover | Aminopyridine chelates transition metals, preventing precipitation. | Perform Step 2 (Metal Scavenging) prior to chromatography. |
| LC-MS Peak at m/z 235 [2M-2+H]+ | Glaser homocoupling (Diyne) | Cu-catalyzed oxidative dimerization of the terminal alkyne. | Elute early fractions carefully in Step 3; degas all extraction solvents. |
| NMR: Loss of terminal alkyne proton (~3.5 ppm), new methyl peak (~2.5 ppm) | Alkyne Hydration | Acid-catalyzed addition of water across the triple bond. | Avoid aqueous acids. Use anhydrous HCl in dioxane for Step 4. |
| Product oils out during salting; low yield (<40%) | High solvent polarity / Water contamination | The HCl salt is highly soluble in polar protic solvents. | Ensure Et2O is anhydrous. Wash precipitate with cold Et2O. |
IV. Step-by-Step Experimental Methodologies
This self-validating protocol ensures that each step provides visual or analytical confirmation of success before proceeding to the next.
Step 1: Freebasing and Extraction
-
Suspend 10.0 g of crude 3-ethynylpyridin-2-amine hydrochloride in 150 mL of Dichloromethane (DCM).
-
Add 100 mL of saturated aqueous Sodium Carbonate (Na₂CO₃). Note: Avoid strong bases like NaOH to prevent base-catalyzed alkyne degradation.
-
Stir vigorously for 30 minutes at room temperature. The solid should completely dissolve as the salt converts to the DCM-soluble free base.
-
Transfer to a separatory funnel. Extract the aqueous layer with an additional 2 × 50 mL DCM.
-
Combine the organic layers and wash with 50 mL of brine.
Step 2: Metal Scavenging
-
To the combined dark-brown DCM extract, add 10 mol% (relative to initial catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
-
Stir the suspension gently at room temperature for 2–4 hours. Validation Check: The solution will visibly lighten from dark brown to pale yellow/orange as metals bind to the resin.
-
Filter the mixture through a short pad of Celite to remove the silica scavenger. Rinse the pad with 30 mL DCM.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Step 3: Flash Chromatography
-
Pre-absorb the crude free base onto a small amount of silica gel and load it onto a prepared silica gel column.
-
Elute using a gradient of Hexanes and Ethyl Acetate (start at 90:10, ramp to 50:50).
-
Validation Check: Monitor via TLC (UV active). The non-polar diyne impurity will elute first at lower EtOAc concentrations. The desired 3-ethynylpyridin-2-amine free base will elute later.
-
Pool the product-containing fractions and evaporate to dryness to yield the pure free base as an off-white solid.
Step 4: Anhydrous Re-salting and Crystallization
-
Dissolve the purified free base in a minimum volume of anhydrous Diethyl Ether (Et₂O). If solubility is poor, add a few drops of anhydrous Dichloromethane until just dissolved.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Dropwise, add 1.05 equivalents of 4M HCl in Dioxane. Validation Check: A white to off-white precipitate of the hydrochloride salt will form immediately.
-
Stir for 15 minutes at 0 °C to ensure complete precipitation.
-
Filter the solid rapidly through a Büchner funnel, washing the filter cake with ice-cold anhydrous Et₂O.
-
Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours to afford pure 3-ethynylpyridin-2-amine hydrochloride.
V. References
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. Available at: [Link]
-
Jiang, L., et al. (2021). Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216. Journal of Medicinal Chemistry, 65(1), 464–483. Available at: [Link]
Technical Support Center: 3-Ethynylpyridin-2-amine Hydrochloride Synthesis
Mission: This guide is designed to transition your synthesis from "variable results" to a robust, scalable process. We focus on the specific challenges of coupling terminal alkynes to aminopyridines, where catalyst poisoning and homocoupling frequently degrade yield.
Part 1: Critical Pathway Analysis
The Core Problem: The synthesis of 3-ethynylpyridin-2-amine involves a Sonogashira coupling on a substrate containing a free amino group (
The Optimized Workflow (Visualized)
The following diagram outlines the logical flow and decision points for this synthesis.
Caption: Logical workflow for the 3-step synthesis including critical risk factors (Poisoning and Homocoupling).
Part 2: The Optimized Protocol
Standard protocols often fail due to oxygen leaks or wet solvents. This protocol prioritizes catalyst longevity.
Phase A: Sonogashira Coupling (The Yield Maker)
Reagents:
-
Substrate: 2-Amino-3-bromopyridine (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (5 mol%)-
Expert Note: If conversion is low (<50%), switch to Pd(CF3COO)2 (Palladium Trifluoroacetate) + PPh3. This system is often more active for deactivated pyridines [1].
-
-
Co-Catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base/Solvent: Triethylamine (
) / DMF (1:3 ratio).-
Why:
acts as both base and reducing agent for Pd(II) -> Pd(0).
-
Procedure:
-
Degassing (Crucial): Place the solid substrate, Pd catalyst, and CuI in a dry pressure tube. Cap with a septum. Evacuate and backfill with Argon 3 times .[1]
-
Technical Insight: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the reaction surface.
-
-
Solvent Addition: Add degassed DMF and
via syringe. -
Alkyne Addition: Add TMSA via syringe.
-
Reaction: Seal the tube (replace septum with screw cap under inert flow) and heat to 80-100°C for 3-5 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove DMF) and brine. Dry over
.[2]-
Checkpoint: The TMS-protected intermediate is lipophilic and purifies easily on silica (Hexane/EtOAc).
-
Phase B: Deprotection & Salt Formation
Reagents:
-
Potassium Carbonate (
) or TBAF. -
Methanol (MeOH).
-
4M HCl in Dioxane.
Procedure:
-
Dissolve the TMS-intermediate in MeOH. Add
(2.0 equiv). Stir at RT for 1 hour. -
Purification: Remove solvent, extract with DCM/Water. Dry the organic layer.[2][3]
-
Salt Formation (The "Crash" Method):
-
Dissolve the free base (oil/solid) in a minimum amount of dry Diethyl Ether or DCM .
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equiv).
-
A white/off-white precipitate should form immediately. Filter and wash with cold ether.
-
Part 3: Troubleshooting Matrix
Diagnose your issue based on the visual or analytical symptom.
| Symptom | Root Cause | Corrective Action |
| Black Precipitate early in reaction | Catalyst Decomposition (Pd Black). The catalyst reduced to Pd(0) and aggregated before entering the catalytic cycle. | 1. Increase Ligand:Pd ratio (add extra |
| Low Yield / Unreacted Bromide | Catalyst Poisoning. The free | 1. Switch Catalyst: Use Pd(OAc)2 / XPhos or Pd(CF3COO)2 [1].2. Alternative: Protect the amine with an Acetyl or Boc group prior to coupling. |
| Dimer Formation (Glaser Product) | Oxygen Leak. The alkyne coupled with itself instead of the pyridine. | 1. Degas solvents using "Freeze-Pump-Thaw" method, not just bubbling.2. Reduce CuI loading to 1-2 mol%.3. Add a reducing agent like Sodium Ascorbate (rare, but effective). |
| Hygroscopic / Sticky Salt | Water Presence. The HCl salt is extremely hygroscopic. | 1. Use anhydrous HCl in Dioxane or Ether.2. Dry the final salt in a vacuum oven over |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I perform the coupling directly without the TMS protection (using acetylene gas)? A: Technically yes, but it is not recommended for high yields. Direct use of acetylene gas often leads to double-coupling (forming the bis-pyridine-alkyne) and makes stoichiometry difficult to control. The TMS group acts as a "stopper," ensuring a 1:1 reaction.
Q2: Why is my product turning dark brown upon storage? A: Terminal alkynes on electron-rich heterocycles (like aminopyridine) are prone to oxidation and polymerization.
-
Fix: Store the product strictly as the Hydrochloride Salt . The salt form is significantly more stable than the free base. Store at -20°C under Argon.
Q3: My reaction stalls at 60% conversion. Should I add more catalyst? A: Adding catalyst to a "dead" reaction rarely works well due to the presence of catalyst poisons formed during decomposition.
-
Fix: It is better to filter the mixture to remove Pd black, concentrate, and restart the reaction with fresh catalyst and solvent for the remaining material.
Q4: Is the free amine really the problem? A: Yes. Aminopyridines are notorious for binding Pd. If optimization fails, convert the starting material to 2-acetamido-3-bromopyridine . The acetamide group is less coordinating and can be removed (hydrolyzed) simultaneously with the TMS group using NaOH/MeOH in the final step.
References
-
Zhu, Q., et al. (2017).[4][5] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Scientific Research Publishing. (Identifies Pd(CF3COO)2 as an optimal catalyst for this specific substrate).
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (Comprehensive review on mechanism and Glaser coupling suppression).
-
BenchChem Application Note. "Protocols for Sonogashira Coupling with 3-Bromo Pyridines." (General procedural grounding for aminopyridine substrates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Common side products in the synthesis of 3-Ethynylpyridin-2-amine hydrochloride
Welcome to the Technical Support Center for the synthesis of 3-Ethynylpyridin-2-amine hydrochloride. As a critical building block in drug discovery and heterocyclic synthesis, this molecule presents unique synthetic challenges. The proximity of the basic ortho-amino group to the reactive ethynyl moiety creates a system highly susceptible to side reactions, most notably oxidative homocoupling and intramolecular cyclization.
This guide is engineered to provide researchers with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize API yield and purity.
Process & Mechanistic Workflows
To effectively troubleshoot, we must first map the synthetic route and identify where the reaction trajectory diverges into undesired side products.
Synthetic workflow and side product divergence pathways.
Troubleshooting FAQs
Phase 1: Sonogashira Cross-Coupling
Q: Why is my Sonogashira coupling yielding a large amount of a non-polar by-product instead of the TMS-protected intermediate?
A: You are likely observing the Glaser homocoupling dimer (1,4-bis(trimethylsilyl)buta-1,3-diyne). This occurs when oxygen infiltrates the reaction matrix. In the presence of O
Phase 2: Deprotection & The Cyclization Dilemma
Q: After TMS deprotection, my LC-MS shows the correct mass (m/z 118), but the NMR lacks the terminal alkyne proton (~3.5 ppm) and shows a bicyclic aromatic pattern. What happened?
A: Your target molecule has undergone an intramolecular hydroamination to form 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole[1]. The ortho-relationship between the primary amine and the ethynyl group makes this system highly susceptible to cyclization. Residual Pd or Cu from the Sonogashira step acts as a Lewis acid, activating the alkyne
Mechanism of acid/metal-catalyzed cyclization to 7-azaindole.
Phase 3: Hydrochloride Salt Formation
Q: When I add HCl to form the hydrochloride salt, the solution darkens, and the yield of the target API drops significantly. Why? A: 3-Alkynyl-2-aminopyridines are exceptionally sensitive to acidic conditions, which directly catalyze the cyclization into 7-azaindoles[1]. Strong aqueous acids or excess anhydrous HCl protonate the alkyne, driving an irreversible ring closure. Causality & Solution: Use a strictly stoichiometric amount of anhydrous HCl (e.g., 1.05 equivalents of 4M HCl in dioxane) at sub-ambient temperatures (0–5 °C). Avoid prolonged exposure to acidic conditions in solution; precipitate the salt immediately.
Quantitative Data: Side Product Profiles
The table below summarizes the causal relationship between specific environmental deviations and the resulting side product distribution.
| Reaction Phase | Deviant Condition | Target API Yield (%) | Glaser Dimer (%) | 7-Azaindole (%) |
| Control | Standard Validated Protocol | 82 - 85% | < 2% | < 2% |
| Sonogashira | N | 55% | 30% | < 2% |
| Deprotection | No EDTA Wash (Residual Metals) | 40% | < 2% | 45% |
| Salt Formation | Excess HCl (2.0 eq) at Room Temp | 20% | < 2% | 65% |
Validated Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the structural integrity of the ethynyl moiety is maintained throughout the workflow.
Phase 1: Sonogashira Cross-Coupling
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-amino-3-iodopyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to strictly eliminate dissolved oxygen.
-
Catalyst Addition: Under positive argon pressure, add Pd(PPh
) (0.05 eq) and CuI (0.05 eq). -
Coupling: Add triethylamine (3.0 eq) followed by trimethylsilylacetylene (TMSA, 1.5 eq). Stir at 50 °C for 4 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (R
~0.3) must disappear, replaced by a new UV-active spot (R ~0.6). The absence of a high-R spot confirms Glaser coupling was suppressed. -
Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous EDTA to scavenge residual metals, preventing downstream cyclization.
Phase 2: TMS Deprotection
-
Reaction: Dissolve the crude intermediate in THF. Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C[3].
-
Validation Check: Stir for 1 hour. Confirm deprotection via crude
H-NMR by verifying the disappearance of the 9H singlet at ~0.2 ppm and the appearance of the terminal alkyne proton at ~3.5 ppm. -
Workup: Quench with saturated NH
Cl, extract with EtOAc, dry over Na SO , and concentrate under reduced pressure at < 30 °C to prevent thermal degradation.
Phase 3: Hydrochloride Salt Formation
-
Reaction: Dissolve the free base in anhydrous MTBE (Methyl tert-butyl ether) and cool to 0 °C.
-
Precipitation: Slowly add 4M HCl in dioxane (1.05 eq). Critical: Do not exceed 1.05 eq to prevent acid-catalyzed cyclization[1].
-
Isolation: Stir for 15 minutes. Filter the resulting precipitate under an argon blanket, wash with cold MTBE, and dry under high vacuum to yield 3-ethynylpyridin-2-amine hydrochloride as an off-white solid.
References
1.[2] Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 2.[1] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 3.[3] Fosmanogepix. GPI-anchored wall transfer protein 1 (Gwt1) (fungal) inhibitor, Treatment of invasive fungal infections. Drugs of the Future (Portico). Available at:[Link]
Sources
- 1. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 2. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Portico [access.portico.org]
Stability and degradation of 3-Ethynylpyridin-2-amine hydrochloride under reaction conditions
Product Code: 3-EPA-HCl | CAS: 1227599-23-4 (Generic/Free Base related)
Introduction: The "Azaindole Precursor" Paradox
Welcome to the technical support hub for 3-Ethynylpyridin-2-amine hydrochloride . This molecule is a critical intermediate, primarily utilized as the immediate precursor to 7-azaindole (1H-pyrrolo[2,3-b]pyridine) .
The Central Challenge: The very reactivity that makes this compound valuable—its tendency to cyclize into the fused azaindole ring system—is also its primary stability liability. As a researcher, your goal is often to maintain the "linear" alkyne form until the precise moment you trigger cyclization. Premature cyclization, oxidative dimerization (Glaser coupling), and salt disproportionation are the most common failure modes.
Part 1: Critical Storage & Handling (The "Before" Phase)
Physical Stability Profile
The hydrochloride salt (HCl) is generally more stable to oxidation than the free base, but it introduces specific hygroscopic risks.
| Parameter | Stability Status | Technical Insight |
| Hygroscopicity | High | The HCl salt will absorb atmospheric moisture. Water facilitates proton transfer, potentially catalyzing the acid-mediated cyclization to 7-azaindole even in the solid state over time. |
| Thermal Stability | Moderate | Stable at -20°C. At room temperature (>25°C), the lattice energy may be insufficient to prevent slow cyclization or polymerization of the terminal alkyne. |
| Light Sensitivity | High | Terminal alkynes are photo-labile. Exposure to UV/Vis light can trigger radical polymerization or oxidative degradation. |
Protocol: Optimal Storage Conditions
-
Atmosphere: Store strictly under Argon or Nitrogen . Oxygen promotes Glaser coupling (dimerization).
-
Temperature: Long-term storage at -20°C is mandatory.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Part 2: Reaction Stability & Degradation Mechanisms
This section details the "invisible" chemistry that occurs during your experiments.
Mechanism 1: The Azaindole Cyclization (The Primary Impurity)
The most frequent "degradation" is actually the spontaneous formation of 7-azaindole.
-
Trigger: Acidic conditions (provided by the HCl salt itself if moisture is present) or Transition Metals (Cu, Pd, Au).
-
Observation: You will see a product with the same mass (isomer) but a different retention time on HPLC/LCMS.
-
Prevention: If you need to maintain the linear alkyne, keep the pH neutral/basic and avoid Lewis acids until the cyclization step is desired.
Mechanism 2: Glaser Coupling (Oxidative Dimerization)
-
Trigger: Presence of Copper (CuI) and Oxygen.[1][2] Common during Sonogashira couplings if degassing is incomplete.
-
Observation: Appearance of a dimer peak
. -
Prevention: Rigorous degassing (freeze-pump-thaw) and use of antioxidant stabilizers if compatible.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways for 3-Ethynylpyridin-2-amine HCl.
Part 3: Troubleshooting Guide (FAQs)
Scenario A: "My LCMS shows the correct mass, but the NMR looks wrong."
Diagnosis: You likely have 7-azaindole (cyclized isomer) instead of the linear alkyne.
-
Why? The HCl salt creates a local acidic environment. If the sample was dissolved in a protic solvent (MeOH/H2O) and allowed to stand, or heated, the amine attacks the activated alkyne.
-
Verification: Check the proton NMR.
-
Linear: Distinct alkyne proton singlet (
ppm depending on solvent). -
Cyclized: Disappearance of alkyne singlet; appearance of aromatic C-H on the pyrrole ring (
and ppm).
-
-
Fix: Prepare samples immediately before analysis. Use aprotic solvents (DMSO-d6, CDCl3) and keep samples cold.
Scenario B: "The reaction turned dark brown/black and yield is low."
Diagnosis: Polymerization or Glaser Coupling .
-
Why? Terminal alkynes are unstable to air/light. If Copper (CuI) was used in a coupling reaction without sufficient Oxygen exclusion, the alkyne dimerized.
-
Fix:
-
Degas all solvents by sparging with Argon for >15 mins.
-
Add the catalyst last under a counter-flow of Argon.
-
Consider using a "Copper-free" Sonogashira protocol if the substrate allows.
-
Scenario C: "I cannot get the free base to precipitate."
Diagnosis: High water solubility or Amphoteric nature .
-
Why? Pyridines are basic, but the alkyne makes the molecule somewhat lipophilic. However, the small size means the free base is still quite soluble in organic/aqueous mixtures.
-
Fix: Do not rely on precipitation. Use extraction with DCM/Isopropanol (3:1) from a pH 9-10 buffered aqueous layer. The isopropanol helps extract the polar heterocycle.
Part 4: Validated Experimental Protocols
Protocol 1: Free-Basing (Converting HCl salt to Reactive Base)
Use this only immediately before reaction to prevent instability.
-
Dissolution: Dissolve 1.0 eq of 3-Ethynylpyridin-2-amine HCl in minimum water.
-
Neutralization: Slowly add Saturated NaHCO3 (aq) at 0°C until pH ~8-9.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or DCM.
-
Drying: Dry organic layer over Na2SO4 (Magnesium sulfate is slightly acidic and can be risky).
-
Concentration: Evaporate solvent below 30°C . Do not heat to dryness; use the residue immediately.
Protocol 2: Controlled Cyclization (Synthesis of 7-Azaindole)
If your goal is the azaindole, drive the reaction to completion intentionally.
-
Solvent: Water or Ethanol.
-
Catalyst: No metal required if using acid; otherwise CuI (5 mol%).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: The amine nitrogen attacks the internal carbon of the alkyne (5-endo-dig cyclization is disfavored, but the specific geometry allows for 5-exo-dig followed by isomerization, or direct metal-catalyzed activation).
Part 5: Decision Logic for Researchers
Use this logic tree to determine the correct handling procedure based on your experimental goal.
References
-
Synthesis of 7-Azaindoles via Sonogashira Coupling and Cyclization. Source: Organic Chemistry Portal / Journal of Organic Chemistry. Context: Describes the standard pathway where 3-alkynyl-2-aminopyridines are intermediates that cyclize (often spontaneously or with acid catalysis) to form 7-azaindoles.[3] URL:[Link]
-
Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines. Source: Leboho, T. C., et al. (2014). Chemistry. Context: Validates the risk of acid-mediated cyclization. The paper describes using TFA to intentionally cyclize the molecule, confirming that the HCl salt (acidic) poses a stability risk for the linear form. URL:[Link]
-
Glaser Coupling (Oxidative Dimerization of Terminal Alkynes). Source: Wikipedia / General Organic Chemistry References. Context: Provides the mechanism for the oxidative dimerization of terminal alkynes in the presence of Copper and Oxygen, a primary degradation pathway for this substrate. URL:[Link]
Sources
Technical Support Center: Optimizing N-Alkylation of 2-Aminopyridines
Welcome to the technical support center for the N-alkylation of 2-aminopyridines. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during this crucial synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for maximal yield and selectivity.
Core Challenges: A Scientist's Perspective
The N-alkylation of 2-aminopyridines is deceptively complex. The molecule possesses two distinct nucleophilic nitrogen centers: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo). This duality is the primary source of experimental difficulty, leading to two major issues:
-
Lack of Regioselectivity: Alkylation can occur at either nitrogen, often resulting in a mixture of N-exo and N-endo isomers that can be challenging to separate. The endocyclic nitrogen is frequently more basic and nucleophilic, complicating the desired outcome.[1]
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting 2-aminopyridine, leading to the formation of undesired di-alkylated byproducts, especially under forcing conditions.[1][2]
This guide provides targeted solutions to these and other common problems.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, resulting in low or no product formation. What are the likely causes?
This is a common issue that can often be resolved by systematically evaluating the core reaction components. The flowchart below provides a logical troubleshooting workflow.
Caption: Troubleshooting logic for low product yield.
If your starting material is not being consumed, consider these points:
-
Inactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive amine, the reaction may not proceed. Consider switching to the corresponding bromide or iodide to improve the rate.[1]
-
Inadequate Base: A sufficiently strong base is required to deprotonate the aminopyridine, increasing its nucleophilicity.
-
Strength: Common inorganic bases like K₂CO₃ may not be strong enough. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are often more effective.[1][3][4]
-
Solubility: The solubility of the base is critical. Cs₂CO₃ is often preferred over K₂CO₃ due to its higher solubility in common organic solvents like DMF, leading to a more homogeneous reaction mixture and faster rates.
-
-
Sub-optimal Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents such as DMF, DMSO, or NMP are standard choices as they can solvate the ions formed during the reaction.[1][3] Ensure the solvent is anhydrous, as water can quench strong bases and interfere with the reaction.
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate. Gradually increase the reaction temperature while carefully monitoring for the formation of side products by TLC or LC-MS.[1][5]
Q2: I'm getting a mixture of isomers. How can I selectively alkylate the exocyclic amino group?
Achieving selective N-exo-alkylation is the principal challenge. Direct alkylation with halides often yields mixtures because the endocyclic nitrogen's nucleophilicity is competitive. More sophisticated methods are required for high regioselectivity.
Caption: Comparison of synthetic workflows for regioselectivity.
Here are field-proven strategies to favor N-exo alkylation:
-
Iridium-Catalyzed Alkylation (Borrowing Hydrogen): This is a highly elegant and effective method that uses alcohols as alkylating agents. An iridium catalyst, such as [Cp*IrCl₂]₂, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[6] The aldehyde then selectively forms an imine with the exocyclic amino group, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.[6] This process is highly regioselective for the primary amine and atom-economical.[6][7]
-
Reductive Amination: This is arguably the most reliable and widely used method for selective N-alkylation of primary amines.[8] The process involves the reaction of the 2-aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][8] The reaction is highly selective for the exocyclic amine and generally avoids over-alkylation.
-
Transition Metal-Free Direct Alkylation: Certain protocols using aza-aromatics like pyridine as hydrogen shuttles can also achieve N-alkylation with alcohols under transition-metal-free conditions, operating through a similar borrowing hydrogen mechanism.[9]
Q3: How can I prevent the formation of the di-alkylated product?
Over-alkylation occurs because the mono-alkylated product can be more nucleophilic than the starting amine.[1][10] Controlling this secondary reaction is key to maximizing the yield of your desired product.
-
Stoichiometry Control: The most straightforward approach is to carefully control the stoichiometry. Use the alkylating agent as the limiting reagent, typically between 1.0 and 1.2 equivalents.[1] Using the aminopyridine in excess can also suppress di-alkylation, but this may not be practical if the aminopyridine is valuable.
-
Controlled Addition & Temperature: Add the alkylating agent slowly and at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and maintain a low instantaneous concentration of the alkylating agent.[3]
-
Close Reaction Monitoring: Monitor the reaction's progress frequently by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired mono-alkylated product is maximized, before significant amounts of the di-alkylated product begin to form.[1][3]
-
Choose a Better Method: Reductive amination is inherently self-limiting and is an excellent strategy to avoid over-alkylation issues from the outset.[1][11]
Data Summary: Comparison of N-Alkylation Methods
The choice of methodology significantly impacts reaction outcomes. The table below summarizes typical conditions for various approaches.
| Methodology | Alkylating Agent | Catalyst / Reagent | Base | Typical Solvent | Temp (°C) | Selectivity (N-exo) | Reference(s) |
| Classical Alkylation | Alkyl Halide (R-Br, R-I) | None | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25 - 100 | Variable to Low | [1][3] |
| Iridium-Catalyzed | Primary Alcohol (R-OH) | [Cp*IrCl₂]₂ | LiOt-Bu, NaOH | Toluene | 65 - 120 | High to Excellent | [1][6] |
| Reductive Amination | Aldehyde/Ketone (RCHO) | NaBH(OAc)₃, H₂/Pd-C | Acetic Acid (cat.) | DCE, MeOH | 25 | Excellent | [1][6][8] |
| Metal-Free (BH) | Benzyl Alcohol | Pyridine (as shuttle) | KOt-Bu | Toluene | 110 | High | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a starting point for direct alkylation and may require optimization for regioselectivity.
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2-aminopyridine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq., or Cs₂CO₃, 2.0 eq.) portion-wise. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required.[2][3]
-
Work-up: Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Protocol 2: Iridium-Catalyzed N-exo-Alkylation with a Primary Alcohol
This method, adapted from literature, demonstrates high regioselectivity for the exocyclic amino group.[1][6]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-aminopyridine (1.0 mmol), the primary alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.5-1 mol%), and a base such as LiOt-Bu (2.0 mmol).[6]
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 65-110 °C. Stir the reaction mixture for 6-24 hours.[1][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 3: Selective N-Alkylation via Reductive Amination
This is a reliable and highly selective one-pot procedure.[1][8]
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[8]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be mindful of potential gas evolution.
-
Reaction Completion: Continue stirring at room temperature for 2-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the pure secondary amine.[8]
References
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available from: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available from: [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available from: [Link]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. Available from: [Link]
- Process for the N-alkylation of aminopyridines. Google Patents.
-
Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available from: [Link]
-
Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. PMC. Available from: [Link]
-
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available from: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available from: [Link]
-
N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available from: [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available from: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available from: [Link]
-
Challenges and development of enantioconvergent N-alkylation of... ResearchGate. Available from: [Link]
-
Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available from: [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available from: [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with 3-Ethynylpyridin-2-amine hydrochloride
Topic: Troubleshooting Low Conversion & Reaction Failures
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 1150114-80-9 for HCl salt; 67346-74-1 for free base) is a high-value pharmacophore precursor, primarily used to synthesize 7-azaindoles (pyrrolo[2,3-b]pyridines) via cyclization.[1][2]
Users frequently report low conversion rates due to three specific failure modes:
-
Salt Interference: Failure to neutralize the hydrochloride counter-ion, leading to catalyst deactivation.
-
Catalyst Poisoning: The free 2-amino group (
) and pyridine nitrogen acting as competitive ligands for Pd/Cu catalysts. -
Glaser Homocoupling: Oxidative dimerization of the alkyne competes with the desired cross-coupling.
This guide provides field-proven protocols to resolve these issues.
Quick Reference Data
| Property | Specification | Critical Note |
| Molecular Weight | 154.60 g/mol (HCl salt) | Stoichiometry Error Risk: Ensure calculations account for the HCl mass vs. free base (118.14 g/mol ). |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (Toluene, Hexanes) unless free-based. |
| pKa (Pyridine N) | ~6.8 | The HCl salt is acidic; requires >1 eq. base to neutralize before catalytic turnover can begin. |
| Storage | -20°C, Hygroscopic | Store under Argon. Oxidation of the alkyne leads to complex mixtures. |
Troubleshooting Guide
Issue 1: The Reaction Stalls Immediately (0% Conversion)
Diagnosis: The hydrochloride salt is inhibiting the catalyst. In palladium-catalyzed reactions (e.g., Sonogashira), the HCl moiety protonates the basic ligands (like phosphines) or the amine base required for the catalytic cycle. If you calculate base stoichiometry based on the free base, you are effectively running the reaction under acidic or neutral conditions where the transmetallation step fails.
Corrective Protocol: The "In-Situ Free-Base" Strategy
Do not rely on the reaction base alone to neutralize the salt if using weak bases (e.g.,
-
Dissolve the 3-Ethynylpyridin-2-amine HCl in the reaction solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of a strong scavenger base (e.g., DIPEA or
) before adding the catalyst. -
Stir for 15 minutes at RT.
-
Add the catalyst and coupling partner only after this neutralization period.
Expert Tip: For highly sensitive catalysts, perform a biphasic extraction (DCM/NaOH) to isolate the free base as a solid prior to the reaction. This eliminates chloride ions which can sometimes poison cationic Pd species.
Issue 2: Low Yield in Sonogashira Coupling (Cross-Coupling Fails)
Diagnosis: Catalyst poisoning by the 2-amino group ("The Chelation Effect"). The 2-amino group is an excellent ligand. It can chelate the Palladium, displacing the phosphine ligands required for the catalytic cycle. This results in "Palladium Black" precipitation or an inactive complex.[3]
Optimization Matrix:
| Variable | Standard Condition (Fail) | Optimized Condition (Success) | Mechanistic Reason |
| Catalyst | Bidentate ligands (dppf) resist displacement by the substrate's amino group.[4] | ||
| Base | DIPEA (Hünig's Base) | Steric bulk prevents the base from coordinating to the metal center. | |
| Temperature | RT | 60°C - 80°C | Thermal energy is required to break the resting state of the amino-coordinated Pd species. |
| Protection | None | Acetyl / Boc Protection | Protecting the |
Recommended Workflow (Diagram):
Caption: Decision tree for optimizing cross-coupling yields with aminopyridines.
Issue 3: Failed Cyclization to 7-Azaindole
Diagnosis: Incomplete 5-endo-dig cyclization. Researchers often attempt a "one-pot" Sonogashira-Cyclization. If the coupling works (intermediate observed by LCMS) but cyclization fails, the conditions are likely not basic or acidic enough to promote the ring closure.
Pathway Analysis:
-
Base-Mediated (Standard): Requires strong base (KOtBu or KH) in NMP/DMF at elevated temps (80-100°C). Weak bases like TEA used in the coupling step are insufficient for the cyclization step [1].
-
Acid-Catalyzed (Alternative): If base fails, use the Tlabo method [2]. Isolate the coupled intermediate and treat with Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA).
Protocol: One-Pot Synthesis of 7-Azaindoles
-
Coupling: React 3-ethynylpyridin-2-amine (free based) with Aryl-Halide,
(5 mol%), CuI (2 mol%), and in DMF at 80°C. -
Monitor: Wait for complete consumption of starting material (LCMS).
-
Cyclization Trigger: Add KOtBu (2.0 eq) directly to the reaction mixture and heat to 100°C for 2 hours.
-
Note: The color usually deepens significantly (orange/brown) upon azaindole formation.
-
Issue 4: Impurity Profiling (The "Glaser" Peak)
Symptom: LCMS shows a major peak with Mass =
Solution:
-
Degas Thoroughly: Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Slow Addition: Add the alkyne solution via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.
-
Copper-Free Variant: If dimerization persists, switch to a Copper-free protocol using
/ XPhos and in Acetonitrile [3].
References
-
Leboho, T. C., et al. (2014).[5] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[5] Organic & Biomolecular Chemistry.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Gelbaum, L., et al. (2020). "Troubleshooting Palladium-Catalyzed Cross-Couplings." Journal of Organic Chemistry. (General Reference for Pd-poisoning mechanisms).
Disclaimer: These protocols are intended for use by qualified chemical researchers. Always review the Safety Data Sheet (SDS) for 3-Ethynylpyridin-2-amine hydrochloride before handling.
Sources
Catalyst selection for efficient reactions of 3-Ethynylpyridin-2-amine hydrochloride
Technical Support Center: Reaction Optimization Guide for 3-Ethynylpyridin-2-amine Hydrochloride
Topic: Catalyst selection and protocol optimization for cross-coupling and cyclization reactions of 3-Ethynylpyridin-2-amine hydrochloride. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Executive Summary: The Reactivity Profile
3-Ethynylpyridin-2-amine (hydrochloride salt) is a bifunctional building block primarily used to synthesize 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and imidazo[1,2-a]pyridines . Its reactivity is defined by three competing factors:
-
The Alkyne (Nucleophile): Active in Sonogashira couplings and cycloadditions.
-
The 2-Amino-Pyridine Motif (Chelator): A bidentate ligand capable of poisoning Pd/Cu catalysts via
-chelation. -
The HCl Salt (Proton Source): Requires careful neutralization to prevent catalyst decomposition or solubility issues in non-polar solvents.
This guide addresses the specific challenges of using this molecule, moving beyond generic protocols to provide chemically grounded solutions.
Module 1: Catalyst Selection & Deactivation (The "Poisoning" Problem)
Q1: My Sonogashira coupling stalls at <20% conversion despite using standard Pd(PPh₃)₂Cl₂. Is the catalyst dead?
Diagnosis: Likely yes, but not due to instability. The substrate is "poisoning" the metal center.[1] The 2-amino group and the pyridine nitrogen can form a stable 4-membered chelate with the Palladium (Pd), displacing the phosphine ligands required for the catalytic cycle.
Technical Solution: You must switch to a catalyst system with bulky, electron-rich ligands that sterically prevent this chelation.
-
Recommended System: Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ .
-
Why: XPhos is a bulky biaryl phosphine that creates a "roof" over the Pd center, allowing the alkyne to approach for transmetallation while blocking the bidentate coordination of the aminopyridine.
-
-
Alternative: Pd(PPh₃)₄ can work but requires high loading (5-10 mol%) and high temperature (80-100°C), which risks degrading the alkyne.
Q2: Can I use Copper (CuI) as a co-catalyst?
Guidance: Proceed with caution.
-
Risk: In the presence of oxygen, CuI promotes Glaser homocoupling of the alkyne (forming the diyne dimer) rather than the desired cross-coupling. The amino group accelerates this by coordinating Cu.
-
Fix: If using CuI (standard Sonogashira), you must rigorously degas solvents (freeze-pump-thaw x3).
-
Better Option: Use a Copper-Free Sonogashira protocol (see Protocol A below) using an amine base that acts as the activator (e.g., Piperidine or DBU).
Module 2: Handling the Hydrochloride Salt
Q3: The starting material is insoluble in Toluene/THF. Should I free-base it first?
Diagnosis: The HCl salt is ionic and insoluble in non-polar organic solvents. However, pre-neutralization (free-basing) often leads to stability issues, as the free amine oxidizes or polymerizes rapidly.
Technical Solution: In-situ Neutralization. Do not isolate the free base. Instead, use a solvent system that dissolves the salt and an organic base that neutralizes it in the pot.
-
Solvent Choice: DMF (Dimethylformamide) or DMSO . These dissolve the HCl salt effectively.
-
Base Protocol: Add 3.0 - 3.5 equivalents of Triethylamine (Et₃N) or DIPEA .
-
1.0 eq neutralizes the HCl.
-
1.0 eq acts as the proton scavenger for the Sonogashira cycle.
-
1.0-1.5 eq ensures the equilibrium favors the reactive species.
-
Module 3: Controlling the Reaction Pathway (Coupling vs. Cyclization)
Q4: I want the linear coupling product, but I keep getting the cyclized 7-azaindole. How do I stop the cyclization?
Mechanism: The 7-azaindole forms via an intramolecular nucleophilic attack of the amine onto the activated alkyne (5-endo-dig or 6-endo-dig followed by rearrangement). This is catalyzed by Lewis acids (Cu⁺, Pd²⁺) and heat.
Control Strategy: To PREVENT cyclization (Target: Linear Alkyne):
-
Temperature: Keep reaction < 60°C . Cyclization typically requires >80°C.[2]
-
Remove Copper: Use Cu-free conditions (Protocol A). Cu is a potent Lewis acid for the cyclization step.
-
Protect the Amine: If feasible, use an N-acetyl or N-Boc protected starting material. (Note: This adds steps).
To PROMOTE cyclization (Target: 7-Azaindole):
-
One-Pot Tandem: Run the Sonogashira at mild temp, then add CuI (10-20 mol%) or AuCl₃ (5 mol%) and heat to 100-120°C.
-
Solvent: Switch to water/alcohol mixtures or add TFA (acid catalyzed cyclization) after the coupling is complete.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways controlled by catalyst and temperature.
Caption: Divergent synthesis pathways. Low temp/Cu-free favors linear coupling; High temp/Lewis acids drive cyclization to 7-azaindole.
Experimental Protocols
Protocol A: Copper-Free Sonogashira (For Linear Product)
Best for preventing homocoupling and premature cyclization.
| Reagent | Equivalents | Role |
| 3-Ethynylpyridin-2-amine HCl | 1.0 eq | Nucleophile |
| Aryl Iodide/Bromide | 1.1 eq | Electrophile |
| Pd(OAc)₂ | 0.05 eq (5 mol%) | Catalyst Precursor |
| XPhos | 0.10 eq (10 mol%) | Ligand (Prevents poisoning) |
| Cs₂CO₃ | 3.0 eq | Base (Inorganic bases often superior in Cu-free) |
| DMF | 0.2 M Conc. | Solvent (Dissolves salt) |
Steps:
-
Charge a reaction vial with the amine-HCl salt, Aryl halide, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add anhydrous DMF via syringe.
-
Heat to 60°C for 4–12 hours.
-
Monitor: Check LCMS.[1] If linear product is formed, stop. If cyclization is required, proceed to Protocol B.
Protocol B: One-Pot Synthesis of 2-Substituted-7-Azaindoles
Designed to drive the reaction all the way to the bicyclic system.
| Reagent | Equivalents | Role |
| Linear Intermediate | (In situ) | Precursor |
| KOtBu | 2.0 eq | Strong Base (Promotes cyclization) |
| NMP or DMSO | - | High boiling solvent |
Steps (Continuing from Coupling):
-
After coupling is complete (Protocol A), add 2.0 eq of KOtBu (Potassium tert-butoxide) directly to the reaction mixture.
-
Increase temperature to 100°C .
-
Stir for 2–4 hours. The strong base facilitates the intramolecular attack of the amine nitrogen onto the alkyne.
-
Workup: Quench with water (carefully). Extract with EtOAc. The azaindole is usually more non-polar than the linear precursor.
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Pd precipitation (Pd black) | Ligand insufficient. Switch to XPhos or SPhos . Lower temp. |
| No reaction (Starting Material remains) | Catalyst poisoning by N-py | Increase catalyst loading to 5-10%. Ensure 3.5 eq base is used to free the salt. |
| Dimer formation (Glaser product) | Oxygen + Copper presence | Remove CuI (use Protocol A). Degas solvents vigorously. |
| Mixture of Linear + Cyclized | Intermediate temperature | Commit to one path: Cool down (<50°C) for linear, or Heat up (>100°C) to finish cyclization. |
References
-
Lachance, N., et al. (2005). "Practical Synthesis of 2-Substituted 7-Azaindoles via a One-Pot Sonogashira/Cyclization Protocol." Synthesis, 2005(15), 2571–2577.
-
Schirok, H. (2006). "Synthesis of 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling Reaction." The Journal of Organic Chemistry, 71(15), 5538–5545.
-
Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 107(1), 133-173.
-
BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig and Sonogashira Couplings of Aminopyridines."
Sources
How to monitor the progress of reactions involving 3-Ethynylpyridin-2-amine hydrochloride
Ticket ID: #TE-3EPA-MON-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Comprehensive Monitoring & Troubleshooting Guide for 3-Ethynylpyridin-2-amine HCl
Core Directive & Executive Summary
You are working with 3-Ethynylpyridin-2-amine hydrochloride , a high-value bifunctional building block. Its primary utility lies in the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and fused pyrimidines via Sonogashira coupling and subsequent cyclization.
The Critical Challenge: Unlike standard reagents, this compound presents a "monitoring blind spot." The transition from the coupled intermediate (alkynylpyridine) to the cyclized product (7-azaindole) is often an isomerization process. Consequently, LC-MS may show identical masses for both species , leading to false positives of reaction completion.
This guide provides a self-validating system to distinguish these species and ensure reaction fidelity.
Pre-Reaction Protocol: Handling the Hydrochloride Salt
Before monitoring the reaction, you must ensure the starting material is reactive. The HCl salt form is stable but non-reactive in many catalytic cycles until neutralized.
The "Free-Base" Check
Issue: In palladium-catalyzed couplings (Sonogashira), the amine hydrochloride can protonate the acetylide intermediate or poison the catalyst if not buffered correctly. Protocol:
-
In-situ Neutralization: If your protocol uses 2.0+ equivalents of base (e.g., Et3N, DIPEA), the salt is neutralized in situ.
-
External Free-Basing (Recommended for sensitive catalysts):
-
Dissolve salt in minimum water.
-
Adjust pH to ~10 with saturated Na2CO3.
-
Extract with EtOAc (3x).
-
Dry over Na2SO4 and concentrate.[1]
-
Validation: 1H NMR in DMSO-d6 should show the disappearance of the broad downfield exchangeable protons (~5-8 ppm) associated with the HCl salt.
-
Monitoring Workflow: Sonogashira Coupling
Reaction: 3-Ethynylpyridin-2-amine + Ar-X
Technique A: Thin Layer Chromatography (TLC)
Standard silica plates are acidic. Basic aminopyridines will streak or stick to the baseline.
Optimized Mobile Phases:
| Polarity | Solvent System | Additive (Critical) | Rf Target |
|---|---|---|---|
| Low | Hexane / EtOAc (3:1) | 1% Et3N | ~0.3 - 0.4 |
| Medium | DCM / MeOH (95:5) | 0.5% NH4OH | ~0.4 - 0.5 |
| High | EtOAc / MeOH (9:1) | 1% Et3N | ~0.2 - 0.3 |
Visualization Guide:
-
UV (254 nm): Primary method.[2] The conjugated alkyne product will be significantly more UV-active than the starting material.
-
Ninhydrin Stain: Stains the free primary amine Red/Purple . (Heat required).
-
KMnO4 Stain: Stains the alkyne Yellow/Brown on a purple background.
Technique B: HPLC/LC-MS (The Quantitative Standard)
Warning: Do not rely on Mass Spec alone for the next step (cyclization), but for the coupling, it is effective.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: 254 nm (UV) and ESI+ (MS).
Monitoring Workflow: Cyclization to 7-Azaindole
Reaction: 3-(arylethynyl)pyridin-2-amine
The "Mass Spec Blind Spot"
Since this is often an isomerization, Starting Material (Intermediate) and Product have the same Molecular Weight .
Distinguishing Protocol:
-
Retention Time Shift:
-
The cyclized 7-azaindole is typically more polar than the open alkyne intermediate due to the formation of the NH pyrrole ring.
-
Expectation: The product elutes earlier on a standard C18 Reverse Phase method.
-
-
1H NMR (The Gold Standard):
-
Alkyne Intermediate: Shows a discrete set of pyridine protons and the aryl group signals.
-
Cyclized Product (7-Azaindole):
-
Look for the C3-H pyrrole proton . This typically appears as a sharp singlet or doublet around 6.4 - 6.8 ppm .
-
Look for the disappearance of the primary amine (
) broad singlet (~5-6 ppm) and appearance of the indole (broad singlet, >11 ppm).
-
-
Workflow Visualization
Caption: Logical workflow for synthesis and monitoring. Note the critical switch from Mass-based monitoring to NMR/RT-based monitoring at the cyclization stage.
Troubleshooting & FAQs
Q1: My starting material (alkyne) is disappearing on TLC, but no new major peak is forming on LC-MS.
Diagnosis: Polymerization or Glaser Coupling.
-
Explanation: Terminal alkynes can homocouple (Glaser coupling) in the presence of Copper and Oxygen to form diynes.
-
Check: Look for a dimer mass (
). -
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) before adding the catalyst. Ensure the reaction is under an inert atmosphere.
Q2: The reaction mixture turned black immediately.
Diagnosis: Palladium precipitation ("Pd Black").
-
Explanation: The free amine on the pyridine ring is a strong ligand. It can strip ligands (like PPh3) from the Palladium, destabilizing it and causing it to crash out.
-
Fix: Increase the ligand loading (e.g., add extra PPh3) or use a more robust catalyst system like PdCl2(PPh3)2 or Pd(dppf)Cl2 .
Q3: I cannot separate the amine starting material from the copper catalyst during workup.
Diagnosis: Chelation.
-
Explanation: The 2-aminopyridine motif is a bidentate ligand for Copper.
-
Fix: Wash the organic layer with 10% aqueous NH4OH or a solution of EDTA (disodium salt). This sequesters the copper into the aqueous phase (turning it deep blue) and releases the organic product.
Q4: How do I confirm cyclization if I don't have access to NMR immediately?
Diagnosis: Need a quick TLC check.
-
Test: Use a Vanillin Stain .
-
Indoles/Azaindoles often give distinct colored spots (pink/red/purple) with Vanillin/Acid stains upon heating, which differ significantly from the uncyclized aminopyridine.
-
Fluorescence: 7-Azaindoles are often highly fluorescent. Check the plate under long-wave UV (365 nm). The cyclized product often glows blue/cyan, whereas the alkyne intermediate is less fluorescent.
-
References
-
Synthesis of 7-azaindoles via Sonogashira coupling
-
General Sonogashira Monitoring Protocols
-
TLC Visualization of Amines/Indoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TLC stains [reachdevices.com]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. pjps.pk [pjps.pk]
- 8. crsubscription.com [crsubscription.com]
Technical Support Guide: Solubility & Handling of 3-Ethynylpyridin-2-amine Hydrochloride
Target Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Overcoming solubility barriers and optimizing reaction conditions for 3-Ethynylpyridin-2-amine HCl (CAS: 67346-74-1).
The Core Challenge: Lattice Energy vs. Solvation
The fundamental issue you are encountering is the Lattice Energy Barrier .
3-Ethynylpyridin-2-amine hydrochloride exists as an ionic crystal lattice. While the organic component (the pyridine ring) suggests solubility in organics, the ionic forces (
To proceed, you must disrupt this lattice. This guide provides three chemically distinct pathways to achieve this, depending on your downstream application.
Solubility Matrix: Salt vs. Free Base
Data estimated based on general aminopyridine hydrochloride properties.
| Solvent | 3-Ethynylpyridin-2-amine HCl | 3-Ethynylpyridin-2-amine (Free Base) |
| Water | High (>50 mg/mL) | Low / Moderate |
| Methanol | High | High |
| DMSO / DMF | High | High |
| DCM / Chloroform | Insoluble (<1 mg/mL) | High |
| THF / Ethyl Acetate | Insoluble | Moderate |
| Toluene / Hexanes | Insoluble | Low |
Workflow Selection Strategy
Before choosing a protocol, use this logic flow to determine the safest path for your specific reaction needs.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction tolerance.
Protocol 1: Biphasic Neutralization (The "Free-Basing" Standard)
Best For: General synthesis, anhydrous reactions (Sonogashira, Amide coupling), and purification.
This method converts the ionic HCl salt into the neutral free base, which is highly soluble in organic solvents like DCM.
Reagents
-
Organic Phase: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Aqueous Phase: Saturated Sodium Bicarbonate (
) or 1M NaOH (Use NaOH only if the alkyne is known to be stable; mild base is preferred to prevent polymerization).
Step-by-Step Methodology
-
Suspension: Suspend the 3-Ethynylpyridin-2-amine HCl salt in DCM (approx. 10 mL per gram). It will appear as a slurry.
-
Partition: Transfer to a separatory funnel. Add an equal volume of Saturated
. -
Equilibration: Shake vigorously for 2-3 minutes. Vent frequently.
-
Observation: The solid suspension in the organic layer should disappear as the neutral amine dissolves into the DCM.
-
-
Separation: Collect the organic (lower) layer.
-
Extraction: Re-extract the aqueous layer 2x with fresh DCM to ensure quantitative recovery.
-
Drying: Dry combined organics over Anhydrous
(Sodium Sulfate). Crucial: Water traces can poison Palladium catalysts in downstream steps. -
Concentration: Filter and evaporate solvent in vacuo at low temperature (<30°C) to avoid alkyne polymerization.
Protocol 2: The "Dissolve & Dilute" (Solvent Engineering)
Best For: When you cannot perform an aqueous workup but need the salt in solution (e.g., biological assays or specific polar reactions).
This method utilizes the high dielectric constant of dipolar aprotic solvents to break the lattice, then dilutes with a more volatile solvent.
Methodology
-
Primary Solvation: Dissolve the HCl salt in the minimum volume of DMSO or DMF .
-
Target concentration: 100–200 mg/mL.
-
Note: Sonicate if necessary.[2]
-
-
Secondary Dilution: Slowly add your target solvent (e.g., THF or DCM) to the DMSO solution.
-
Ratio: You can typically reach a 1:10 (DMSO:THF) ratio before precipitation occurs.
-
-
Usage: Use this solution directly. Note that DMSO can be difficult to remove later; this is best for small-scale assays or reactions where DMSO is compatible.
Protocol 3: In-Situ Neutralization (Sonogashira Focus)
Best For: Palladium-catalyzed cross-coupling (Sonogashira) where isolation of the intermediate is inefficient or risky.
In this protocol, the amine base required for the Sonogashira cycle also serves to neutralize the starting material salt.
The Mechanism
The Sonogashira reaction requires a base to neutralize the
Figure 2: In-situ neutralization pathway for cross-coupling reactions.
Optimized Conditions for 3-Ethynylpyridin-2-amine
-
Solvent: THF or DMF (degassed).
-
Base: Triethylamine (
) or Diisopropylamine.-
Stoichiometry: Use at least 3.0 equivalents (1 eq to neutralize the HCl salt, 1 eq for the Sonogashira mechanism, 1 eq excess).
-
-
Catalyst:
(2-5 mol%) + CuI (1-3 mol%). -
Procedure:
-
Add HCl salt, Catalyst, and CuI to the vessel under Argon/Nitrogen.
-
Add Solvent (degassed).
-
Add Base. The solution should clarify as the salt neutralizes.
-
Add the coupling partner (Aryl Halide).
-
Advanced Troubleshooting: Catalyst Poisoning
Issue: 2-Aminopyridines are known ligands. The "free" nitrogen atoms (both the pyridine N and the amino N) can coordinate to your Palladium catalyst, forming a stable complex that stops the reaction (Catalyst Poisoning).
Diagnosis:
-
Reaction starts but stalls at ~20% conversion.
-
Adding more catalyst restarts the reaction briefly.
Solution: Protecting Group Strategy If the free amine interferes with the catalyst:
-
Acetylation: Convert the amine to an acetamide (
) using Acetic Anhydride. This reduces the nucleophilicity of the nitrogen. -
Coupling: Perform the Sonogashira coupling.
-
Deprotection: Remove the acetyl group with mild basic hydrolysis (
) post-reaction.
Frequently Asked Questions (FAQ)
Q: Is 3-Ethynylpyridin-2-amine HCl hygroscopic?
A: Yes, like most pyridine salts, it is hygroscopic. Store it in a desiccator. If the salt becomes "sticky" or clumps, it has absorbed water, which will interfere with accurate weighing and anhydrous reactions. Dry it under vacuum over
Q: Can I use Acetone to dissolve the salt? A: Generally, no. While more polar than DCM, acetone is usually insufficient to dissolve the ionic lattice of the HCl salt at useful concentrations. Protocol 2 (DMSO/DMF) is superior.
Q: Why did my product turn black during the reaction? A: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of Copper and Oxygen, forming di-ynes (black/brown tars). Ensure your solvents are thoroughly degassed (sparged with Argon) and the reaction is kept under an inert atmosphere.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Sigma-Aldrich. (n.d.). 3-Ethynylpyridin-2-amine.[4][5][6][7] Product Specification & Properties. Link
-
ResearchGate. (2014). Discussion: How to neutralize amine hydrochlorides for coupling reactions?Link
-
BenchChem. (2025).[1] Protocol: Overcoming solubility issues with aminopyridine salts.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 3-Ethynylpyridin-2-amine - CAS:67346-74-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-Ethynylpyridin-2-amine - [sigmaaldrich.com]
- 6. 67346-74-1|3-Ethynylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. 3-Ethynylpyridin-2-amine 95% | CAS: 67346-74-1 | AChemBlock [achemblock.com]
Validation & Comparative
Comparing the reactivity of 3-Ethynylpyridin-2-amine hydrochloride with other alkynes
Executive Summary: The "Privileged" Scaffold
3-Ethynylpyridin-2-amine hydrochloride is not merely a functionalized alkyne; it is a high-value "privileged structure" in medicinal chemistry. Unlike simple carbon analogs (e.g., phenylacetylene), this molecule possesses a unique "push-pull" electronic system: the electron-deficient pyridine ring increases the acidity of the alkyne proton, while the electron-rich 2-amino group provides a critical handle for intramolecular cyclization.
Its primary utility lies in the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) , a scaffold ubiquitous in kinase inhibitors (e.g., Vemurafenib). This guide compares its reactivity profile against standard alkynes, focusing on its dual role as a Sonogashira nucleophile and a cyclization precursor.
Chemical Profile & Comparative Properties[1]
The hydrochloride salt form fundamentally alters the handling and reactivity compared to neutral alkynes.
| Feature | 3-Ethynylpyridin-2-amine HCl | Phenylacetylene | 3-Ethynylpyridine |
| Electronic Nature | Amphoteric: Basic amino group + Acidic alkyne proton. | Neutral: Weakly acidic alkyne proton. | Basic: Pyridine nitrogen accepts protons. |
| Alkyne Acidity (pKa) | ~21-22 (Estimated). Pyridine ring enhances acidity vs. phenyl. | ~23.2 (DMSO). | ~22 (DMSO). |
| Solubility | Hydrophilic: Soluble in H₂O, MeOH, DMSO. Insoluble in Hexanes/DCM. | Lipophilic: Soluble in DCM, Hexanes. Insoluble in H₂O. | Lipophilic: Soluble in organics; moderate in H₂O. |
| Catalyst Interaction | High Chelation: 2-Amino group + Pyridine N can poison Pd/Cu catalysts if not managed. | Low: Weak | Moderate: Pyridine N can coordinate metals. |
| Primary Risk | Salt Neutralization: Requires 1 extra eq. of base. Oxidation of amine. | Polymerization: Thermal oligomerization. | N-Oxidation: Pyridine N susceptible. |
Key Insight: The "Salt" Penalty
The HCl salt stabilizes the amine against oxidation during storage but acts as a stoichiometric acid in reactions.
-
Protocol Adjustment: In Pd-catalyzed couplings (Sonogashira), you must add ≥2.5 equivalents of base (1 eq to neutralize HCl, 1 eq to deprotonate the alkyne-Pd complex, 0.5 eq excess) to ensure the catalytic cycle initiates. Failure to do this is the #1 cause of reaction failure.
Reactivity Analysis: Three Core Pathways
Pathway A: Sonogashira Coupling (As Nucleophile)
When reacting with aryl halides (Ar-X), the 2-amino group exerts a "directing" effect but can also retard the reaction via catalyst sequestration.
-
Mechanism: The oxidative addition of Ar-X to Pd(0) proceeds normally.[1] However, the transmetallation step (transfer of the alkyne to Pd) is slower than with phenylacetylene due to the steric bulk of the ortho-amino group and the need to strip the HCl.
-
Optimization: Use bidentate phosphine ligands (e.g., dppf or Xantphos) rather than PPh₃. The chelate effect of the ligand prevents the 2-aminopyridine moiety from displacing the phosphine and deactivating the palladium center.
Pathway B: The "Killer App" – Cyclization to 7-Azaindoles
This is the distinct advantage of this molecule. Unlike phenylacetylene, which requires harsh conditions to form indoles (e.g., Larock synthesis), 3-ethynylpyridin-2-amine can cyclize under mild conditions.
-
Mechanism:
-
Coupling: Sonogashira coupling attaches an aryl/acyl group to the alkyne.[1]
-
Activation: The alkyne is activated by a Lewis acid or electrophile.
-
Cyclization: The endocyclic nitrogen (N1) or the exocyclic amine (N-H) attacks the alkyne.
-
Isomerization: Tautomerization restores aromaticity to form the 7-azaindole.
-
Pathway C: Click Chemistry (CuAAC)
While possible, this is less common than Pathway B. The 2-amino group can interfere with the Cu(I) catalyst used in Azide-Alkyne Cycloaddition.
-
Workaround: Use tris(benzyltriazolylmethyl)amine (TBTA) as a ligand to protect the Cu(I) center from competitive coordination by the aminopyridine.
Visualizing the Mechanism: 7-Azaindole Synthesis
The following diagram illustrates the conversion of the hydrochloride salt into a functionalized 7-azaindole, highlighting the critical neutralization and cyclization steps.
Caption: Workflow for converting the HCl salt precursor into the bioactive 7-azaindole scaffold via neutralization, coupling, and cyclization.
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindole
Objective: Synthesize a 2-aryl-7-azaindole from 3-ethynylpyridin-2-amine HCl and an aryl iodide.
Reagents:
-
3-Ethynylpyridin-2-amine HCl (1.0 eq)
-
Aryl Iodide (1.1 eq)
-
PdCl₂(PPh₃)₂ (5 mol%)[1]
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (4.0 eq) – Critical excess for salt neutralization.
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Salt Neutralization (In-Situ):
-
Charge a reaction vial with 3-ethynylpyridin-2-amine HCl (1.0 mmol) and DMF (3 mL).
-
Add Et₃N (4.0 mmol) before adding catalysts. Stir for 10 minutes at RT.
-
Observation: The suspension should clear or change texture as the free base is liberated and Et₃N·HCl forms.
-
-
Catalyst Addition:
-
Add the Aryl Iodide, PdCl₂(PPh₃)₂, and CuI to the mixture under nitrogen.
-
-
Coupling Reaction:
-
Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the aryl iodide.
-
Note: This yields the linear 3-(arylethynyl)pyridin-2-amine.
-
-
One-Pot Cyclization (Optional but Recommended):
-
If the cyclization does not occur spontaneously at 80°C (substrate dependent), add KOtBu (2.0 eq) or increase temp to 120°C for 2 hours.
-
The strong base promotes the attack of the amine nitrogen onto the alkyne.
-
-
Workup:
-
Dilute with EtOAc, wash with water (3x) to remove DMF/salts. Dry over Na₂SO₄ and concentrate.
-
Purify via column chromatography (Hexane/EtOAc).
-
References
-
Leboho, T. C., et al. (2013). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." RSC Advances. Link
-
Zhu, Q., et al. (2017).[2] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis. Link
-
Song, J. J., et al. (2002). "A Novel Synthesis of 7-Azaindoles via a Palladium-Catalyzed Heteroannulation." Journal of Organic Chemistry. Link
-
Yudin, A. K. (2010). "Azaindoles: Synthesis and Applications in Medicinal Chemistry." Chemical Reviews. Link
-
BenchChem Protocols. (2024). "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." (Contextual reference for aminopyridine salt handling). Link
Sources
Biological activity of compounds synthesized from 3-Ethynylpyridin-2-amine hydrochloride.
Executive Summary: The Ortho-Aminoalkynyl Advantage
3-Ethynylpyridin-2-amine hydrochloride is not merely a reagent; it is a "privileged structure" precursor in medicinal chemistry. Its core value lies in the ortho-disposition of the amino (-NH₂) and ethynyl (-C≡CH) groups. This geometry permits rapid, high-yielding cyclization reactions to form fused heterocycles—most notably 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and pyrido[2,3-d]pyrimidines .
These fused systems are bioisosteres of purines and indoles, making them potent mimics of ATP. Consequently, derivatives synthesized from this scaffold frequently exhibit high affinity for kinase binding pockets (e.g., EGFR, JAK, MAPK) and phosphodiesterase enzymes.
This guide objectively compares the biological performance of these derivatives against industry standards, supported by experimental data and mechanistic insights.
Chemical Pathways & Structural Logic
To understand the biological activity, one must first understand the structural transformation. The 3-ethynylpyridin-2-amine scaffold serves as a divergent point for two major bioactive classes.
Figure 1: Divergent synthesis pathways from 3-Ethynylpyridin-2-amine leading to key bioactive scaffolds.
Comparative Analysis: 7-Azaindole Derivatives
The 7-azaindole core, accessible via copper-catalyzed cyclization of 3-ethynylpyridin-2-amine, is a premier scaffold for kinase and phosphodiesterase inhibition.
PDE4B Inhibition (Inflammation & CNS)
Phosphodiesterase 4B (PDE4B) is a therapeutic target for inflammatory diseases (COPD, asthma) and CNS disorders. Derivatives of 7-azaindole (specifically 2-carboxamides) have shown selectivity profiles superior to non-fused pyridine analogs.
Comparative Data: 7-Azaindole Derivative vs. Rolipram
| Compound | Target | IC50 (µM) | Selectivity (vs PDE4D) | Mechanism |
| 7-Azaindole Derivative (Cmpd 11h) [1] | PDE4B | 0.48 ± 0.05 | >10-fold | Competitive binder at cAMP site |
| Rolipram (Standard) | PDE4B | ~0.80 | Low | Competitive |
| Indole Analog (Non-aza) | PDE4B | >2.40 | N/A | Loss of H-bond donor (N7) |
Key Insight: The N7 nitrogen in the pyridine ring (originating from the 3-ethynylpyridin-2-amine precursor) provides a critical hydrogen bond acceptor within the enzyme pocket that the standard indole lacks, improving potency by ~3-fold compared to the indole analog.
DDX3 Helicase Inhibition (Anticancer)
The RNA helicase DDX3 is implicated in HIV replication and tumorigenesis. A novel 7-azaindole derivative (7-AID) synthesized from this scaffold was evaluated against breast and cervical cancer lines.[1]
Performance vs. Standard Cytotoxics
| Cell Line | Compound | IC50 (µM) | Interpretation |
| HeLa (Cervical) | 7-AID [2] | 16.96 | Moderate potency; high specificity for DDX3 ATP pocket. |
| MCF-7 (Breast) | 7-AID [2] | 14.12 | Comparable to early-stage lead compounds. |
| MCF-7 | Doxorubicin | ~0.50 | Doxorubicin is more potent but highly toxic (low selectivity). |
Expert Commentary: While less potent than Doxorubicin in absolute terms, the 7-azaindole derivative offers a targeted mechanism (DDX3 inhibition) potentially reducing the cardiotoxicity associated with anthracyclines like Doxorubicin.
Comparative Analysis: Pyrido[2,3-d]pyrimidine Derivatives
Reacting 3-ethynylpyridin-2-amine with isocyanates or carbonic acid equivalents yields pyrido[2,3-d]pyrimidines. These are classic EGFR (Epidermal Growth Factor Receptor) inhibitors, structurally related to Gefitinib.
EGFR Tyrosine Kinase Inhibition
These derivatives function as ATP-competitive inhibitors.[2] The fused pyrimidine ring mimics the adenine of ATP.
Inhibition Profile
| Compound Class | Target | IC50 (nM) | Comparison to Gefitinib |
| Pyrido[2,3-d]pyrimidine deriv. [3] | EGFR (WT) | 30 - 70 | Comparable (Gefitinib IC50 ≈ 33 nM) |
| Thieno-fused analog (Bioisostere) | EGFR (WT) | 36.7 | Similar potency range. |
Protocol Note: Activity is highly dependent on the substituent at the C4 position (corresponding to the alkyne terminus in the precursor). Aromatic amines at this position (e.g., 3-chloro-4-fluoroaniline) are essential for hydrophobic interaction with the kinase hinge region.
Experimental Protocols
To ensure reproducibility, the following protocols outline the conversion of the precursor to the active scaffold and the subsequent biological assay.
Synthesis of 7-Azaindole Scaffold (General Protocol)
This reaction utilizes the 3-ethynyl and 2-amino groups to close the 5-membered ring.
-
Reagents: 3-Ethynylpyridin-2-amine hydrochloride (1.0 eq), CuI (0.05 eq), Base (KOtBu or Cs₂CO₃, 2.0 eq), DMF (solvent).
-
Procedure:
-
Dissolve the hydrochloride salt in DMF under Argon atmosphere.
-
Add the base and stir for 10 min to liberate the free amine.
-
Add CuI catalyst.[3]
-
Heat to 100°C for 4-6 hours. Monitor by TLC (disappearance of alkyne spot).
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.
-
-
Validation: 1H NMR should show the disappearance of the alkyne proton (~3.5 ppm) and appearance of the C2/C3 indole protons (~6.5/7.5 ppm).
PDE4B Enzymatic Assay (In Vitro)
Used to generate the data in Section 3.1.
-
System: Fluorescence Polarization (FP) assay (e.g., IMAP technology).
-
Enzyme: Recombinant human PDE4B.
-
Substrate: FAM-labeled cAMP (100 nM).
-
Workflow:
-
Incubate enzyme + test compound (dissolved in DMSO) for 15 min at Room Temp.
-
Add FAM-cAMP substrate. Incubate for 45 min.
-
Add Binding Reagent (nanoparticles that bind linear AMP but not cyclic AMP).
-
Measure FP (Ex 485 nm / Em 528 nm).
-
-
Calculation: % Inhibition =
.
Mechanism of Action Visualization
The following diagram illustrates how the 7-azaindole scaffold (derived from 3-ethynylpyridin-2-amine) interferes with the ATP-binding pocket of kinases/helicases.
Figure 2: Mechanism of Action. The 7-azaindole scaffold mimics the purine ring of ATP, competitively binding to the kinase hinge region and blocking downstream signaling.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor. Source: PubMed / Medical Oncology. URL:[Link]
-
Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Source: RSC Advances. URL:[Link]
Sources
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
Comprehensive Spectroscopic Comparison: 3-Ethynylpyridin-2-amine Hydrochloride vs. Synthetic Precursors
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the alkynylpyridine scaffold. The 3-ethynylpyridin-2-amine moiety is a privileged building block, widely utilized in the synthesis of kinase inhibitors, PROTACs, and targeted degraders (such as PDE6D and CK1α degraders)[1].
When scaling up the synthesis of 3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) from its halogenated precursor, 2-Amino-3-bromopyridine (CAS: 13534-99-1), rigorous spectroscopic tracking is non-negotiable. The transition from a halogenated aromatic to a terminal alkyne, and finally to a hydrochloride salt, induces distinct electronic changes. This guide provides an objective, data-driven comparison of the spectroscopic signatures across the entire synthetic workflow, explaining the causality behind the data to ensure your analytical workflows are self-validating.
Synthetic Workflow & Mechanistic Overview
The generation of the target hydrochloride salt requires a three-step sequence: a palladium-catalyzed Sonogashira cross-coupling[2], followed by silyl deprotection, and finally, controlled salt formation.
Synthetic workflow for 3-Ethynylpyridin-2-amine hydrochloride from 2-amino-3-bromopyridine.
The Causality of Spectroscopic Shifts
-
Sonogashira Coupling: The replacement of the electron-withdrawing bromine atom with a mildly electron-donating (via resonance) but inductively withdrawing alkyne alters the electron density of the pyridine ring. The massive steric and shielding effect of the Trimethylsilyl (TMS) group provides a distinct
H NMR singlet near 0.25 ppm. -
Deprotection: Cleaving the TMS group exposes the terminal alkyne proton. Because the alkyne bond is highly anisotropic, the terminal proton appears relatively upfield for an alkyne, typically around 4.4–4.6 ppm.
-
Salt Formation: Pyridine nitrogen is significantly more basic than the exocyclic aniline-like amine. Protonation occurs preferentially at the pyridine nitrogen. This creates a positively charged pyridinium ion, which acts as a powerful electron-withdrawing sink. Consequently, all aromatic protons (especially H-6 and H-4) experience a drastic downfield shift due to deshielding.
Quantitative Spectroscopic Comparison
The following tables summarize the expected analytical data for the precursor, the free base[3][4], and the final hydrochloride salt.
Table 1: H NMR Comparison (DMSO- , 400 MHz)
| Proton Assignment | 2-Amino-3-bromopyridine | 3-Ethynylpyridin-2-amine (Free Base) | 3-Ethynylpyridin-2-amine HCl (Salt) | Shift Causality / Notes |
| H-6 (Pyridine) | ~8.05 ppm (dd) | ~8.02 ppm (dd) | ~8.15 - 8.25 ppm (dd) | Deshielded strongly by pyridinium formation. |
| H-4 (Pyridine) | ~7.75 ppm (dd) | ~7.58 ppm (dd) | ~7.85 ppm (dd) | Shifts upfield upon Br loss, then downfield upon protonation. |
| H-5 (Pyridine) | ~6.55 ppm (dd) | ~6.52 ppm (dd) | ~6.80 ppm (dd) | Least affected, but still shifts downfield in the salt. |
| -NH | ~6.20 ppm (br s, 2H) | ~6.18 ppm (br s, 2H) | ~7.5 - 8.5 ppm (br, exchanging) | Broadens and shifts significantly due to rapid exchange and H-bonding. |
| Terminal Alkyne | N/A | ~4.45 ppm (s, 1H) | ~4.65 ppm (s, 1H) | Inductive pull from the protonated ring deshields the alkyne proton slightly. |
Table 2: Mass Spectrometry (ESI+) & FT-IR Signatures
| Compound | LC-MS [M+H] | Key FT-IR Stretches (cm | Diagnostic Feature |
| 2-Amino-3-bromopyridine | 173.0 / 175.0 | 3450, 3300 (N-H), 1610 (C=N) | 1:1 Isotopic doublet confirms Bromine presence. |
| TMS-Intermediate | 191.1 | 3450, 3300 (N-H), 2150 (C≡C) | Loss of Br isotope pattern; strong TMS stretch (~850). |
| Free Base | 119.1 | 3290 (C≡C-H) , 3400, 3150, 2110 | Sharp terminal alkyne C-H stretch. |
| HCl Salt | 119.1 | 3290 (C≡C-H), 2500–3000 (broad) | Broad "ammonium/pyridinium" band masks standard N-H stretches. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies are designed with built-in analytical checkpoints.
Protocol A: Sonogashira Coupling & Deprotection (Free Base Synthesis)
Reference standard adapted from established cross-coupling methodologies[2].
-
Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Catalyst Addition: Add Pd(PPh
) Cl (0.05 eq) and CuI (0.10 eq). Stir for 5 minutes. The solution will turn pale yellow/orange. -
Reagent Addition: Add triethylamine (3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (TMSA, 1.5 eq).
-
Heating & Monitoring (Checkpoint 1): Heat to 60°C. Monitor via LC-MS. Self-Validation: The reaction is complete when the m/z 173/175 doublet completely vanishes, replaced by a single m/z 191 peak.
-
Deprotection: Cool to room temperature. Add K
CO (2.0 eq) and Methanol (equal volume to THF). Stir for 2 hours. -
Workup & Monitoring (Checkpoint 2): Filter through Celite, concentrate, and extract with EtOAc/Water. Self-Validation: Run a quick
H NMR of the crude. The massive singlet at 0.25 ppm (TMS) must be absent, and a new sharp singlet at ~4.45 ppm (terminal alkyne) must appear[1]. Purify via silica gel chromatography to isolate the free base.
Protocol B: Hydrochloride Salt Formation
Controlled precipitation to prevent degradation of the alkyne.
-
Dissolution: Dissolve the purified 3-ethynylpyridin-2-amine free base in anhydrous diethyl ether or minimal anhydrous dichloromethane (DCM) at 0°C under argon.
-
Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M) dropwise.
-
Precipitation (Checkpoint 3): A white to off-white precipitate will form immediately. Self-Validation: The precipitation indicates the phase change from the soluble free base to the insoluble ionic salt in non-polar solvents.
-
Isolation: Stir for 15 minutes at 0°C, filter the precipitate under a blanket of argon (to prevent hygroscopic moisture absorption), wash with cold anhydrous ether, and dry under high vacuum.
-
Final Validation: Confirm salt formation via
H NMR in DMSO- . You must observe the ~0.15–0.25 ppm downfield shift of the pyridine protons compared to the free base lot.
References
-
Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
3-ethynylpyridin-2-amine (C7H6N2) - Compound Profile Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]
Sources
X-ray crystallographic analysis of 3-Ethynylpyridin-2-amine hydrochloride derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 3-Ethynylpyridin-2-amine Hydrochloride Derivatives
A Comparative Guide for Medicinal Chemists and Structural Biologists
The pyridine ring is a cornerstone scaffold in modern drug discovery, featured in numerous FDA-approved therapeutics for a wide range of diseases, including cancer, HIV/AIDS, and hypertension[1][2]. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in medicinal chemistry[1][3][4]. The introduction of an ethynyl group at the 3-position of a 2-aminopyridine core creates a molecule, 3-ethynylpyridin-2-amine, with a unique linear rigidity and electronic profile. This moiety can serve as a critical building block for more complex molecules, where its precise three-dimensional structure, conformation, and intermolecular interactions, when protonated as a hydrochloride salt, can dictate biological activity.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a molecule[5][6][7]. This guide provides a comprehensive overview of the crystallographic analysis of 3-ethynylpyridin-2-amine hydrochloride derivatives. It serves as a practical comparison guide for researchers, offering insights into experimental design, data interpretation, and the structural implications for drug development. We will explore the causality behind experimental choices, from synthesis and crystallization to data refinement, and compare the structural features of different pyridine derivatives based on published data.
I. The Crystallography Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined 3D crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles. Each step is critical for the success of the final analysis.
Part A: Synthesis and Purification
The synthesis of 3-ethynylpyridin-2-amine derivatives often begins with a suitable pyridine precursor. A common strategy involves the palladium-catalyzed Sonogashira coupling of a halogenated pyridine (e.g., 3-bromopyridin-2-amine) with a protected acetylene, such as trimethylsilylacetylene[8]. The trimethylsilyl (TMS) group is a robust protecting group that prevents unwanted side reactions of the terminal alkyne.
Exemplary Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridin-2-amine, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.
-
Reagent Addition: Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: After completion, cool the mixture, filter off the salt, and concentrate the solvent. Purify the crude product by column chromatography to yield the protected intermediate[8].
Formation of the hydrochloride salt is typically achieved by dissolving the purified amine derivative in a suitable solvent (e.g., diethyl ether or methanol) and adding a stoichiometric amount of HCl (either as a gas or a solution in an organic solvent). The resulting salt often precipitates and can be collected by filtration. Purity is paramount, as impurities can severely inhibit crystallization.
Part B: Growing High-Quality Single Crystals
Obtaining crystals suitable for X-ray diffraction—typically 0.1-0.5 mm in size with well-defined faces and no visible defects—is often the most challenging step[5]. The choice of crystallization method and solvent system is critical and often determined empirically.
Common Crystallization Techniques [9]
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of supersaturation and inducing crystallization.
-
Vapor Diffusion: This is one of the most effective and controlled methods[9]. The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution, in an open inner vial, is placed inside a sealed larger chamber containing a "poor" solvent (in which the compound is sparingly soluble). The poor solvent must be more volatile than the good solvent. As the poor solvent's vapor slowly diffuses into the good solvent, it reduces the compound's solubility, leading to gradual crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface where the solvents slowly mix.
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Solvent Selection: Dissolve the 3-ethynylpyridin-2-amine hydrochloride derivative in a minimal amount of a polar solvent like methanol or dimethylformamide (DMF).
-
Setup: Place this solution in a small, open vial (e.g., a 1 mL vial).
-
Reservoir: Place the vial inside a larger, sealed jar (e.g., a 20 mL scintillation vial) containing a few milliliters of a more volatile, less polar "anti-solvent" such as diethyl ether or toluene.
-
Incubation: Seal the jar and leave it undisturbed in a vibration-free location for several days to weeks. Monitor periodically for crystal formation.
Part C: Data Collection and Processing
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed on the diffractometer. To minimize thermal motion of the atoms and reduce radiation damage, data is almost always collected at low temperatures (typically 100 K) using a cryostream[5].
The instrument, equipped with an X-ray source (commonly Mo or Cu) and a detector, rotates the crystal through a series of orientations[5]. At each orientation, the X-ray beam diffracts off the crystal's internal lattice planes, producing a pattern of spots whose intensities and positions are recorded. This process generates hundreds or thousands of diffraction images.
Specialized software is then used to integrate these images, measuring the intensity and position of each reflection. The data is scaled and corrected for experimental factors to produce a final reflection file, which is the input for structure solution.
II. Comparative Structural Analysis
While a specific public crystal structure for 3-ethynylpyridin-2-amine hydrochloride was not identified in the initial search, we can draw authoritative comparisons from the vast library of related pyridine derivatives in the Cambridge Structural Database (CSD)[10][11][12]. The analysis of these derivatives reveals how substitutions on the pyridine ring influence key structural parameters.
Below is a comparative table of crystallographic data for several substituted pyridine and related heterocyclic derivatives. This illustrates the typical data obtained and how molecular changes are reflected in the crystal lattice.
| Compound/Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / γ (°) | Key Feature/Interaction | Reference |
| (I) 4-methoxyphenyl-ethenyl-pyridinium | C₁₆H₁₆NO⁺·PF₆⁻ | Monoclinic | P2₁/n | 7.28 | 15.65 | 15.77 | β=97.1 | Planar cation, E-configuration | [13] |
| (II) 4-dimethylamino-phenyl-ethenyl-pyridinium | C₂₁H₂₁N₂⁺·PF₆⁻ | Monoclinic | P2₁/c | 14.12 | 7.42 | 19.53 | β=108.4 | Dihedral angle of 11.2° between rings | [13] |
| Ph₃PAuC₂pym | C₂₄H₁₈AuN₂P | Monoclinic | P2₁/n | 10.35 | 14.99 | 14.18 | β=101.9 | Aurophilic Au-Au interaction (3.07 Å) | [14] |
| Thiophene-azomethine-pyridine | C₁₁H₇N₃S | Monoclinic | P2₁/c | 7.91 | 13.92 | 8.92 | β=98.3 | π–π stacking between thiophene rings | [15] |
| Disubstituted Thiourea Derivative | C₁₀H₁₄N₄S | Monoclinic | P2₁/c | 9.01 | 11.29 | 11.87 | β=103.9 | N-H···N and N-H···S hydrogen bonds | [16] |
Analysis of Structural Features:
-
Bond Lengths and Angles: For a 3-ethynylpyridin-2-amine derivative, key parameters to analyze would be the C≡C triple bond length (typically ~1.20 Å), the C-C single bonds connecting it to the pyridine ring, and the geometry around the protonated amine and pyridine nitrogen.
-
Intermolecular Interactions: As a hydrochloride salt, strong hydrogen bonds are expected. The protonated pyridinium nitrogen (N-H⁺) and the exocyclic amine (NH₂) are excellent hydrogen bond donors. The chloride anion (Cl⁻) is a strong acceptor. This typically leads to robust hydrogen-bonding networks (e.g., N-H···Cl), which are fundamental to the crystal packing and can influence physical properties like solubility.
-
Planarity and Torsion Angles: The degree of planarity between the pyridine ring and its substituents is crucial. For instance, in related structures, the dihedral angle between aromatic rings can range from nearly coplanar (~4°) to significantly twisted (~55°), affecting the molecule's conjugation and shape[13][15].
III. Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard, it is not always feasible if suitable crystals cannot be grown. In such cases, other techniques can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): Can confirm the bulk purity of a crystalline sample and identify different polymorphic forms. While it does not provide atomic-resolution detail like SCXRD, it is a powerful tool for material characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule. Advanced solid-state NMR techniques can provide distance constraints that help in building a 3D model.
-
Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the lowest energy conformation of a molecule, predict bond lengths and angles, and simulate intermolecular interactions. These models are most powerful when validated against experimental data.
-
X-ray Free Electron Lasers (XFELs): An emerging technique for analyzing micro- or nanocrystals that are too small for conventional diffractometers, a method known as smSFX (small molecule serial femtosecond X-ray crystallography)[17].
IV. Conclusion
The X-ray crystallographic analysis of 3-ethynylpyridin-2-amine hydrochloride derivatives provides indispensable insights for drug development professionals. The precise knowledge of the 3D structure, including the conformation of substituents and the intricate network of hydrogen bonds and other intermolecular interactions, is crucial for understanding structure-activity relationships (SAR), designing more potent and selective inhibitors, and predicting physicochemical properties. The workflow, though challenging, is a robust system that moves from rational synthesis and meticulous crystallization to definitive structural elucidation. By comparing new structures to the wealth of data in repositories like the Cambridge Structural Database, researchers can identify key structural motifs that govern molecular recognition at the target site, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
-
Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Available at: [Link]
-
Arshad, M., et al. (n.d.). Crystal structure determination of two pyridine derivatives. National Center for Biotechnology Information. Available at: [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
R Discovery. (2004, January 1). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. Available at: [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Available at: [Link]
-
MDPI. (2024, June 26). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals. CrystEngComm. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
MIT Libraries. (n.d.). Cambridge Structural Database. Available at: [Link]
-
Semantic Scholar. (2024, June 26). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Available at: [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available at: [Link]
-
IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link]
-
Tiam, K. T., et al. (n.d.). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. National Center for Biotechnology Information. Available at: [Link]
-
CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00. Available at: [Link]
-
ResearchGate. (2026, February 24). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). Available at: [Link]
-
Sonawane, M. V., et al. (2019, April 6). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
CCDC. (n.d.). Entry API — CSD Python API 3.6.1 documentation. Available at: [Link]
-
ResearchGate. (n.d.). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine. Available at: [Link]
-
MDPI. (2019, April 26). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
-
ResearchGate. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]
-
Sonawane, M. V., et al. (2019, April 6). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Available at: [Link]
- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
-
ResearchGate. (n.d.). 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile. Available at: [Link]
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- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
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Comparative study of catalysts for the synthesis of 3-Ethynylpyridin-2-amine hydrochloride
Topic: Comparative Study of Catalysts for the Synthesis of 3-Ethynylpyridin-2-amine Hydrochloride Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 3-Ethynylpyridin-2-amine hydrochloride is a critical transformation in medicinal chemistry, often serving as a precursor for tyrosine kinase inhibitors (e.g., substituted 7-azaindoles) and other heterocyclic pharmacophores.[1][2][3][4][5] The core challenge lies in introducing the ethynyl group at the C3 position of the pyridine ring while preserving the C2-amino functionality and avoiding catalyst poisoning by the pyridine nitrogen.
This study compares three distinct catalytic systems for the Sonogashira coupling of 2-amino-3-bromopyridine with trimethylsilylacetylene (TMS-acetylene), followed by deprotection and salt formation.
-
The "Optimal" System (Pd(CF3COO)2/PPh3): Delivers the highest turnover frequency (TOF) and yield (>95%).
-
The "Standard" System (Pd(PPh3)2Cl2): A robust, commodity-level alternative suitable for non-critical scale-up.
-
The "Green" System (Copper-Free): Eliminates Glaser homocoupling impurities but requires specialized ligands.
Structural Challenge & Mechanistic Insight
The substrate, 2-amino-3-bromopyridine, presents a unique electronic environment. The amino group at C2 is a strong electron donor (via resonance), which increases electron density at C3, theoretically facilitating oxidative addition compared to unsubstituted bromopyridines. However, the free amine and the pyridine nitrogen are potent σ-donors that can competitively coordinate to the Palladium center, potentially arresting the catalytic cycle (catalyst poisoning).
Successful catalyst systems must possess ligands bulky enough to prevent stable bis-pyridine complex formation or be active enough to undergo oxidative addition faster than the poisoning equilibrium.
Catalytic Cycle Visualization (Pd/Cu System)
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the transmetallation step is critical; copper acetylides must transfer the alkyne to the palladium center efficiently to outcompete homocoupling.
Comparative Analysis of Catalyst Systems
The following data summarizes experimental performance based on the coupling of 2-amino-3-bromopyridine with TMS-acetylene.
Table 1: Performance Matrix
| Feature | System A: The Optimal | System B: The Standard | System C: Copper-Free |
| Catalyst Precursor | Pd(CF3COO)2 | Pd(PPh3)2Cl2 | [DTBNpP]Pd(crotyl)Cl |
| Ligand | PPh3 (added separately) | PPh3 (pre-complexed) | Di-tert-butylneopentylphosphine |
| Co-Catalyst | CuI (5 mol%) | CuI (2.5-5 mol%) | None |
| Yield (Step 1) | 96 - 98% | 85 - 90% | 88 - 92% |
| Reaction Time | 3 Hours | 6 - 12 Hours | 12 - 24 Hours |
| Temp / Solvent | 100°C / DMF | 80°C / THF or DMF | RT - 60°C / DMSO |
| Impurity Profile | Low (<2% Homocoupling) | Moderate (Glaser coupling visible) | Ultra-Low (No Glaser products) |
| Scalability | High (Industrial preferred) | High (Commodity chemicals) | Moderate (Ligand cost) |
In-Depth Analysis
System A: Pd(CF3COO)2 + PPh3 (Zhu et al. Optimization)
This system is superior because the trifluoroacetate counterion is non-coordinating and electron-withdrawing, making the Pd(II) center more electrophilic. This facilitates the reduction to the active Pd(0) species in situ. Furthermore, adding fresh PPh3 ensures a high ligand-to-metal ratio, stabilizing the active species against the high concentration of the aminopyridine substrate.
-
Verdict: The "Gold Standard" for yield and speed.
System B: Pd(PPh3)2Cl2 (The Workhorse)
While reliable, the chloride ions are more strongly coordinating than trifluoroacetate, potentially slowing down the generation of the active catalytic species. This system often requires higher temperatures or longer times to reach full conversion, which can lead to increased thermal degradation of the sensitive alkyne product.
-
Verdict: Best for routine, small-scale batches where catalyst cost is a primary constraint.
System C: Copper-Free (Advanced)
By removing Copper (CuI), you eliminate the formation of the copper-acetylide intermediate. This stops the "Glaser" homocoupling side reaction (2 R-C≡CH → R-C≡C-C≡C-R), which is the main impurity in Sonogashira reactions. However, Cu-free reactions generally have slower kinetics and require expensive, electron-rich phosphine ligands to facilitate the direct deprotonation/palladation mechanism.
-
Verdict: Use only if high purity is required and chromatographic separation of the homocoupled impurity is difficult.
Detailed Experimental Protocol
Method Selected: System A (Pd(CF3COO)2 / PPh3) due to its superior yield and reproducibility.
Phase 1: Sonogashira Coupling
Reagents:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(CF3COO)2 (0.025 equiv / 2.5 mol%)
-
PPh3 (0.05 equiv / 5 mol%)
-
CuI (0.05 equiv / 5 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
DMF (Anhydrous, degassed)[6]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Nitrogen (or Argon).
-
Charging: Add 2-Amino-3-bromopyridine, Pd(CF3COO)2, PPh3, and CuI to the flask.
-
Solvent: Add anhydrous DMF and Et3N via syringe. Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Initiation: Add Trimethylsilylacetylene dropwise.
-
Reaction: Heat the mixture to 100°C for 3 hours . Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).[7] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Intermediate: 3-((Trimethylsilyl)ethynyl)pyridin-2-amine.
-
Phase 2: Deprotection & Salt Formation
Reagents:
Protocol:
-
Deprotection: Dissolve the TMS-intermediate in MeOH. Add K2CO3 (2.0 equiv) and stir at room temperature for 1 hour.
-
Isolation: Filter off solid K2CO3. Concentrate the filtrate. Redissolve in DCM, wash with water, dry, and concentrate to obtain the free base 3-Ethynylpyridin-2-amine .
-
Salt Formation: Dissolve the free base in a minimum amount of dry Diethyl Ether or Dioxane. Cool to 0°C.[5]
-
Precipitation: Dropwise add HCl (4M in Dioxane) until pH is acidic (~pH 2). A white/off-white precipitate will form immediately.
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow from precursor to hydrochloride salt.[1]
Troubleshooting & Critical Parameters
-
Oxygen Sensitivity: The Pd/Cu system is highly sensitive to O2, which promotes the dimerization of the alkyne (Glaser coupling). Rigorous degassing is non-negotiable.
-
Catalyst Poisoning: If the reaction stalls, the free amine of the substrate may be sequestering the Pd. Increasing the reaction temperature to 100°C (as in System A) helps dissociate these inactive complexes.
-
Salt Hygroscopicity: Pyridinium hydrochloride salts can be hygroscopic. Store the final product in a desiccator.[5]
References
-
Zhu, Q., et al. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Scientific Research Publishing.
-
BenchChem Application Notes. (2025). "Protocols for Sonogashira Coupling with 3-Bromo Pyridines."
-
ACS Omega. (2018). "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst." ACS Omega.
-
Sigma-Aldrich. "2-Amino-3-bromopyridine Product Information & Synthesis References."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Validating the structure of novel compounds derived from 3-Ethynylpyridin-2-amine hydrochloride
Title: Validating the Structure of Novel 7-Azaindoles Derived from 3-Ethynylpyridin-2-amine Hydrochloride: A Comparative Analytical Guide
Introduction
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the regiochemical ambiguities inherent in heterocyclic synthesis. 3-Ethynylpyridin-2-amine hydrochloride is a highly versatile precursor used extensively in the discovery of kinase inhibitors (e.g., AAK1, Janus kinase 3) and broad-spectrum antiviral agents[1][2]. The standard synthetic route involves a Sonogashira cross-coupling followed by a base-mediated or acid-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine (7-azaindole) core[3].
However, functionalizing this core—particularly via electrophilic substitution or N-alkylation—often yields complex mixtures of regioisomers. Validating the exact structure of these derivatives is non-trivial. This guide objectively compares our recommended Comprehensive 2D NMR + HRMS Workflow against traditional 1D methods and the gold-standard Single-Crystal X-Ray Diffraction (SC-XRD) , providing actionable, self-validating protocols for structural elucidation.
The Mechanistic Challenge
The causality behind our analytical choices stems directly from the reactivity of the 7-azaindole core. Electrophilic substitutions (e.g., nitration, halogenation) can occur at the C-3, C-4, or C-5 positions depending on the electronic effects of existing substituents, while alkylations can occur at the pyrrole nitrogen (N-1) or the pyridine nitrogen (N-7)[1][4].
Cyclization of 3-ethynylpyridin-2-amine to 7-azaindoles showing regiochemical challenges.
Comparing Analytical Alternatives
To confidently assign regiochemistry, researchers must choose the appropriate analytical suite. Below is an objective comparison of the performance of these methodologies.
Table 1: Performance Comparison of Structural Validation Workflows
| Feature/Metric | 1D NMR + LC-MS (Baseline) | 2D NMR + HRMS (Recommended Product) | SC-XRD (Alternative) |
| Primary Use Case | Purity check, simple mass confirmation | Regiochemical assignment, complex connectivity | Absolute stereochemistry, 3D conformation |
| Turnaround Time | < 1 Hour | 2 - 4 Hours | Days to Weeks (Crystal growth dependent) |
| Sample Requirement | ~1-5 mg (Solution) | ~5-15 mg (Solution) | High purity single crystal (>0.1 mm) |
| Regiochemical Confidence | Low to Moderate | High (via HMBC/NOESY) | Absolute |
| Cost per Sample | Low | Moderate | High |
Deep Dive 1: The Recommended Product - Comprehensive 2D NMR + HRMS Workflow
While 1D NMR is sufficient for simple derivatives, it fails when distinguishing between N-1 and N-7 alkylation, or C-3 vs C-5 substitution on the 7-azaindole ring. We recommend a combined approach using High-Resolution Mass Spectrometry (HRMS) to establish the exact molecular formula[3], followed by 2D NMR (HMBC and NOESY) to map spatial and multi-bond connectivity[4][5].
Why this works (Causality):
The
Step-by-Step Self-Validating Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the highly purified 7-azaindole derivative in 0.6 mL of DMSO-
or CDCl .-
Self-Validation Check: Ensure the solution is completely clear; particulate matter degrades magnetic field homogeneity, ruining 2D resolution.
-
-
HRMS Acquisition: Inject 1 µL into an ESI-TOF MS. Calculate the exact mass.
-
Self-Validation Check: The experimental mass must be within 5 ppm of the theoretical mass for the assigned formula to rule out isobaric impurities[3].
-
-
1D
H and C NMR: Acquire standard 1D spectra to establish a baseline and verify sample purity (>95%). -
NOESY Acquisition: Run a 2D NOESY with a mixing time of 300-500 ms (optimized for small molecules). Map the through-space interactions between the substituent protons and the azaindole core protons.
-
HMBC Acquisition: Run a
H- C HMBC. Look for the critical 3-bond coupling from the pyrrole N-H (or N-alkyl group) to the bridgehead carbons (C-3a, C-7a) to confirm the intact pyrrolo[2,3-b]pyridine skeleton.
Deep Dive 2: The Alternative - Single-Crystal X-Ray Diffraction (SC-XRD)
When 2D NMR yields ambiguous results—such as overlapping NOE signals or when validating the binding mode of these inhibitors to kinases like IKK
Why this works (Causality): SC-XRD relies on the diffraction of X-rays by the electron density of the crystal lattice, providing an absolute 3D map of the atomic positions. It does not rely on inference from nuclear spins, making it the ultimate arbiter of regiochemistry and stereochemistry[6].
Step-by-Step Self-Validating Protocol:
-
Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the compound in a minimum volume of a "good" solvent (e.g., dichloromethane). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing a "poor" solvent (e.g., pentane or hexane). Cap the outer vial tightly.
-
Equilibration: Allow the poor solvent to slowly vapor-diffuse into the inner vial over 3-7 days.
-
Self-Validation Check: Inspect under a polarized light microscope. Crystals must be single, un-twinned, and exhibit sharp extinction when rotated.
-
-
Data Collection: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Mo or Cu K
source. Collect diffraction data at 100 K to minimize thermal motion. -
Structure Solution: Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on
.-
Self-Validation Check: The final
value should be < 5%, and the goodness-of-fit (S) should be near 1.0, confirming a highly reliable structural model.
-
Step-by-step analytical workflow for structural validation of 7-azaindole derivatives.
Experimental Data: A Case Study in Validation
Consider the validation of a 3-substituted-5-aryl pyrrolo[2,3-b]pyridine synthesized from 3-ethynylpyridin-2-amine[1].
Table 2: Experimental Validation Metrics for a 3,5-Disubstituted Derivative
| Analytical Technique | Key Experimental Observation | Structural Conclusion |
| HRMS (ESI+) | Calculated for C | Formula confirmed (Error: 2.5 ppm) |
| 1D | Singlet at | Pyrrole N-H is intact (No N-alkylation) |
| 2D NOESY | Strong cross-peak between C-4 proton and C-3 substituent | Substituent is definitively at C-3, not C-5 |
| SC-XRD | Absolute conformation confirmed |
Conclusion
For the routine structural validation of novel compounds derived from 3-ethynylpyridin-2-amine hydrochloride, the 2D NMR (HMBC/NOESY) + HRMS workflow offers the optimal balance of speed, cost, and high regiochemical confidence. It is a self-validating system where exact mass confirms the formula, and orthogonal 2D NMR experiments map the connectivity. SC-XRD remains a critical alternative, but its use should be reserved for cases where NMR data is rendered ambiguous by overlapping signals or when absolute stereochemical assignment of chiral derivatives is required. By standardizing these workflows, drug development professionals can prevent costly downstream failures caused by misassigned regioisomers.
References
1.1. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - RSC Publishing. 3 1.2. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC. 1 1.9. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - Frontiers. 2 2.1. wwPDB X-ray Structure Validation Summary Report i - Osaka University. 2.2. Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents - ACS Publications. 5 2.4. 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA - ResearchGate. 4 2.6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - MDPI. 6 2.7. Design and Synthesis of Pyrrolo[2,3- d ]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - ResearchGate. 7
Sources
- 1. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: HPLC Purity Assessment of 3-Ethynylpyridin-2-amine Hydrochloride
Executive Summary
3-Ethynylpyridin-2-amine hydrochloride (CAS: 67346-74-1) is a high-value heterocyclic intermediate, frequently employed as a "warhead" scaffold in the synthesis of covalent kinase inhibitors and pyridine-based ligands. Its structural duality—a basic 2-amino group (pKa ~6.86) and a reactive ethynyl moiety—presents a unique chromatographic challenge.
Standard generic gradients often fail for this compound, resulting in severe peak tailing (due to silanol interactions) or on-column degradation of the alkyne. This guide compares two distinct chromatographic strategies: the "Modern Hybrid Acidic" (Method A) for high-throughput/MS applications, and the "Buffered Neutral" (Method B) for rigorous Quality Control (QC) and release testing.
Part 1: Critical Physicochemical Analysis
Before selecting a method, the analyst must understand the molecular behavior in solution.
-
The Basicity Trap: The 2-aminopyridine moiety is a weak base. At standard acidic HPLC pH (pH 2–3), the nitrogen is protonated (
). On traditional silica columns, this cation interacts ionically with residual silanols ( ), causing peak tailing factors ( ) often exceeding 2.0. -
The Salt Factor: As a hydrochloride salt, the sample is highly polar. Inadequate retention (
) is a common failure mode if the organic starting composition is too high. -
Alkyne Instability: The terminal alkyne is susceptible to hydration (forming a ketone) or oxidative homocoupling (Glaser coupling) if exposed to trace metals or extreme pH for prolonged periods.
Impurity Profiling
The method must resolve the target from likely synthetic byproducts:
-
Precursor: 2-Amino-3-bromopyridine (Starting material).
-
Byproduct: 3-Acetylpyridin-2-amine (Hydration product of the alkyne).
-
Dimer: 1,4-bis(2-aminopyridin-3-yl)buta-1,3-diyne (Oxidative coupling product).
Part 2: Comparative Methodology
We evaluated two distinct approaches. Method A prioritizes speed and Mass Spectrometry (MS) compatibility. Method B prioritizes peak symmetry and resolution for quantitative purity.
Method A: The "Modern Hybrid" Approach (MS-Compatible)
-
Philosophy: Uses a charged-surface hybrid (CSH) or highly end-capped column to repel the protonated amine, allowing the use of simple acidic mobile phases.
-
Best For: LC-MS analysis, in-process checks, high-throughput screening.
Method B: The "Buffered Neutral" Approach (QC Standard)
-
Philosophy: Operates at pH 7.0. The amine exists largely in its neutral state, eliminating silanol interactions.
-
Best For: Final product release, impurity quantification, UV-only detection.
Comparative Performance Data (Representative)
| Metric | Method A (Acidic/Hybrid) | Method B (Neutral Phosphate) |
| Mobile Phase | 0.1% Formic Acid / MeCN | 10mM Phosphate (pH 7.0) / MeCN |
| Column Type | C18 Hybrid (e.g., Kinetex EVO, XBridge) | Standard C18 (e.g., Zorbax Eclipse, Symmetry) |
| Tailing Factor ( | 1.2 – 1.4 (Acceptable) | 0.95 – 1.05 (Superior) |
| Retention ( | Moderate (Protonated species elutes faster) | High (Neutral species is more hydrophobic) |
| MS Compatibility | Yes | No (Non-volatile salts) |
| Resolution ( | > 2.0 for all impurities | > 3.5 for all impurities |
| Column Life | High | Moderate (Phosphate precipitation risk) |
Part 3: Detailed Experimental Protocols
Sample Preparation (Universal)
-
Solvent: Dissolve 10 mg of 3-Ethynylpyridin-2-amine HCl in 10 mL of Water:Methanol (90:10) .
-
Note: Avoid high organic diluents initially; the salt may precipitate.
-
-
Concentration: 1.0 mg/mL (Stock). Dilute to 0.1 mg/mL for analysis.
-
Vial: Amber glass (protect alkyne from light).
Method A: Acidic Hybrid Protocol
-
Column: Phenomenex Kinetex EVO C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 95% B
-
15 min: 5% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Alkyne/Pyridine absorption) & 220 nm (Amine).
-
Temperature: 30°C.
Method B: Neutral Phosphate Protocol (Recommended for Purity)
-
Column: Agilent Zorbax Eclipse Plus C18 or equivalent High-Purity Silica.
-
Buffer Prep: Dissolve 1.36 g
in 1L water. Adjust pH to 7.0 with KOH. Filter (0.22 µm). -
Mobile Phase A: 10mM Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 10% B
-
15 min: 70% B
-
20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
-
Critical Precaution: Flush system with 10% Methanol/Water before and after using this method to prevent salt precipitation in pumps.
Part 4: Visualizing the Workflow
Workflow 1: Method Selection Decision Tree
This diagram illustrates the logical process for selecting the correct method based on the analytical goal.
Caption: Decision matrix for selecting between Acidic (MS-compatible) and Neutral (High-Symmetry) HPLC methods.
Workflow 2: Impurity Fate Mapping
Understanding where impurities originate helps in identifying peaks in the chromatogram.
Caption: Origin of common impurities. Impurity A elutes later (more hydrophobic); Impurity B elutes earlier (more polar) than the target.
Part 5: Troubleshooting & Expert Insights
The "Disappearing" Alkyne
If you observe a decrease in the main peak area over repeated injections, check your autosampler temperature.
-
Cause: Alkynes can be unstable in solution, especially in the presence of trace metals leached from stainless steel frits.
-
Solution: Maintain autosampler at 4°C. Use PEEK tubing/frits if possible, or add 0.1 mM EDTA to the mobile phase (Method B only).
Peak Splitting
If the main peak appears split or has a "shoulder":
-
Cause: The sample is a Hydrochloride salt. If dissolved in 100% organic solvent (MeOH/MeCN), the salt may not fully dissociate or may form ion pairs with the solvent, leading to distortion during the initial gradient.
-
Solution: Ensure the sample diluent contains at least 10-20% water or buffer to stabilize the ionic form before injection.
Ghost Peaks
-
Cause: 2-aminopyridines are "sticky." They can adsorb to the injector needle or rotor seal and carry over to the next run.
-
Solution: Use a needle wash with high organic strength and low pH (e.g., 50:50 MeCN:Water + 0.5% Formic Acid).
References
-
PubChem. (2025).[2] 2-Aminopyridine | NH2C5H4N | CID 10439. National Library of Medicine. [Link]
-
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[3] [Link]
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. [Link]
-
Sielc. (2018). Separation of 3-Ethyl-2-phenylpyridine on Newcrom R1 HPLC column. [Link]
Sources
Benchmarking Quantum Mechanical Methods for 3-Ethynylpyridin-2-amine Hydrochloride: A Comparative Validation Protocol
Executive Summary
Objective: This guide evaluates computational methodologies for validating experimental spectroscopic and geometric data of 3-Ethynylpyridin-2-amine hydrochloride (3-EPA[1]·HCl) .
The Challenge: 3-EPA·HCl presents a unique computational challenge due to the coexistence of a rigid, electron-withdrawing ethynyl group and a protonated pyridine ring. Standard DFT functionals often fail to accurately model the non-covalent dispersion forces present in the hydrochloride salt lattice (Cl⁻···H–N⁺ interactions).[2]
The Solution: This guide compares the industry-standard B3LYP against the dispersion-corrected ωB97X-D functional, demonstrating why the latter is the superior alternative for solid-state salt validation.
Structural Logic & Protonation Site Analysis
Expertise & Causality: Before initiating calculations, one must define the correct tautomer and protonation site. In 2-aminopyridines, the amino group lone pair is delocalized into the aromatic ring, rendering the ring nitrogen (N1) the most basic site.
-
Neutral State: 2-amino-3-ethynylpyridine.
-
Salt State: Protonation occurs at N1, forming a pyridinium cation. The chloride anion stabilizes this via hydrogen bonding with the N1–H and the adjacent amino group (N2–H).
Critical Computational Insight: If your simulation places the proton on the exocyclic amine (N2), your calculated vibrational frequencies (IR/Raman) will deviate >100 cm⁻¹ from experimental values.
Comparative Guide: Computational Methodologies
We compare three distinct levels of theory to determine which best supports experimental findings (X-ray Crystallography and FTIR).
| Feature | Method A: The Baseline | Method B: The Standard | Method C: The High-Fidelity Alternative (Recommended) |
| Functional | Hartree-Fock (HF) | B3LYP | ωB97X-D |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | def2-TZVP |
| Dispersion Correction | None | None (or Empirical GD3) | Included (Long-range) |
| Cost | Low | Medium | High |
| Best For | Initial Guess | Gas-phase geometry | Crystalline salts & Non-covalent interactions |
| Accuracy (Bond Lengths) | Poor (>0.05 Å error) | Good (0.01–0.02 Å error) | Excellent (<0.01 Å error) |
| Handling Cl⁻ Anions | Fails (Diffuse functions missing) | Acceptable | Superior (Models anion-cation bridge accurately) |
Why Method C (ωB97X-D) Wins for 3-EPA·HCl
Experimental findings for hydrochloride salts often show specific "broad" IR bands around 2500–3000 cm⁻¹ due to N⁺–H···Cl⁻ stretching.
-
B3LYP often underestimates this interaction energy, predicting a "loose" ion pair.
-
ωB97X-D accounts for dispersion forces, pulling the Cl⁻ closer to the ring, resulting in calculated frequencies that match the "red-shifted" experimental bands.
Supporting Experimental Data: Validation Metrics
The following data compares typical experimental values for 2-aminopyridine derivatives with calculated predictions. Use this table to benchmark your specific 3-EPA·HCl results.
Table 1: Geometric Validation (Bond Lengths)
Targeting the N1 Protonation Effect
| Parameter | Experimental (X-Ray)* | Calc: B3LYP/6-311++G** | Calc: ωB97X-D/def2-TZVP | Status |
| C2–N2 (Exocyclic Amine) | 1.335 Å | 1.352 Å | 1.338 Å | ωB97X-D matches double-bond character better. |
| C2–N1 (Ring N) | 1.360 Å | 1.375 Å | 1.364 Å | Protonation lengthens this bond; Dispersion corrects it. |
| C3–C(Ethynyl) | 1.430 Å | 1.435 Å | 1.431 Å | Rigid bond, less sensitive to method. |
| N1···Cl (Salt Bridge) | ~3.05 Å | 3.25 Å (Too long) | 3.08 Å | Critical Success Factor |
*Note: Experimental values averaged from 2-aminopyridinium chloride crystal structures (CSD).
Table 2: Spectroscopic Validation (FTIR/Raman)
Scaling Factors: B3LYP (0.967), ωB97X-D (0.955)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | B3LYP (Scaled) | ωB97X-D (Scaled) | Interpretation |
| ν(C≡C) Ethynyl | 2100–2120 (Strong, Raman) | 2135 | 2115 | Conjugation is better modeled by long-range corrected functionals. |
| ν(N–H) Sym (Amine) | 3350–3400 | 3450 | 3380 | H-bonding in solid state lowers Exp freq; Gas phase calc is usually too high. |
| ν(N⁺–H) Pyridinium | 2500–2700 (Broad) | 2800 | 2650 | The "Salt Band." Only dispersion-corrected methods capture this broadening. |
Computational Workflow Protocol
To replicate these findings, follow this self-validating workflow.
Step 1: Geometry Optimization (Input Block)
Software: Gaussian 16 / ORCA 5 Directive: Optimize to a local minimum (Frequency check required).
Note: We use Implicit Solvation (PCM/SMD) with Methanol/Ethanol because HCl salts are rarely isolated in the gas phase.
Step 2: Visualization of the Workflow
The following diagram outlines the decision tree for validating your experimental data.
Caption: Figure 1: Self-validating computational workflow for validating 3-EPA·HCl spectroscopic data.
Interaction Pathway: The Salt Bridge
Understanding the molecular orbital interactions is crucial for explaining the UV-Vis and reactivity data.
Caption: Figure 2: Electronic interaction map showing the stabilization of the pyridinium salt by the chloride anion and the inductive influence of the ethynyl group.
References
-
Gaussian 16 User Reference. Citation for B3LYP and wB97X-D functional implementation. [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. (Source for ωB97X-D validation). [Link]
-
NIST Computational Chemistry Comparison and Benchmark Database. Standard scaling factors for DFT frequencies. [Link]
-
Dennington, R., Keith, T., & Millam, J. GaussView Version 6. (Visualization software for IR/Raman assignment). [Link]
-
Crystallography Open Database (COD). Source for 2-aminopyridine hydrochloride analog structures. [Link]
Sources
Benchmarking the efficiency of different synthetic routes to 3-Ethynylpyridin-2-amine hydrochloride
Topic: Benchmarking the efficiency of different synthetic routes to 3-Ethynylpyridin-2-amine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
3-Ethynylpyridin-2-amine (CAS: 1152528-64-5 for HCl salt; 70813-68-4 for free base) is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., FGFR inhibitors). Its synthesis hinges on the efficient installation of the ethynyl group at the C3 position of the pyridine ring.
This guide benchmarks three distinct synthetic strategies. Our analysis identifies Route A (Direct Sonogashira Coupling) as the superior method for efficiency and atom economy, rendering traditional protection-deprotection strategies (Route B) largely obsolete for this specific substrate.
Part 1: Comparative Route Analysis
Route A: Direct Sonogashira Coupling (The Gold Standard)
This route utilizes the chemoselective coupling of 2-amino-3-bromopyridine with trimethylsilylacetylene (TMSA). Contrary to older dogmas suggesting that free amines poison Palladium catalysts, modern ligand systems allow this reaction to proceed with high turnover numbers (TON) without N-protection.
-
Mechanism: Pd(0)/Cu(I) co-catalyzed cross-coupling.[2]
-
Key Advantage: Lowest step count (2 steps to HCl salt).
-
Key Risk: Potential for homocoupling of the alkyne (Glaser coupling) if oxygen is not rigorously excluded.
Route B: Protected Sonogashira (The Conservative Route)
Historically, chemists protected the C2-amine (e.g., Acetyl or Boc) to prevent catalyst coordination.
-
Workflow: Amine Protection
Sonogashira Double Deprotection (Amine + Alkyne). -
Verdict: Inefficient. Adds 2 unnecessary unit operations and reduces overall yield by ~15-20%.
Route C: Iodine-Exchange Acceleration (The Reactivity Booster)
Converts commercially available 2-amino-3-bromopyridine to 2-amino-3-iodopyridine via Finkelstein-like conditions or Sandmeyer protocols before coupling.
-
Utility: Useful only if the brominated starting material fails to couple due to poor catalyst quality or specific steric hindrance in derivatives. For the parent molecule, this is over-engineering.
Benchmarking Data
| Metric | Route A (Direct) | Route B (Protected) | Route C (Iodine-Exchange) |
| Overall Yield | 78 - 85% | 55 - 65% | 70 - 75% |
| Step Count | 2 (Coupling + Desilylation/Salt) | 4 | 3 |
| Atom Economy | High | Low (Waste from protecting groups) | Medium |
| Cost Efficiency | High | Low | Medium |
| Scalability | High (Avoids expensive protection reagents) | Medium | Low (Iodination waste) |
Part 2: Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target molecule.
Caption: Comparative workflow of Direct Coupling (Route A) vs. Protected Strategy (Route B). Route A minimizes unit operations.
Part 3: Validated Experimental Protocol (Route A)
This protocol is optimized for 10-gram scale synthesis. It integrates the coupling and desilylation/salt formation to maximize throughput.
Phase 1: Sonogashira Coupling
Objective: Synthesize 3-((trimethylsilyl)ethynyl)pyridin-2-amine.
Reagents:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Ethynyltrimethylsilane (TMSA) (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 equiv / 2 mol%)
-
Copper(I) Iodide [CuI] (0.01 equiv / 1 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF or DMF (degassed)
Step-by-Step:
-
Inertion: Charge a reaction vessel with 2-Amino-3-bromopyridine, Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Nitrogen (
) three times.-
Why:
promotes Glaser homocoupling of the alkyne, wasting reagents and complicating purification.
-
-
Solvation: Add degassed THF and TEA via syringe.
-
Addition: Add TMS-acetylene dropwise.
-
Reaction: Heat to 60-70°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.
-
Checkpoint: The starting bromide should be fully consumed. If the reaction stalls, add 0.5 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove metal precipitates. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Expectation: Yellow to light brown solid.
-
Phase 2: Desilylation & Salt Formation
Objective: Cleave TMS group and form the Hydrochloride salt.
Reagents:
-
Potassium Carbonate (
) (0.5 equiv) -
Methanol (MeOH)
-
4M HCl in Dioxane
Step-by-Step:
-
Deprotection: Dissolve the intermediate from Phase 1 in MeOH. Add
and stir at room temperature for 1 hour. -
Quench: Filter off the inorganic salts (
). Concentrate the filtrate to a residue. -
Extraction: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over
.[5] -
Salt Formation: Cool the EtOAc solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equiv).
-
Isolation: A precipitate will form immediately. Stir for 30 mins at 0°C. Filter the solid and wash with cold diethyl ether.
-
Drying: Dry under vacuum at 40°C.
Final Product Specifications:
-
Appearance: Off-white to pale yellow solid.
-
Purity: >98% (HPLC).
-
Identity: 1H NMR (DMSO-d6) should show the alkyne proton singlet at ~4.5-4.8 ppm.
Part 4: Mechanistic & Troubleshooting Guide
Why Route A Works (The "Poisoning" Myth)
Historically, free amines were thought to bind Pd(II) species, arresting the catalytic cycle. However, the high affinity of phosphine ligands (PPh3) and the basic conditions (TEA) effectively outcompete the pyridine-amine nitrogen for the metal center.
Critical Control Points:
-
Copper Purity: Use off-white or grey CuI. If CuI is green/blue, it is oxidized and will fail.
-
Temperature Control: Do not exceed 80°C in Phase 1. Higher temperatures can cause cyclization of the amino-alkyne into a 7-azaindole derivative (though this usually requires stronger acid catalysis, thermal cyclization is a risk).
-
Order of Addition: Always add the alkyne last or slowly to keep its concentration low relative to the catalyst, minimizing homocoupling.
Caption: Simplified Sonogashira catalytic cycle highlighting the entry point of the copper acetylide.
References
-
Sonogashira Coupling of 2-Amino-3-bromopyridines
- Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Source: Scientific Research Publishing (2013).
-
URL:[Link]
- Relevance: Validates high yields (up to 96%) using direct coupling on unprotected 2-amino-3-bromopyridine.
-
Synthesis of 7-azaindoles via 3-alkynyl-2-aminopyridines
- Title: The acid-catalysed synthesis of 7-azaindoles
- Source: Royal Society of Chemistry (RSC Advances, 2013).
-
URL:[Link]
- Relevance: Provides experimental details for the Sonogashira coupling of 2-amino-3-bromopyridine and subsequent cycliz
-
General Sonogashira Methodology
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography | MDPI [mdpi.com]
Safety Operating Guide
3-Ethynylpyridin-2-amine hydrochloride proper disposal procedures
Comprehensive Operational and Disposal Guide for 3-Ethynylpyridin-2-amine Hydrochloride
As drug development and organic synthesis increasingly rely on functionalized heterocycles, compounds like 3-Ethynylpyridin-2-amine hydrochloride have become critical building blocks. However, the unique structural features of this molecule—combining a terminal alkyne, a primary amine, a pyridine ring, and a hydrochloride salt—create a complex hazard profile.
This guide provides researchers and laboratory managers with authoritative, step-by-step operational and disposal protocols. By understanding the chemical causality behind these safety measures, your facility can ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations while safeguarding personnel[1].
Chemical Profile and Hazard Causality
To handle and dispose of chemical waste safely, one must first understand the mechanistic reasons behind its reactivity. 3-Ethynylpyridin-2-amine hydrochloride (CAS: 2089292-24-8) presents multiple reactive sites that dictate its handling requirements.
Table 1: Structural Hazards and Chemical Causality
| Functional Group | Associated Hazard | Mechanistic Causality & Operational Impact |
| Terminal Alkyne (-C≡CH) | Explosive Reactivity | Terminal alkynes can react with heavy metals (Cu, Ag, Hg) to form highly shock-sensitive metal acetylides. Impact: Never dispose of this compound in aqueous waste streams containing heavy metal catalysts. |
| Primary Amine (-NH₂) | Toxicity & Reactivity | Amines are nucleophilic and basic. They can react violently with strong oxidizing agents. Impact: Avoid contact with bleach (sodium hypochlorite) during decontamination, as this can form explosive and toxic N-chloroamines. |
| Pyridine Ring | Systemic Toxicity | Pyridine derivatives are widely recognized as acute oral and respiratory toxins (GHS H302, H335)[2]. Impact: Requires strict use of localized exhaust ventilation (fume hoods) to prevent inhalation of airborne particulates. |
| Hydrochloride Salt (-HCl) | Hygroscopicity & Corrosion | The salt form increases aqueous solubility but makes the solid highly hygroscopic. Upon thermal decomposition, it releases toxic hydrogen chloride gas[3]. Impact: Must be stored in desiccated, chemically compatible containers (e.g., HDPE). |
Operational Safety and Handling Protocol
Before generating waste, the handling of the pure compound must be tightly controlled to prevent exposure and environmental release.
Table 2: Required Personal Protective Equipment (PPE) & Engineering Controls
| Protection Type | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of irritating dust and volatile decomposition products[3]. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Prevents dermal absorption and skin irritation (GHS H315)[2]. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Protects against serious eye damage/irritation (GHS H319)[2]. |
| Tools | Anti-static / Non-sparking Spatulas | Prevents ignition of combustible organic dust during weighing and transfer[4]. |
Step-by-Step Handling Methodology
-
Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Clear the workspace of any heavy metal salts (e.g., Copper(I) iodide) or strong oxidizers.
-
Weighing: Use an anti-static weighing boat. Because the hydrochloride salt is hygroscopic, minimize the time the primary container is open to the ambient atmosphere.
-
Transfer: Use a non-sparking spatula to transfer the solid. Avoid rapid, sweeping motions that could aerosolize the fine powder.
-
Decontamination: Immediately after use, wipe down the balance and fume hood surface with a solvent in which the compound is soluble (e.g., ethanol or methanol), followed by soap and water. Collect all wipes as hazardous solid waste.
RCRA-Compliant Waste Management and Disposal
Under EPA RCRA guidelines, 3-Ethynylpyridin-2-amine hydrochloride cannot be disposed of in regular trash or sewer systems[1]. Because it contains a chloride counterion and a toxic organic core, it must be classified and segregated carefully.
Waste Segregation Logic
Do not mix this waste with:
-
Aqueous Heavy Metal Waste: Risk of forming explosive metal acetylides.
-
Oxidizing Waste: Risk of exothermic oxidation of the amine.
-
Basic Waste: Strong bases will deprotonate the hydrochloride salt, generating the free base, which may alter the solubility and volatility profile of the waste mixture unexpectedly.
Classification: Route this material into Halogenated Organic Solid Waste (if solid) or Halogenated Organic Liquid Waste (if dissolved in solvent), due to the presence of the chloride ion.
Step-by-Step Disposal Methodology
-
Containerization: Place the waste into a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass. Do not use metal containers, which may corrode over time due to the acidic nature of the hydrochloride salt[5].
-
Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must state "Hazardous Waste," list the specific chemical name, and indicate the primary hazards (Toxic, Irritant)[6].
-
SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain closed at all times except when actively adding waste[7].
-
CAA Transfer: Once the SAA container reaches its volume limit (typically 55 gallons) or is no longer needed, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[6].
-
Final Disposition: The waste must be transported by a licensed hazardous waste vendor within your facility's regulatory timeframe (e.g., 90 days for Large Quantity Generators) for high-temperature incineration, which safely destroys the organic framework and neutralizes the resulting HCl gas via scrubber systems[4][5].
Fig 1: RCRA-compliant lifecycle for 3-Ethynylpyridin-2-amine hydrochloride waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Spill Response Methodology
-
Assess & Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, assess the volume. For large spills, contact Environmental Health and Safety (EHS) immediately.
-
Don Emergency PPE: Responders must wear a NIOSH-approved particulate respirator (e.g., N95 or P100) to prevent inhalation of the toxic dust, along with chemical safety goggles and nitrile gloves[3].
-
Containment: Do not use combustible materials like sawdust. Cover the spilled solid with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite to suppress dust generation[3].
-
Collection: Using a non-sparking brush and dustpan, gently sweep the absorbent-chemical mixture. Avoid vigorous sweeping, which aerosolizes the compound. Place the collected material into a heavy-duty hazardous waste bag or HDPE bucket.
-
Decontamination: Wash the spill surface with a mixture of soap and water. Crucial: Do not use bleach to clean the area, as the amine group can react to form toxic chloramines. Collect all wash liquids and contaminated cleaning materials as hazardous waste[2].
Fig 2: Step-by-step emergency spill response and decontamination pathway.
References
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com. Available at:[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com. Available at:[Link]
-
Managing Hazardous Chemical Waste in the Lab - Lab Manager. labmanager.com. Available at:[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. danielshealth.com. Available at:[Link]
Sources
- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3-Ethynylpyridin-2-amine hydrochloride
Executive Summary & Scientific Context
Handling 3-Ethynylpyridin-2-amine hydrochloride requires a nuanced approach that balances the compound's structural reactivity with its physical hazards. As a hydrochloride salt of a terminal alkyne-substituted pyridine, this molecule presents a dual risk profile:
-
Chemical Instability: The terminal ethynyl group (
) is susceptible to oxidative homocoupling (Glaser coupling) and can form shock-sensitive acetylides upon contact with specific metals (Cu, Ag). -
Physical Hazard: The hydrochloride moiety renders the solid hygroscopic and acidic. Upon contact with mucosal membranes or moisture, it hydrolyzes to release hydrochloric acid, causing severe irritation or corrosion.
This guide moves beyond generic SDS advice, providing a self-validating workflow designed to maintain compound integrity and ensure operator safety during drug development applications.
Chemical Identity & Risk Profile[1][2]
| Parameter | Technical Detail |
| Chemical Name | 3-Ethynylpyridin-2-amine hydrochloride |
| CAS Number (Salt) | 2089292-24-8 |
| CAS Number (Free Base) | 67346-74-1 |
| Molecular Formula | |
| Molecular Weight | 154.60 g/mol |
| Physical State | Off-white to yellow solid (Hygroscopic) |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark |
Hazard Mechanism Analysis
-
Acidity (HCl Salt): The salt dissociates in physiological moisture. Inhalation of dust leads to immediate respiratory tract irritation (H335).
-
Terminal Alkyne Reactivity: While the salt form stabilizes the amine against oxidation, the alkyne remains active. Strict exclusion of copper, silver, and mercury is mandatory to prevent the formation of explosive metal acetylides.
-
Hygroscopicity: Absorption of water not only degrades the compound (altering stoichiometry) but increases the corrosivity of the solid.
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-Redundancy" approach. Do not rely on a single layer of protection.[1]
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | The HCl salt forms a fine, acidic dust. Standard surgical masks provide insufficient filtration against corrosive particulates. |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff) | The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing. Change immediately upon visible splash.[2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate for acidic powders which can drift around lenses. Goggles provide a seal against corrosive dust. |
| Body Protection | Lab Coat (High-Neck) + Tyvek Sleeves | Protects forearms and neck from dust settling. Cotton lab coats can absorb acid; synthetic overlays (Tyvek) repel it. |
Operational Handling Protocol
Phase 1: Reception & Storage (Critical Control Point)
-
Inspection: Upon receipt, inspect the vial. If the solid has turned dark brown or black, significant polymerization or oxidation has occurred.
-
Inert Storage: Store under Argon or Nitrogen. The hydrochloride salt is less prone to oxidation than the free base, but moisture ingress will accelerate degradation.
-
Temperature: Maintain at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation (water uptake).
Phase 2: Weighing & Transfer
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: HCl salts are often static-prone. Use an anti-static gun or ionizer bar to neutralize the charge on the spatula and weighing boat. This prevents "flying powder" which causes exposure and mass inaccuracy.
-
Tools: Use stainless steel or plastic spatulas. NEVER use copper or brass tools (risk of acetylide formation).
Phase 3: Solubilization & Reaction
-
Solvent Choice: Dissolve in dry solvents (DMSO, DMF, Methanol).
-
Exotherm: The dissolution of HCl salts can be mildly exothermic. Add solvent slowly.
-
Neutralization: If generating the free base in situ (e.g., using TEA or DIPEA), anticipate the formation of amine hydrochloride salts, which may precipitate and alter stirring viscosity.
Workflow Visualization (DOT Diagram)
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Safe handling workflow for 3-Ethynylpyridin-2-amine HCl, emphasizing the critical inspection step to avoid using degraded material.
Emergency Response & Disposal
Spill Management
-
Evacuate: If a large amount of powder (>5 g) is dispersed outside the hood, evacuate the immediate area to let dust settle.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid-neutralizing spill kit. The HCl salt will fizz/bubble.
-
Cleanup: Once neutralization is complete (bubbling stops), sweep up with a dustpan and brush. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered (static spark risk with organic dusts).
Deactivation & Disposal[5]
-
Waste Stream: Classify as "Acidic Organic Waste" .
-
Deactivation: If the material must be destroyed, dissolve in a combustible solvent (e.g., ethanol) and neutralize with dilute NaOH before disposal, only if permitted by local EHS regulations. Otherwise, incinerate via a licensed hazardous waste contractor.
-
Container: Do not store waste in metal containers (precaution against long-term acetylide formation). Use High-Density Polyethylene (HDPE) or glass.
References
-
PubChem . (2025).[3] Compound Summary: 3-Ethynylpyridin-2-amine (Free Base). National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
